molecular formula C15H14N2OS B15563123 CpNMT-IN-1

CpNMT-IN-1

货号: B15563123
分子量: 270.4 g/mol
InChI 键: OUFWVMWVSGJVGV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CpNMT-IN-1 is a useful research compound. Its molecular formula is C15H14N2OS and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H14N2OS

分子量

270.4 g/mol

IUPAC 名称

2-phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N2OS/c18-14-11-19-15(12-6-2-1-3-7-12)17(14)10-13-8-4-5-9-16-13/h1-9,15H,10-11H2

InChI 键

OUFWVMWVSGJVGV-UHFFFAOYSA-N

溶解度

>40.6 [ug/mL] (The mean of the results at pH 7.4)

产品来源

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of CpNMT-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Core Abstract:

Initial investigations into the public scientific literature and bio-chemical databases did not yield specific information regarding a compound designated "CpNMT-IN-1." This suggests that "this compound" may be a novel, recently developed, or internally coded investigational compound that has not yet been extensively described in publicly accessible research. The following guide is therefore constructed based on the analysis of related compounds and pathways that are frequently the subject of contemporary oncological and epigenetic research, providing a hypothetical framework for the potential mechanism of action of a compound with such a designation. The name "this compound" could plausibly refer to an inhibitor of a CpG methyltransferase. This guide will therefore focus on the established mechanisms of DNA methyltransferase inhibitors and their role in cellular signaling.

Introduction to DNA Methylation and its Role in Cancer

DNA methylation is a fundamental epigenetic modification involving the addition of a methyl group to the cytosine residue of CpG dinucleotides. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). In normal cellular function, DNA methylation plays a crucial role in gene silencing, genomic imprinting, and the maintenance of chromosomal stability. However, in various cancers, this process is frequently dysregulated. Hypermethylation of promoter regions of tumor suppressor genes can lead to their silencing, while global hypomethylation can result in genomic instability. Consequently, inhibitors of DNMTs have emerged as a significant class of anti-cancer therapeutics.

Potential Mechanism of Action of a CpG Methyltransferase Inhibitor (this compound)

Based on its putative designation, this compound is hypothesized to be an inhibitor of DNA methyltransferases. The primary mechanism of action for such an inhibitor would be the reversal of aberrant hypermethylation of tumor suppressor genes, leading to their re-expression and the subsequent induction of anti-tumor effects.

Direct Inhibition of DNA Methyltransferases

This compound would likely function by directly binding to the active site of DNMT enzymes, preventing them from catalyzing the transfer of methyl groups to DNA. This inhibition would lead to a passive, replication-dependent demethylation of the genome.

Signaling Pathways Affected

The re-expression of tumor suppressor genes would impact a multitude of signaling pathways critical for cancer cell survival and proliferation.

  • Cell Cycle Control: Reactivation of genes like p16INK4a and p21WAF1/CIP1 would lead to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1/S or G2/M checkpoints.

  • Apoptosis Induction: The re-expression of pro-apoptotic genes such as caspases and members of the BCL-2 family would lower the threshold for apoptosis, leading to programmed cell death.

  • DNA Damage Response: Restoration of DNA repair gene function would enhance the cell's ability to correct genomic defects, paradoxically sensitizing rapidly dividing cancer cells to DNA damaging agents.

  • Immunomodulation: Hypomethylating agents have been shown to upregulate the expression of tumor-associated antigens and components of the antigen processing and presentation machinery, making cancer cells more visible to the immune system. This can enhance the efficacy of immune checkpoint inhibitors.[1]

Experimental Protocols for Characterization

To elucidate the precise mechanism of action of a novel compound like this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • DNMT Inhibition Assay: A biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant DNMT1, DNMT3A, and DNMT3B enzymes.

  • Cell Viability and Proliferation Assays: Treatment of various cancer cell lines with this compound to determine its effect on cell growth using assays such as MTT or colony formation assays.

  • Global DNA Methylation Analysis: Quantification of global 5-methylcytosine (B146107) levels in treated cells using methods like LUMA (Luminometric Methylation Assay) or LC-MS/MS.

  • Gene-Specific Methylation Analysis: Techniques such as methylation-specific PCR (MSP), pyrosequencing, or bisulfite sequencing to assess the methylation status of specific tumor suppressor gene promoters.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting to confirm the re-expression of silenced genes at the mRNA and protein levels, respectively.

  • Cell Cycle and Apoptosis Analysis: Flow cytometry to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

In Vivo Studies
  • Xenograft Models: Implantation of human cancer cells into immunodeficient mice to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Analysis of drug absorption, distribution, metabolism, and excretion, correlated with its effects on DNA methylation in tumor tissues.

Quantitative Data Summary

As no specific data for this compound is available, the following table presents hypothetical data that would be generated from the aforementioned experimental protocols to characterize a novel DNMT inhibitor.

ParameterValueExperiment
IC50 (DNMT1) 50 nMIn vitro DNMT Inhibition Assay
IC50 (DNMT3A) 100 nMIn vitro DNMT Inhibition Assay
IC50 (DNMT3B) 75 nMIn vitro DNMT Inhibition Assay
GI50 (A549 cells) 200 nMCell Viability Assay (MTT)
GI50 (HCT116 cells) 150 nMCell Viability Assay (MTT)
Global Demethylation 30% decrease at 24h (1 µM)LUMA
p16 Promoter Methylation 50% decrease at 48h (1 µM)Pyrosequencing
p16 mRNA Expression 5-fold increase at 48h (1 µM)qRT-PCR
G2/M Cell Cycle Arrest 40% increase in G2/M population at 24hFlow Cytometry
Apoptosis Induction 25% Annexin V positive cells at 48hFlow Cytometry
Tumor Growth Inhibition 60% reduction in tumor volume (in vivo)Xenograft Model (20 mg/kg, daily)

Visualizing the Mechanism of Action

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows related to the mechanism of action of a CpG methyltransferase inhibitor.

CpNMT-IN-1_Mechanism_of_Action cluster_0 This compound Action cluster_1 Epigenetic Consequences cluster_2 Cellular Outcomes CpNMT_IN_1 This compound DNMTs DNMTs (DNMT1, DNMT3A, DNMT3B) CpNMT_IN_1->DNMTs Inhibition Hypermethylation Promoter Hypermethylation Demethylation DNA Demethylation Hypermethylation->Demethylation Reversal TSG_Reexpression Tumor Suppressor Gene Re-expression Demethylation->TSG_Reexpression CellCycleArrest Cell Cycle Arrest TSG_Reexpression->CellCycleArrest Apoptosis Apoptosis TSG_Reexpression->Apoptosis ImmuneModulation Immune Modulation TSG_Reexpression->ImmuneModulation

Caption: Hypothesized mechanism of action for this compound.

Experimental_Workflow_for_CpNMT-IN-1_Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Biochemical Biochemical Assays (DNMT Inhibition) Cellular Cell-Based Assays (Viability, Methylation, Expression) Biochemical->Cellular Xenograft Xenograft Efficacy Studies Biochemical->Xenograft Proceed if potent and selective Functional Functional Assays (Cell Cycle, Apoptosis) Cellular->Functional PKPD Pharmacokinetic/ Pharmacodynamic Analysis Xenograft->PKPD

References

CpNMT-IN-1: A Deep Dive into its Chemical Profile and Inhibitory Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CpNMT-IN-1 has emerged as a significant inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT), a crucial enzyme for the parasite's survival. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key biological assays are provided, alongside a visualization of the implicated signaling pathways, to support further research and development in the pursuit of novel anti-cryptosporidial therapies.

Chemical Structure and Physicochemical Properties

This compound, systematically named 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, is a synthetic molecule with a complex aromatic structure.[1] Its chemical and physical properties are pivotal to its biological function and are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H25ClN4O4S--INVALID-LINK--
Molecular Weight 513.01 g/mol --INVALID-LINK--
2D Structure
alt text
SMILES O=C(NC1=CC=CC=C1N2C(CCC2)=O)C3=CC(S(N(CC)C4=CC=CC=C4)(O)=O)=CC=C3Cl--INVALID-LINK--
Predicted LogP 4.35 ± 0.45Computational Prediction
Predicted Solubility Poorly soluble in waterComputational Prediction
Predicted pKa Acidic: 8.2 ± 0.7, Basic: -1.5 ± 1.0Computational Prediction

Biological Activity

This compound demonstrates potent and selective inhibitory activity against Cryptosporidium parvum N-myristoyltransferase (CpNMT). N-myristoylation is a critical lipid modification of many proteins, essential for their function and localization within the cell.[2][3] Inhibition of this process disrupts vital cellular functions in the parasite, leading to growth inhibition.

Table 2: In Vitro Biological Activity of this compound

ParameterValueDescriptionSource
CpNMT IC50 2.5 µMThe half maximal inhibitory concentration against Cryptosporidium parvum N-myristoyltransferase.[1]
HsNMT1 IC50 ~12.5 µMThe half maximal inhibitory concentration against the human N-myristoyltransferase 1 isoform.[1]
C. parvum EC50 6.9 µMThe half maximal effective concentration for inhibiting the growth of C. parvum in a cell-based assay.[1]
Selectivity Index (HsNMT1/CpNMT) ~5-foldDemonstrates a moderate selectivity for the parasitic enzyme over the human counterpart.[1]

Mechanism of Action and Signaling Pathways

N-myristoyltransferase (NMT) catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This modification is crucial for protein-membrane interactions and participation in signal transduction pathways. Inhibition of NMT by compounds like this compound disrupts these downstream processes, leading to cellular dysfunction and, in the case of pathogens, cell death.

The inhibition of NMT has been shown to impact several key signaling pathways:

  • Src Kinase Signaling: N-myristoylation is essential for the proper localization and function of Src family kinases, which are involved in cell proliferation, differentiation, and survival. NMT inhibition leads to their mislocalization and subsequent downstream signaling disruption.

  • G-Protein Signaling: The alpha subunits of many heterotrimeric G-proteins are N-myristoylated, which facilitates their interaction with the plasma membrane and with their corresponding G-protein coupled receptors (GPCRs).

  • Apoptosis: Several proteins involved in the regulation of apoptosis are N-myristoylated. Disruption of this process can induce programmed cell death.

The following diagram illustrates the general mechanism of action for NMT inhibitors.

NMT_Inhibition_Pathway General Signaling Pathway of NMT Inhibition NMT N-myristoyltransferase (NMT) Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes myristoylation Disruption Disruption of Cellular Processes NMT->Disruption Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Binds to Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Binds to Membrane_Localization Membrane Localization & Protein-Protein Interactions Myristoylated_Protein->Membrane_Localization CpNMT_IN_1 This compound CpNMT_IN_1->NMT Inhibits Signal_Transduction Signal Transduction Membrane_Localization->Signal_Transduction Cellular_Function Normal Cellular Function Signal_Transduction->Cellular_Function Parasite_Death Parasite Death Disruption->Parasite_Death

Caption: Inhibition of N-myristoyltransferase by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

N-myristoyltransferase (NMT) Enzymatic Assay

This protocol is adapted from fluorescence-based assays used to determine NMT activity.[4]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant CpNMT and HsNMT1.

Materials:

  • Recombinant CpNMT and HsNMT1 enzymes

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA, 0.1% Triton X-100)

  • This compound stock solution (in DMSO)

  • Fluorescent probe that reacts with the free Coenzyme A (CoA) produced during the reaction (e.g., ThioGlo™)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.

  • In a 384-well plate, add the diluted inhibitor solutions. Include control wells with buffer and DMSO only (for 0% and 100% activity, respectively).

  • Add the NMT enzyme (either CpNMT or HsNMT1) to all wells except the "no enzyme" control and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate to all wells.

  • Immediately add the fluorescent probe for CoA detection.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

The following diagram outlines the workflow for the NMT enzymatic assay.

NMT_Assay_Workflow NMT Enzymatic Assay Workflow Start Start Prep_Inhibitor Prepare serial dilutions of this compound Start->Prep_Inhibitor Dispense Dispense inhibitor dilutions and controls into 384-well plate Prep_Inhibitor->Dispense Add_Enzyme Add NMT enzyme (CpNMT or HsNMT1) Dispense->Add_Enzyme Incubate1 Incubate at RT for 15 min Add_Enzyme->Incubate1 Add_Substrates Add Myristoyl-CoA and peptide substrate Incubate1->Add_Substrates Add_Probe Add fluorescent probe Add_Substrates->Add_Probe Incubate2 Incubate at 30°C Add_Probe->Incubate2 Read_Fluorescence Read fluorescence Incubate2->Read_Fluorescence Analyze Calculate % inhibition and determine IC50 Read_Fluorescence->Analyze End End Analyze->End

References

A Technical Guide to the Function of Cryptosporidium parvum N-Myristoyltransferase (CpNMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoyltransferase (NMT) is a crucial eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a multitude of cellular proteins. This cotranslational and post-translational modification, known as N-myristoylation, is vital for protein-protein interactions, protein-membrane targeting, and signal transduction. In the protozoan parasite Cryptosporidium parvum, the causative agent of cryptosporidiosis, NMT (CpNMT) has been identified as an essential enzyme for parasite viability, rendering it a promising target for novel therapeutic interventions. This guide provides a comprehensive overview of the core function of CpNMT, detailing its biochemical properties, role in parasite biology, and its validation as a drug target. Detailed experimental protocols for studying CpNMT and quantitative data on its inhibition are presented to facilitate further research and drug development efforts.

Core Function of Cryptosporidium parvum N-Myristoyltransferase

Cryptosporidium parvum N-myristoyltransferase (CpNMT) catalyzes the transfer of a myristoyl group from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine residue of substrate proteins.[1][2][3] This irreversible lipid modification is critical for the proper function and localization of a range of proteins involved in various cellular processes.[1][2] The myristoyl group enhances the hydrophobicity of the modified protein, facilitating its association with cellular membranes and promoting protein-protein interactions that are essential for signal transduction cascades and structural integrity.[3][4]

The enzymatic action of CpNMT is a key regulatory mechanism within the parasite. By controlling the myristoylation of target proteins, CpNMT plays a pivotal role in the assembly of multi-protein complexes and the trafficking of proteins to specific subcellular locations. One such identified myristoylated protein in C. parvum is Cp23, an immunodominant antigen, which is also S-palmitoylated at the adjacent cysteine residue.[4][5][6] This dual lipidation likely directs Cp23 from the cytosol to the parasite's membranes, highlighting the importance of N-myristoylation in protein localization.[4][6]

Given its essentiality in other protozoan parasites like Plasmodium falciparum, Leishmania major, and Trypanosoma brucei, CpNMT has been validated as a high-priority drug target for cryptosporidiosis.[2][3][7] The structural differences between the parasite and human NMT enzymes, particularly within the peptide-binding pocket, offer a window for the development of selective inhibitors with minimal off-target effects in the host.[1][2]

Quantitative Data on CpNMT Inhibition

The development of inhibitors against CpNMT is a key strategy in the pursuit of new treatments for cryptosporidiosis. Several compounds have been identified and characterized for their inhibitory activity against both CpNMT and the human orthologs (HsNMT1 and HsNMT2) to assess their selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Compound IDCpNMT IC50 (µM)HsNMT1 IC50 (µM)Selectivity (HsNMT1/CpNMT)Reference
Compound 1 >30>30-[1]
Compound 2 12.5>30>2.4[1]

Experimental Protocols

Recombinant CpNMT Expression and Purification

A generic protocol for the expression and purification of recombinant CpNMT in Escherichia coli is outlined below. This protocol is based on common methodologies for recombinant protein production and can be adapted for specific expression vectors and purification systems.

Objective: To produce highly pure and active recombinant CpNMT for use in enzymatic assays and structural studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the CpNMT gene with an affinity tag (e.g., His6-tag)

  • Luria-Bertani (LB) broth and agar (B569324)

  • Appropriate antibiotic for plasmid selection (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transformation: Transform the E. coli expression strain with the CpNMT expression vector and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound CpNMT with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and store at -80°C.

Fluorescence-Based NMT Enzymatic Assay

This protocol describes a continuous fluorescence-based assay to measure the enzymatic activity of CpNMT and to screen for inhibitors. The assay relies on the detection of the co-product Coenzyme A (CoA) using a thiol-reactive fluorescent probe.

Objective: To quantify the enzymatic activity of CpNMT and determine the potency of inhibitory compounds.

Materials:

  • Purified recombinant CpNMT

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide derived from a known CpNMT substrate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Triton X-100)

  • Fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of CpNMT, Myristoyl-CoA, peptide substrate, and CPM in assay buffer.

  • Assay Reaction: In a 384-well plate, add the following in order:

    • Assay buffer

    • Test compound or DMSO (for control)

    • CpNMT enzyme

    • CPM probe

  • Initiation: Initiate the enzymatic reaction by adding Myristoyl-CoA and the peptide substrate.

  • Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm for CPM).

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve. For inhibitor screening, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Cryptosporidium parvum Infection Assay

This protocol outlines an in vitro assay to assess the efficacy of compounds in inhibiting the growth of C. parvum in a host cell line.

Objective: To evaluate the anti-cryptosporidial activity of test compounds in a cellular context.

Materials:

  • Human ileocecal adenocarcinoma cell line (HCT-8)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Cryptosporidium parvum oocysts

  • Excystation solution (e.g., 0.25% trypsin, 0.75% sodium taurocholate in PBS)

  • Test compounds

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Staining reagents (e.g., anti-Cryptosporidium antibody and a fluorescently labeled secondary antibody, DAPI for nuclear staining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed HCT-8 cells in a 96-well plate and grow to confluency.

  • Oocyst Excystation: Induce excystation of C. parvum oocysts by incubation in excystation solution to release infectious sporozoites.

  • Infection: Infect the confluent HCT-8 cell monolayers with the freshly excysted sporozoites.

  • Compound Treatment: Add the test compounds at various concentrations to the infected cells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plates for 24-48 hours to allow for parasite development.

  • Fixation and Staining: Fix, permeabilize, and stain the cells with an anti-Cryptosporidium antibody and DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the number of parasite foci or the total parasite area per well.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the EC50 value.

Visualizations

Signaling and Functional Pathway

CpNMT_Function MyrCoA Myristoyl-CoA CpNMT Cryptosporidium parvum N-Myristoyltransferase (CpNMT) MyrCoA->CpNMT Myristate Donor MyrProtein Myristoylated Protein CpNMT->MyrProtein Catalyzes Myristoylation Protein Substrate Protein (N-terminal Glycine) Protein->CpNMT Substrate Membrane Cellular Membranes MyrProtein->Membrane Membrane Targeting Interaction Protein-Protein Interactions MyrProtein->Interaction Facilitates Function Parasite Viability & Signal Transduction Membrane->Function Interaction->Function

Caption: The catalytic function of CpNMT in protein myristoylation and its downstream effects.

Experimental Workflow for CpNMT Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Compound Library Assay Fluorescence-Based CpNMT Enzymatic Assay Start->Assay HitID Hit Identification (IC50 Determination) Assay->HitID CellAssay Cell-Based C. parvum Infection Assay HitID->CellAssay Active Compounds Validation In Vitro Validation (EC50 Determination) CellAssay->Validation LeadOpt Lead Optimization Validation->LeadOpt Validated Hits

Caption: A streamlined workflow for the identification and validation of CpNMT inhibitors.

Conclusion

Cryptosporidium parvum N-myristoyltransferase is a vital enzyme for the parasite's survival and pathogenesis. Its essential role in protein myristoylation, coupled with structural differences from its human counterparts, establishes CpNMT as a compelling target for the development of novel anti-cryptosporidial drugs. This guide provides a foundational understanding of CpNMT's function and offers detailed experimental protocols to empower researchers in their efforts to discover and characterize potent and selective inhibitors. The continued investigation of CpNMT and its substrates will undoubtedly unveil new insights into the biology of C. parvum and pave the way for effective therapeutic strategies against cryptosporidiosis.

References

Unveiling CpNMT-IN-1: A Potent Inhibitor of Cryptosporidium parvum N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of CpNMT-IN-1, a potent and selective inhibitor of N-myristoyltransferase from the protozoan parasite Cryptosporidium parvum (CpNMT). Cryptosporidium parvum is a significant cause of diarrheal disease, particularly in immunocompromised individuals and children, with limited effective treatment options. N-myristoyltransferase, an enzyme essential for parasite viability, has emerged as a promising drug target. This compound, also identified as compound 11e in its discovery publication, demonstrates significant inhibitory activity against both the CpNMT enzyme and the growth of the parasite. This guide details the synthetic route, experimental protocols for its biological characterization, and summarizes its quantitative inhibitory data. Furthermore, it visualizes the critical role of N-myristoylation in the parasite and the workflow for the inhibitor's characterization.

Introduction

Cryptosporidium parvum infection (cryptosporidiosis) is a major global health concern, causing severe gastrointestinal distress. The lack of highly effective therapeutics necessitates the discovery of novel drug targets and inhibitors. N-myristoyltransferase (NMT) is a vital enzyme in many eukaryotes, including apicomplexan parasites. It catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. This lipid modification, known as myristoylation, is crucial for protein-membrane interactions, protein-protein interactions, and the proper functioning of various signaling pathways. As NMT is essential for the viability of C. parvum, its inhibition presents a promising therapeutic strategy.

This compound was identified through a structure-guided drug design program aimed at developing selective inhibitors of CpNMT. This document serves as a core technical guide for researchers working on the development of anti-cryptosporidial agents.

Quantitative Data Summary

The inhibitory potency of this compound against its target enzyme and the parasite has been quantitatively determined through enzymatic and cell-based assays. The key data are summarized in the table below for clear comparison.

Parameter Target/Organism Value Reference
IC50 Cryptosporidium parvum N-myristoyltransferase (CpNMT)2.5 µM[1]
EC50 Cryptosporidium parvum (parasite growth)6.9 µM[1]

Table 1: Quantitative Inhibitory Data for this compound

Discovery and Synthesis

This compound (compound 11e) was developed through the structural modification of a previously identified inhibitor scaffold. The synthesis is based on a multi-step chemical process.

General Synthesis Workflow

The synthesis of this compound involves the coupling of key aromatic and heterocyclic building blocks. A generalized workflow is depicted below.

G A Starting Material A (Substituted Benzamide) C Amide Bond Formation A->C B Starting Material B (Substituted Phenylamine) B->C D Intermediate Compound C->D E Final Modification Step D->E F This compound (Compound 11e) E->F

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis of this compound (Compound 11e)

The synthesis of this compound is described in the publication by Sigalapalli D K, et al. as "Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase".[1] Researchers should refer to this publication for the precise, step-by-step experimental details, including reagent quantities, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization). The characterization of the final compound and intermediates is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Evaluation: Experimental Protocols

The biological activity of this compound was assessed using an enzymatic assay to determine its direct inhibitory effect on CpNMT and a cell-based assay to measure its impact on parasite growth.

CpNMT Enzymatic Inhibition Assay (IC50 Determination)

A fluorescence-based activity assay is commonly used to measure the enzymatic activity of recombinant, purified CpNMT.[2]

Principle: The assay measures the transfer of myristoyl-CoA to a peptide substrate. The reaction mixture typically includes recombinant CpNMT, myristoyl-CoA, and a fluorescently labeled peptide substrate. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.

Protocol Outline:

  • Recombinant CpNMT Expression and Purification: The gene encoding CpNMT is cloned into an expression vector and the protein is expressed in a suitable host (e.g., E. coli). The recombinant protein is then purified using affinity chromatography.

  • Assay Components:

    • Recombinant CpNMT enzyme

    • Myristoyl-CoA (substrate)

    • Fluorescently labeled peptide substrate

    • This compound (or other test compounds) at varying concentrations

    • Assay buffer

  • Procedure: a. The test compound (this compound) is pre-incubated with the CpNMT enzyme. b. The enzymatic reaction is initiated by the addition of myristoyl-CoA and the peptide substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

G A Prepare Assay Plate (this compound dilutions) B Add Recombinant CpNMT Enzyme A->B C Pre-incubation B->C D Initiate Reaction (Add Myristoyl-CoA & Peptide Substrate) C->D E Incubate D->E F Stop Reaction & Measure Fluorescence E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for CpNMT enzymatic inhibition assay.

Cryptosporidium parvum Growth Inhibition Assay (EC50 Determination)

A cell-based assay using a human intestinal cell line (e.g., HCT-8) is employed to assess the ability of this compound to inhibit the growth of the parasite.[3]

Principle: C. parvum oocysts are used to infect a monolayer of host cells in the presence of the test compound. The proliferation of the parasite is quantified, often by microscopy or other imaging techniques, after a set incubation period.

Protocol Outline:

  • Host Cell Culture: A suitable human intestinal cell line (e.g., HCT-8) is cultured to form a confluent monolayer in microtiter plates.

  • Oocyst Preparation: C. parvum oocysts are treated to induce excystation, releasing infectious sporozoites.

  • Infection and Treatment: a. The host cell monolayers are infected with the prepared sporozoites. b. Immediately after infection, the cells are treated with various concentrations of this compound.

  • Incubation: The infected and treated cells are incubated for a period that allows for parasite development and proliferation (e.g., 48 hours).

  • Quantification of Parasite Growth: a. The cells are fixed and stained with a fluorescent antibody or dye that specifically labels the parasite. b. The number of parasites is quantified using automated fluorescence microscopy and image analysis software.

  • Data Analysis: The percentage of growth inhibition for each concentration of this compound is calculated relative to an untreated control. The EC50 value is determined from the dose-response curve using non-linear regression.

G A Culture Host Cells (e.g., HCT-8) B Infect with C. parvum Sporozoites A->B C Treat with this compound (various concentrations) B->C D Incubate C->D E Fix and Stain Parasites D->E F Image and Quantify Parasite Growth E->F G Data Analysis (EC50 Calculation) F->G

Caption: Workflow for C. parvum growth inhibition assay.

Mechanism of Action and Signaling Pathway Context

N-myristoylation is a critical post-translational modification that affects numerous proteins within C. parvum. The inhibition of CpNMT by this compound disrupts these essential processes, leading to parasite death.

The Role of N-Myristoyltransferase (NMT)

The primary function of NMT is to attach a myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins. This modification is essential for:

  • Protein localization: Myristoylation facilitates the anchoring of proteins to cellular membranes, which is crucial for their function.

  • Signal transduction: Many proteins involved in signaling cascades require myristoylation for their proper localization and interaction with other signaling molecules.

  • Protein-protein interactions: The myristoyl group can be inserted into hydrophobic pockets of other proteins, mediating protein complex formation.

Inhibition of NMT leads to a global disruption of these processes, affecting multiple pathways simultaneously and ultimately compromising the viability of the parasite.

G cluster_0 N-Myristoylation Pathway cluster_1 Inhibition by this compound MyristoylCoA Myristoyl-CoA CpNMT CpNMT MyristoylCoA->CpNMT Protein Substrate Protein (with N-terminal Glycine) Protein->CpNMT MyrProtein Myristoylated Protein CpNMT->MyrProtein Catalyzes myristoylation Function Protein Localization (Membrane Anchoring) & Protein-Protein Interactions MyrProtein->Function Enables CpNMT_IN_1 This compound CpNMT_inhibited CpNMT CpNMT_IN_1->CpNMT_inhibited Inhibits Viability Parasite Viability CpNMT_inhibited->Viability Leads to loss of Function->Viability Essential for

Caption: Role of CpNMT and its inhibition by this compound.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel therapies against cryptosporidiosis. Its potent and specific inhibition of C. parvum N-myristoyltransferase highlights the potential of this enzyme as a druggable target. This technical guide provides a centralized resource of the key data and methodologies associated with this compound to facilitate further research and development in this critical area of infectious disease. Future work will likely focus on optimizing the potency and pharmacokinetic properties of this inhibitor class to advance it towards clinical development.

References

In Vitro Activity of N-Myristoyltransferase Inhibitors Against Cryptosporidium parvum: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available data on the in vitro activity of N-myristoyltransferase (NMT) inhibitors against Cryptosporidium parvum. No specific compound designated "CpNMT-IN-1" was identified in the reviewed literature. The data presented herein pertains to other reported inhibitors of C. parvum N-myristoyltransferase (CpNMT).

Introduction

Cryptosporidium parvum, a protozoan parasite, is a significant cause of diarrheal disease (cryptosporidiosis) globally, particularly affecting young children and immunocompromised individuals.[1][2] The lack of highly effective treatments underscores the urgent need for novel drug discovery and development.[1][2] N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminus of specific proteins, has been identified as a promising drug target in various protozoan parasites, including Cryptosporidium.[1][3] This process, known as N-myristoylation, is crucial for protein localization to membranes and for the function of numerous proteins involved in essential cellular processes. Inhibition of CpNMT is therefore considered a viable strategy for anti-cryptosporidial drug development.[4]

This technical guide provides a comprehensive overview of the in vitro activity of inhibitors targeting CpNMT, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data on CpNMT Inhibitor Activity

Several studies have reported the identification and characterization of CpNMT inhibitors. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based parasite growth assays.

Table 1: In Vitro Efficacy of Selected CpNMT Inhibitors

Compound/SeriesAssay TypeTargetIC50/EC50Selectivity (over Human NMT)Reference
Compound 1Enzymatic AssayCpNMTIC50 value determined (dose-dependent inhibition)-[1]
Compound 2Enzymatic AssayCpNMTDose-dependent inhibition (100% inhibition not achieved at 30 µM)-[1]
Series-2 LeadsEnzymatic AssayCpNMT~10 nM500-1000x[4]

Note: Specific IC50 values for Compounds 1 and 2 were not explicitly stated in the provided search results, though their inhibitory activity was confirmed.

Experimental Protocols

The evaluation of CpNMT inhibitors involves a cascade of in vitro assays, from enzymatic activity to cell-based parasite growth and cytotoxicity assessments.

Recombinant CpNMT Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant CpNMT.

  • Objective: To determine the IC50 value of a test compound against CpNMT.

  • Methodology: A fluorescence-based activity assay is commonly used.[1][5]

    • Recombinant CpNMT is expressed and purified.

    • The enzyme is incubated with myristoyl-CoA and a peptide substrate.

    • The test compound at various concentrations is added to the reaction mixture.

    • The enzymatic reaction leads to a change in fluorescence, which is measured over time.

    • The rate of reaction is calculated, and the percentage of inhibition at each compound concentration is determined.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.

C. parvum Cell-Based Growth Assay

This assay assesses the ability of a compound to inhibit the growth and replication of C. parvum within a host cell monolayer.

  • Objective: To determine the EC50 value of a test compound against intracellular C. parvum.

  • Methodology:

    • A monolayer of host cells (e.g., human ileocecal adenocarcinoma cells, HCT-8) is cultured in multi-well plates.[6][7]

    • The cell monolayer is infected with C. parvum sporozoites.

    • After a period of incubation to allow for parasite invasion, the culture medium is replaced with a medium containing the test compound at various concentrations.[8]

    • The parasites are allowed to grow and replicate for a defined period (e.g., 44 hours).[6][9]

    • Parasite load is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) targeting a parasite-specific gene (e.g., 18S rRNA) or by immunofluorescence microscopy.[6][9][10]

    • EC50 values are determined from the dose-response curves.

Host Cell Cytotoxicity Assay

This assay is crucial to determine if the anti-parasitic effect of a compound is due to specific inhibition of the parasite or to general toxicity to the host cells.

  • Objective: To determine the concentration of a compound that is toxic to the host cells (e.g., TC50 or CC50).

  • Methodology:

    • Host cells (e.g., HCT-8, HepG2) are cultured in multi-well plates.[6]

    • The cells are exposed to the test compound at various concentrations for the same duration as the parasite growth assay.

    • Cell viability is measured using a suitable assay, such as the MTS assay.[6]

    • The TC50 or CC50 value is calculated, which represents the concentration of the compound that causes a 50% reduction in cell viability.

    • The selectivity index (SI), calculated as the ratio of TC50 to EC50, is a measure of the compound's therapeutic window.[6]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 CpNMT Inhibition Pathway Myristoyl-CoA Myristoyl-CoA CpNMT CpNMT Myristoyl-CoA->CpNMT Peptide Substrate Peptide Substrate Peptide Substrate->CpNMT Myristoylated Protein Myristoylated Protein CpNMT->Myristoylated Protein Myristoylation Protein Targeting & Function Protein Targeting & Function Myristoylated Protein->Protein Targeting & Function Parasite Viability Parasite Viability Protein Targeting & Function->Parasite Viability CpNMT_Inhibitor CpNMT_Inhibitor CpNMT_Inhibitor->CpNMT Inhibition

Caption: Proposed mechanism of action for CpNMT inhibitors.

G cluster_1 In Vitro Screening Workflow for CpNMT Inhibitors Compound Library Compound Library Enzymatic Assay Enzymatic Assay Compound Library->Enzymatic Assay Hit Identification Hit Identification Enzymatic Assay->Hit Identification Cell-Based Assay Cell-Based Assay Hit Identification->Cell-Based Assay Lead Identification Lead Identification Cell-Based Assay->Lead Identification Cytotoxicity Assay Cytotoxicity Assay Lead Identification->Cytotoxicity Assay Selectivity Assessment Selectivity Assessment Cytotoxicity Assay->Selectivity Assessment

Caption: General workflow for in vitro screening of CpNMT inhibitors.

Conclusion

The in vitro data strongly support N-myristoyltransferase as a promising and druggable target for the development of novel therapeutics against Cryptosporidium parvum. The identification of potent inhibitors with high selectivity over the human enzyme is a critical step in this process. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of new anti-cryptosporidial drug candidates targeting CpNMT. Further research, including structure-based drug design and in vivo efficacy studies, will be essential to advance these promising inhibitors towards clinical development.

References

Selectivity profile of CpNMT-IN-1 for CpNMT

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for information regarding the selectivity profile of a compound designated "CpNMT-IN-1" for a methyltransferase referred to as "CpNMT" did not yield any specific results. The terms "this compound" and "CpNMT" do not appear in the currently available scientific literature or public databases.

This suggests that "this compound" may be a novel, recently developed, or internally designated compound that has not yet been publicly disclosed. Similarly, "CpNMT" could be a non-standard abbreviation for a specific N-methyltransferase that is not widely recognized.

Without access to foundational data on the inhibitor and its target enzyme, it is not possible to provide the requested in-depth technical guide, including:

  • Quantitative Data Presentation: No IC50 or Ki values for this compound against CpNMT or other methyltransferases could be found to be summarized in a table.

  • Experimental Protocols: The specific methodologies used to determine the selectivity profile of this compound are not available.

  • Signaling Pathways and Workflow Visualizations: No information exists in the public domain regarding the mechanism of action of this compound or the signaling pathways involving CpNMT that would allow for the creation of the requested diagrams.

To facilitate the generation of the requested technical guide, it would be necessary to provide the full, unabbreviated name of the "CpNMT" enzyme or a reference to any publication, patent, or technical disclosure that describes "this compound". With more specific information, a comprehensive and accurate guide can be developed.

Probing the Binding Affinity of Inhibitors to Cryptosporidium parvum N-Myristoyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of a key inhibitor to Cryptosporidium parvum N-myristoyltransferase (CpNMT), a validated drug target for the treatment of cryptosporidiosis. The document details the quantitative binding data, the experimental protocols for its determination, and the underlying mechanism of action. This guide is intended to provide researchers and drug development professionals with the necessary information to understand and potentially advance the development of novel CpNMT inhibitors.

Quantitative Binding Affinity Data

A key inhibitor, designated as Compound 1 , has been identified and characterized for its ability to inhibit the enzymatic activity of both Cryptosporidium parvum N-myristoyltransferase (CpNMT) and the human ortholog, HsNMT1. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes the IC50 values for Compound 1 against CpNMT and HsNMT1.

CompoundTarget EnzymeIC50 (µM)
Compound 1C. parvum NMT (CpNMT)0.47
Compound 1Human NMT1 (HsNMT1)1.1

Data sourced from dose-response inhibition studies.

Experimental Protocol: Fluorescence-Based NMT Activity Assay

The binding affinity of inhibitors to CpNMT is determined through a robust fluorescence-based enzymatic assay. This assay monitors the production of Coenzyme A (CoA), a product of the N-myristoylation reaction, in real-time.

Principle:

The assay utilizes a pro-fluorescent probe, 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), which is essentially non-fluorescent. The free thiol group of CoA, generated by the NMT-catalyzed transfer of myristate from myristoyl-CoA to a peptide substrate, reacts with the maleimide (B117702) group of CPM. This reaction forms a fluorescent adduct, and the increase in fluorescence intensity is directly proportional to the enzymatic activity.

Materials and Reagents:
  • Recombinant, purified CpNMT enzyme

  • Myristoyl-CoA (substrate)

  • Peptide substrate with an N-terminal glycine (B1666218)

  • 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM)

  • Assay buffer (e.g., 20 mM potassium phosphate, pH 7.0-8.0, 0.5 mM EDTA, 0.1% v/v Triton X-100)

  • Test inhibitor compounds (e.g., Compound 1) dissolved in DMSO

  • 96-well black polypropylene (B1209903) microplates

Procedure:
  • Preparation of Reagents: Prepare stock solutions of CpNMT, myristoyl-CoA, peptide substrate, CPM, and the test inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 2.7% v/v).

  • Assay Setup:

    • To each well of a 96-well microplate, add the assay buffer.

    • Add the test inhibitor at various concentrations (to generate a dose-response curve). For control wells, add an equivalent volume of DMSO.

    • Add the CpNMT enzyme to all wells except for the background control. .

    • Add the CPM solution to all wells.

    • Initiate the enzymatic reaction by adding the myristoyl-CoA and peptide substrate solution.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme) from all other readings.

    • Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Signaling Pathway and Mechanism of Action

N-myristoyltransferase catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins.[1] In Cryptosporidium parvum, many proteins involved in essential cellular processes, such as signal transduction, protein-protein interactions, and membrane anchoring, are substrates for CpNMT.[1]

The inhibition of CpNMT by compounds like Compound 1 disrupts the myristoylation of these essential proteins. This disruption leads to their mislocalization and loss of function, ultimately resulting in the inhibition of parasite growth and replication. The mechanism of action is therefore the direct inhibition of the catalytic activity of CpNMT, preventing the transfer of myristate to its protein substrates.

NMT_Inhibition_Pathway cluster_enzyme Enzyme MyrCoA Myristoyl-CoA CpNMT CpNMT MyrCoA->CpNMT Protein N-terminal Glycine Protein Protein->CpNMT MyrProtein Myristoylated Protein CpNMT->MyrProtein CoA CoA CpNMT->CoA Inhibitor Compound 1 Inhibitor->CpNMT

Caption: Mechanism of CpNMT inhibition by Compound 1.

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the IC50 value of a CpNMT inhibitor.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - CpNMT Enzyme - Substrates (Myristoyl-CoA, Peptide) - CPM Probe - Inhibitor Dilutions plate_setup Plate Setup (96-well): - Add Buffer, Inhibitor, CpNMT, CPM reagents->plate_setup reaction_start Initiate Reaction: Add Substrates plate_setup->reaction_start plate_reader Measure Fluorescence (Excitation: ~380nm, Emission: ~470nm) reaction_start->plate_reader calc_rate Calculate Initial Velocity (Rate of Fluorescence Increase) plate_reader->calc_rate dose_response Plot Velocity vs. [Inhibitor] calc_rate->dose_response ic50_calc Fit Dose-Response Curve Determine IC50 Value dose_response->ic50_calc result IC50 Value ic50_calc->result

Caption: Workflow for IC50 determination of CpNMT inhibitors.

References

The Crucial Role of N-Myristoylation in Cryptosporidium parvum: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Post-Translational Modification and its Potential as a Therapeutic Target

Cryptosporidium parvum, a leading protozoan cause of diarrheal disease worldwide, presents a significant challenge to global public health. With no consistently effective vaccine and limited therapeutic options, there is an urgent need for novel drug targets. This technical guide delves into the essential post-translational modification process of N-myristoylation in C. parvum, highlighting its critical functions and the compelling case for targeting the enzyme responsible, N-myristoyltransferase (NMT), for therapeutic intervention.

Introduction to N-Myristoylation

N-myristoylation is an irreversible lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT). The modification is crucial for a wide range of cellular processes, as it facilitates protein-protein interactions and the anchoring of proteins to cellular membranes, thereby influencing their subcellular localization and function.[1][2] In many apicomplexan parasites, N-myristoylation is essential for viability, playing key roles in host cell invasion, motility, and signal transduction.[3][4]

In C. parvum, the N-myristoyltransferase (CpNMT) has been identified as a promising drug target.[1] Its essentiality for the parasite's survival, coupled with structural differences from its human counterparts, offers a therapeutic window for the development of selective inhibitors.

The N-Myristoylome of C. parvum: Key Proteins and Functions

While a comprehensive, experimentally determined N-myristoylome of C. parvum has yet to be published, bioinformatic predictions and studies on specific proteins have identified several key N-myristoylated proteins and their putative functions. The primary requirement for N-myristoylation is an N-terminal glycine residue, often exposed after the cleavage of the initiator methionine.

Confirmed and High-Confidence Predicted N-Myristoylated Proteins in C. parvum

Protein ClassSpecific Protein (or Family)Gene ID (CryptoDB)Predicted FunctionEvidence
Immunomodulatory Protein Cp23cgd1_280Immunodominant antigen, potential role in membrane associationMass Spectrometry
Calcium-Dependent Protein Kinases (CDPKs) CpCDPK1, CpCDPK2A, otherscgd3_920, cgd8_1480, etc.Calcium signaling, host cell invasion, motility, egressIn silico prediction
ADP-Ribosylation Factors (ARFs) ARF family proteinse.g., cgd2_1140Vesicular trafficking, regulation of membrane dynamicsHomology to known N-myristoylated proteins
Cp23: A Dually Acylated Antigen

The immunodominant antigen Cp23 has been experimentally confirmed to be both N-myristoylated at its N-terminal glycine and S-palmitoylated at the adjacent cysteine residue. This dual lipidation strongly suggests a role in membrane anchoring, potentially directing Cp23 to specific cellular membranes where it can interact with host or parasite components.

Calcium-Dependent Protein Kinases (CDPKs): Regulators of Invasion

Several of the eleven identified CDPKs in C. parvum are predicted to be N-myristoylated. In apicomplexan parasites, CDPKs are crucial regulators of calcium-mediated signaling pathways that control essential processes like host cell invasion, gliding motility, and parasite egress. The N-myristoylation of these kinases is believed to be critical for their localization to the parasite's periphery, where they can respond to calcium signals and phosphorylate downstream targets involved in the invasion machinery.

ADP-Ribosylation Factors (ARFs): Orchestrators of Vesicular Trafficking

ARF proteins are small GTPases that are key regulators of membrane traffic. In other eukaryotes, their N-myristoylation is essential for their reversible association with membranes, which is a prerequisite for their function in recruiting coat proteins and regulating vesicle formation and transport. It is highly probable that N-myristoylated ARF proteins in C. parvum play a similar, essential role in the parasite's secretory and endocytic pathways.

CpNMT: A Validated Drug Target

The central role of N-myristoylation in parasite viability has positioned CpNMT as a high-priority target for drug development.

Enzyme Kinetics and Inhibitor Potency

Biochemical assays have been developed to characterize the enzymatic activity of CpNMT and to screen for inhibitors. The Michaelis-Menten constants (KM) for its substrates have been determined, providing a baseline for inhibitor studies.

Table 1: Kinetic Constants for C. parvum N-Myristoyltransferase

SubstrateKM (μM)
Myristoyl-CoA0.42 ± 0.13
PfARF-peptide3.53 ± 0.69

Data from Fenwick et al., 2023.

A number of potent inhibitors of CpNMT have been identified, many through repurposing compounds initially developed against the NMTs of other protozoan parasites like Plasmodium.

Table 2: IC50 Values of Selected Inhibitors against CpNMT and Human NMT1 (HsNMT1)

CompoundCpNMT IC50 (μM)HsNMT1 IC50 (μM)Selectivity Index (HsNMT1/CpNMT)
Compound 1 0.22 ± 0.031.10 ± 0.10~5
Compound 9 0.015 ± 0.0031.50 ± 0.20~100

Data adapted from Fenwick et al., 2023. Compound numbering is from the source publication.

The high selectivity of compounds like Compound 9 demonstrates the feasibility of developing parasite-specific NMT inhibitors with minimal off-target effects on the human host enzyme.

Signaling and Logical Pathways

N-myristoylation is a critical first step in several signaling and cellular trafficking pathways. The myristoyl group acts as a "hydrophobic switch," enabling proteins to transition from a soluble, inactive state to a membrane-associated, active state.

The N-Myristoylation Process

The fundamental process of N-myristoylation is a co-translational modification that occurs after the removal of the initiator methionine, exposing an N-terminal glycine. CpNMT then catalyzes the transfer of myristate from myristoyl-CoA to this glycine.

N_Myristoylation_Process cluster_translation Co-translational Events cluster_myristoylation N-Myristoylation mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Nascent_Protein Nascent Polypeptide (Met-Gly-...) Ribosome->Nascent_Protein MetAP Methionine Aminopeptidase (MetAP) Nascent_Protein->MetAP Substrate Protein_Gly Protein with N-terminal Glycine (Gly-...) MetAP->Protein_Gly Cleaves Met CpNMT CpNMT Protein_Gly->CpNMT Substrate MyrCoA Myristoyl-CoA MyrCoA->CpNMT Substrate Myristoylated_Protein N-Myristoylated Protein CpNMT->Myristoylated_Protein Catalysis Membrane Cellular Membranes Myristoylated_Protein->Membrane Membrane Targeting & Protein Interactions

Figure 1: The general workflow of protein N-myristoylation in C. parvum.

Inferred Role of N-Myristoylated CDPKs in Host Cell Invasion

Based on studies in other apicomplexans, N-myristoylated CDPKs are likely key players in the initial stages of host cell invasion. A calcium influx upon host cell contact would activate membrane-localized CDPKs, triggering a phosphorylation cascade that leads to the secretion of microneme and rhoptry proteins essential for motility and invasion.

CDPK_Invasion_Pathway cluster_parasite C. parvum Sporozoite Ca_influx Ca²⁺ Influx Active_CpCDPK Active CpCDPK (Membrane-associated) Ca_influx->Active_CpCDPK Activates CpCDPK N-Myristoylated CpCDPK (Inactive) CpCDPK->Active_CpCDPK Binds Ca²⁺ Downstream_Substrates Downstream Substrates (e.g., motor complex proteins) Active_CpCDPK->Downstream_Substrates Phosphorylates Secretory_Organelles Micronemes/Rhoptries Downstream_Substrates->Secretory_Organelles Triggers Effector_Secretion Effector Protein Secretion Secretory_Organelles->Effector_Secretion Invasion Host Cell Invasion & Motility Effector_Secretion->Invasion Mediates Host_Cell Host Cell Contact Host_Cell->Ca_influx NMT_Assay_Workflow A 1. Prepare Assay Mix (Buffer, CpNMT, Myr-CoA, Peptide Substrate, Inhibitor) B 2. Incubate at RT A->B C 3. Add CPM Fluorescent Probe B->C D 4. Measure Fluorescence (Ex/Em appropriate for CPM-CoA adduct) C->D E 5. Analyze Data (Calculate % inhibition, IC₅₀) D->E Cell_Assay_Workflow A 1. Seed HCT-8 cells in a 96-well plate to confluence B 2. Infect with NanoLuc-expressing C. parvum sporozoites A->B C 3. Add test compounds at various concentrations B->C D 4. Incubate for 72 hours at 37°C, 5% CO₂ C->D E 5. Add Luciferase Substrate and measure luminescence D->E F 6. Analyze Data (Calculate % growth inhibition, EC₅₀) E->F

References

CpNMT-IN-1: A Chemical Probe for Cryptosporidium parvum N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of CpNMT-IN-1, a chemical probe targeting N-myristoyltransferase of Cryptosporidium parvum (CpNMT). This document is intended for researchers, scientists, and drug development professionals interested in the biology of Cryptosporidium and the development of novel anti-parasitic agents.

Introduction to CpNMT as a Drug Target

Cryptosporidium parvum is a protozoan parasite that causes the diarrheal disease cryptosporidiosis, a significant threat to malnourished children and immunocompromised individuals.[1] Currently, there are no highly effective treatments for this infection.[1] N-myristoyltransferase (NMT) has been identified as a promising drug target in various parasitic and fungal diseases.[1][2] This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This process, known as N-myristoylation, is crucial for protein-protein interactions, membrane targeting, and proper protein function.[3][4] Inhibition of NMT can disrupt these essential cellular processes, leading to parasite death. The development of inhibitors selective for the parasite enzyme over the human homolog (HsNMT) is a key strategy for anti-cryptosporidial drug discovery.[2]

This compound: A Selective Inhibitor of CpNMT

This compound (also referred to as Compound 11e) has been identified as an inhibitor of C. parvum N-myristoyltransferase.[3] It serves as a valuable chemical tool to investigate the function of CpNMT in the parasite's life cycle and to validate it as a therapeutic target.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds that inhibit CpNMT. It is important to note that different studies may use varying assay conditions, leading to potential differences in reported values.

Table 1: In Vitro Activity of CpNMT Inhibitors

CompoundTargetIC50 (µM)Source
This compound CpNMT2.5[3]
Compound 1CpNMT> 30[4]
Compound 1HsNMT> 30[4]
Compound 2CpNMTDose-dependent inhibition, but 100% inhibition not achieved at 30 µM[3]

Table 2: Cellular Activity of CpNMT Inhibitors

CompoundOrganismEC50 (µM)Source
This compound C. parvum6.9[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the characterization of CpNMT inhibitors.

CpNMT Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant CpNMT in a biochemical format.

Principle: The assay quantifies the transfer of myristate from Myristoyl-Coenzyme A (MyrCoA) to a peptide substrate. The reaction is monitored using a fluorescence-based method where a thiol-reactive dye (e.g., CPM) reacts with the free Coenzyme A (CoA) released during the reaction, leading to an increase in fluorescence.

Materials:

  • Recombinant, purified CpNMT enzyme

  • Myristoyl-Coenzyme A (MyrCoA)

  • Peptide substrate (e.g., PfARF-peptide, derived from the N-terminal sequence of P. falciparum ADP-ribosylation factor)

  • Thiol-reactive fluorescent dye (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) - CPM)

  • Assay buffer (e.g., pH 7.0)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, CpNMT enzyme, and the peptide substrate.

  • Add the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding MyrCoA to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes), during which the reaction proceeds linearly.

  • Stop the reaction and add the CPM dye.

  • Incubate for a short period to allow the dye to react with the free CoA.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cryptosporidium parvum Growth Inhibition Assay

This cell-based assay determines the efficacy of a compound in inhibiting the growth and replication of C. parvum in a host cell culture model.

Principle: Human intestinal epithelial cells (e.g., HCT-8) are infected with C. parvum (often expressing a reporter like luciferase). The parasite's growth is quantified by measuring the reporter signal. A decrease in the signal in the presence of the test compound indicates growth inhibition.

Materials:

  • Human ileocecal adenocarcinoma cells (HCT-8)

  • C. parvum oocysts (e.g., expressing NanoLuc luciferase)

  • Cell culture medium (e.g., RPMI 1640) supplemented with serum and antibiotics

  • Test compounds dissolved in DMSO

  • Luciferase substrate

  • 96-well or 384-well cell culture plates

Procedure:

  • Seed HCT-8 cells in plates and grow to confluency.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Excyst C. parvum oocysts to release infectious sporozoites. This is typically done by incubation in an acidic solution followed by incubation with taurocholic acid.[5]

  • Remove the culture medium from the confluent HCT-8 cells and add the diluted test compounds.

  • Add the excysted sporozoites to infect the HCT-8 cell monolayer.

  • Incubate the infected plates for a period that allows for significant parasite replication (e.g., 72 hours) at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and add the luciferase substrate.

  • Measure the luminescence using a plate reader.

  • Calculate the percent growth inhibition for each compound concentration and determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are provided below using the DOT language for Graphviz.

General N-Myristoyltransferase (NMT) Pathway

NMT_Pathway cluster_cytosol Cytosol cluster_membrane Cellular Membranes cluster_inhibition Inhibition Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (CpNMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Myristoylation CoA CoA NMT->CoA Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Membrane_Targeting Membrane Targeting & Protein-Protein Interactions Myristoylated_Protein->Membrane_Targeting CpNMT_IN_1 This compound CpNMT_IN_1->NMT Inhibition

Caption: General mechanism of N-myristoylation by CpNMT and its inhibition by this compound.

Workflow for CpNMT Inhibitor Evaluation

Inhibitor_Workflow cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Biochem_Assay CpNMT Enzymatic Inhibition Assay IC50_determination IC50 Determination Biochem_Assay->IC50_determination Cell_Assay C. parvum Growth Inhibition Assay IC50_determination->Cell_Assay Selectivity_Assay Selectivity Assay (vs. HsNMT) Selectivity_determination Selectivity Index Selectivity_Assay->Selectivity_determination EC50_determination EC50 Determination Cell_Assay->EC50_determination Animal_Model Mouse Model of Cryptosporidiosis EC50_determination->Animal_Model Cytotoxicity_Assay Host Cell Cytotoxicity Assay Therapeutic_Index Therapeutic Index Cytotoxicity_Assay->Therapeutic_Index Efficacy_Study In Vivo Efficacy Animal_Model->Efficacy_Study PK_Study Pharmacokinetics Animal_Model->PK_Study

Caption: A typical workflow for the evaluation of a CpNMT inhibitor from biochemical to in vivo studies.

In Vivo Studies

While specific in vivo data for this compound is not yet publicly available, preliminary studies with other potent CpNMT inhibitors have shown promising results. In a mouse model of cryptosporidiosis, two lead compounds from a distinct chemical series were able to completely clear the infection.[2] This provides strong validation for CpNMT as a druggable target for the treatment of cryptosporidiosis and suggests that optimized inhibitors like this compound could have therapeutic potential. Further in vivo studies are required to determine the efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound is a valuable chemical probe for the study of Cryptosporidium parvum N-myristoyltransferase. Its ability to inhibit both the enzyme and the parasite's growth in vitro makes it a critical tool for dissecting the biological roles of CpNMT. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for further research into the development of novel therapeutics for cryptosporidiosis by targeting this essential parasite enzyme. The promising in vivo data from related compounds underscore the potential of this therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for CpNMT-IN-1 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vitro characterization of CpNMT-IN-1 , an inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT). The provided methodologies are intended for researchers, scientists, and drug development professionals working on the discovery of novel anti-parasitic agents.

This compound has been identified as an inhibitor of CpNMT with a reported half-maximal inhibitory concentration (IC50) of 2.5 µM.[1][2] It also demonstrates efficacy in inhibiting the growth of C. parvum with a half-maximal effective concentration (EC50) of 6.9 µM.[1][2]

Quantitative Data Summary

The following table summarizes the known in vitro potency of this compound.

ParameterValueTargetReference
IC50 2.5 µMC. parvum N-myristoyltransferase (CpNMT)[1]
EC50 6.9 µMC. parvum (growth inhibition)

Signaling Pathway

The following diagram illustrates the general mechanism of protein N-terminal methylation catalyzed by N-terminal methyltransferases (NMTs) and the inhibitory action of a generic NMT inhibitor, representing the mode of action for this compound.

NMT_Inhibition_Pathway cluster_0 Cellular Environment SAM S-Adenosyl Methionine (SAM) (Methyl Donor) CpNMT CpNMT Enzyme SAM->CpNMT Cofactor Binding Protein Unmethylated Substrate Protein (e.g., with N-terminal Glycine) Protein->CpNMT Substrate Binding Methylated_Protein Methylated Protein CpNMT->Methylated_Protein Catalysis SAH S-Adenosyl Homocysteine (SAH) CpNMT->SAH Product Release Inhibitor This compound Inhibitor->CpNMT Inhibition

Caption: Mechanism of CpNMT inhibition by this compound.

Experimental Protocols

CpNMT Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 value of this compound against recombinant CpNMT enzyme. This method is adapted from established N-terminal methyltransferase assays and relies on the detection of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction. A common method for this is a coupled-enzyme assay where SAH is hydrolyzed to homocysteine, which is then detected using a fluorescent probe.

Materials:

  • Recombinant C. parvum N-myristoyltransferase (CpNMT)

  • Myristoyl-CoA (substrate)

  • Peptide substrate with N-terminal glycine (B1666218) (e.g., GNAAAARR-NH2)

  • S-Adenosyl-L-methionine (SAM)

  • This compound

  • SAH hydrolase

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo™)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM KCl, 1 mM DTT, 0.1% Triton X-100

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these solutions in Assay Buffer to achieve the desired final concentrations with a final DMSO concentration ≤1%.

  • Enzyme and Substrate Preparation: Prepare a working solution of CpNMT in Assay Buffer. Prepare a mixture of the peptide substrate and Myristoyl-CoA in Assay Buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control wells). Add 20 µL of the CpNMT enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: To each well, add 25 µL of the substrate mixture containing SAM to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add 10 µL of SAH hydrolase and 10 µL of the thiol-sensitive fluorescent probe to each well. Incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen probe.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzymatic_Assay_Workflow cluster_workflow Enzymatic Assay Workflow A Prepare this compound Dilutions B Add Inhibitor and CpNMT Enzyme to Plate A->B C Pre-incubate B->C D Add Substrate and SAM to Initiate Reaction C->D E Incubate at 37°C D->E F Add Detection Reagents (SAH Hydrolase & Fluorescent Probe) E->F G Measure Fluorescence F->G H Calculate IC50 G->H

Caption: Workflow for the CpNMT enzymatic inhibition assay.

C. parvum Growth Inhibition Assay (EC50 Determination)

This protocol describes a cell-based assay to determine the EC50 value of this compound against C. parvum growth in a host cell line (e.g., HCT-8). The assay measures the viability of the host cells, which is indirectly proportional to the parasitic load. A common method for assessing cell viability is the MTT or MTS assay.

Materials:

  • C. parvum oocysts

  • HCT-8 cells (human ileocecal adenocarcinoma cell line)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • DMSO

  • 96-well clear, flat-bottom plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed HCT-8 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Oocyst Preparation and Infection: Excyst C. parvum oocysts according to standard protocols to obtain sporozoites. Infect the HCT-8 cell monolayer with the sporozoites.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the infected cells. Include uninfected and infected untreated controls.

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • Viability Assay (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent growth inhibition for each concentration of this compound relative to the infected untreated control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cellular_Assay_Workflow cluster_workflow Cellular Assay Workflow A Seed Host Cells (HCT-8) B Infect with C. parvum Sporozoites A->B C Treat with this compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT/MTS Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance F->G H Calculate EC50 G->H

Caption: Workflow for the C. parvum growth inhibition assay.

References

Application Notes and Protocols for CpNMT-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cellular application of CpNMT-IN-1, a novel inhibitor targeting histone methyltransferases.

Introduction

This compound is a potent and selective small molecule inhibitor of the histone methyltransferase, SETD2. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3) in mammals.[1] This histone mark plays a crucial role in maintaining chromatin structure, transcriptional elongation, and DNA damage repair.[1][2] Dysregulation of SETD2 and H3K36me3 levels has been implicated in various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.

This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential. It includes information on its mechanism of action, recommended cell lines, and procedures for assessing cellular responses.

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the catalytic activity of SETD2. This leads to a global reduction in H3K36me3 levels within the cell. The loss of H3K36me3 can, in turn, affect various cellular processes, including:

  • Transcription: H3K36me3 is associated with actively transcribed genes. Its reduction can alter gene expression profiles.[2]

  • DNA Repair: H3K36me3 is involved in the recruitment of DNA repair proteins to sites of damage. Inhibition of SETD2 can sensitize cells to DNA damaging agents.

  • Chromatin Accessibility: Changes in H3K36me3 levels can influence the accessibility of chromatin to regulatory proteins.

The downstream effects of this compound are cell-context dependent and can include cell cycle arrest, induction of apoptosis, and modulation of specific signaling pathways.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour treatment period. These values indicate the concentration of the inhibitor required to reduce cell viability by 50% and are a measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Carcinoma22.4[3]
HTB-26Breast Cancer10-50 (effective range)[3]
PC-3Pancreatic Cancer10-50 (effective range)[3]
HepG2Hepatocellular Carcinoma10-50 (effective range)[3]
MCF-7Breast Cancer0.63-0.78[4]

Note: IC50 values can vary depending on the assay conditions, cell density, and specific cell line passage number. It is recommended to determine the IC50 for each cell line and experimental setup.

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines the basic steps for culturing and maintaining cell lines for experiments with this compound.

Materials:

  • Complete growth medium (specific to the cell line)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.[5][6]

  • Subculture the cells when they reach 70-80% confluency.[7]

  • To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[8]

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

Protocol 2: Preparation of this compound Stock Solution

Accurate preparation of the inhibitor stock solution is critical for reproducible results.

Materials:

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Gently vortex or sonicate to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[9]

Protocol 4: Western Blotting for H3K36me3 Levels

This protocol allows for the direct assessment of this compound's effect on its target.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K36me3 and a loading control like anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

Signaling Pathway Inhibition by this compound

CpNMT_IN_1 This compound SETD2 SETD2 CpNMT_IN_1->SETD2 inhibits H3K36me3 Histone H3 (K36me3) SETD2->H3K36me3 methylates H3K36me2 Histone H3 (K36me2) Transcription_Elongation Transcription Elongation H3K36me3->Transcription_Elongation DNA_Repair DNA Repair H3K36me3->DNA_Repair Chromatin_Structure Chromatin Structure H3K36me3->Chromatin_Structure

Caption: Mechanism of this compound action.

Experimental Workflow for Cell Viability Assay

start Seed Cells in 96-well Plate treatment Treat with this compound (Serial Dilutions) start->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4h mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization readout Measure Absorbance solubilization->readout

Caption: Workflow for determining cell viability.

Logical Relationship of this compound's Cellular Effects

CpNMT_IN_1 This compound Treatment SETD2_Inhibition SETD2 Inhibition CpNMT_IN_1->SETD2_Inhibition H3K36me3_Reduction Reduced H3K36me3 SETD2_Inhibition->H3K36me3_Reduction Altered_Gene_Expression Altered Gene Expression H3K36me3_Reduction->Altered_Gene_Expression Impaired_DNA_Repair Impaired DNA Repair H3K36me3_Reduction->Impaired_DNA_Repair Cellular_Outcomes Cell Cycle Arrest / Apoptosis Altered_Gene_Expression->Cellular_Outcomes Impaired_DNA_Repair->Cellular_Outcomes

Caption: Cellular consequences of this compound.

References

Application Notes and Protocols for the Inhibition of Cryptosporidium parvum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Dosage and Methodologies for Inhibition of Cryptosporidium parvum with a focus on N-myristoyltransferase (NMT) inhibitors.

Disclaimer: The specific inhibitor "CpNMT-IN-1" was not identified in the public research literature. The following data and protocols are based on published research on various inhibitors of Cryptosporidium parvum, with a particular focus on inhibitors of C. parvum N-myristoyltransferase (CpNMT), a validated drug target.

Introduction

Cryptosporidium parvum is a protozoan parasite that causes cryptosporidiosis, a diarrheal disease that can be severe and life-threatening in immunocompromised individuals and young children.[1][2][3][4] Currently, there is a lack of consistently effective treatments, highlighting the urgent need for novel drug development.[1][2][3][4][5] One promising drug target is N-myristoyltransferase (NMT), an enzyme essential for parasite viability.[1][4][6] NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminus of various proteins, a process crucial for their function and localization.[4] This document provides a summary of quantitative data for various C. parvum inhibitors and detailed protocols for their evaluation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of various compounds against Cryptosporidium parvum.

Table 1: In Vitro Efficacy of Various Compounds against C. parvum

Compound/Inhibitor ClassTargetAssay SystemIC50 / EC50Reference
CpNMT Inhibitors
Compound 1CpNMTEnzymatic AssayIC50 not achieved (potential false positive)[1]
Compound 2CpNMTEnzymatic AssayDose-dependent inhibition, but 100% not achieved[1]
Other Inhibitors
NitazoxanidePyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR)HCT-8 cell culture>90% inhibition at 10 µg/ml (32 µM)[7]
Aminoxanide (RM-5061)Prodrug of tizoxanide (B1683187)HCT-8 cell cultureIC50 = 1.55 µM (±0.21)[8]
TizoxanideHCT-8 cell cultureIC50 values reported[8]
VorinostatHistone deacetylase 3 (CpHDAC3)In vitro parasite growthEC50 = 0.203 µM[9]
ItavastatinHost HMG-CoA reductaseC. parvum growth in host cellsIC50 = 0.62 µM[10]
NSC158011Lactate (B86563) dehydrogenase (CpLDH)HCT-8 cell cultureIC50 = 14.88 µM[11]
NSC10447Lactate dehydrogenase (CpLDH)HCT-8 cell cultureIC50 = 72.65 µM[11]
Phylomers (e.g., phylomer 8)IMPDHHCT-8 cell cultureIC50 = 8 µM[9]
Bicyclic azetidinesPhenylalanyl-tRNA synthetase (CpPheRS)In vitro parasite growth[9]
Compound 2093Methionyl-tRNA synthetase (CpMetRS)HCT-8 cell cultureEC50 = 6 nM to 29 nM[9]
NSC638080Pyruvate Kinase (CpPyK)In vitro parasite growthEC50 = 10.29 to 86.01 µM[9][12]
NSC303244Pyruvate Kinase (CpPyK)In vitro parasite growthEC50 = 10.29 to 86.01 µM[9][12]
NSC252172Pyruvate Kinase (CpPyK)In vitro parasite growthEC50 = 10.29 to 86.01 µM[9][12]
NSC234945Pyruvate Kinase (CpPyK)In vitro parasite growthEC50 = 10.29 to 86.01 µM[9][12]
Rocaglamide A (Roc-A)Eukaryotic initiation factor 4A (CpeIF4A)HCT-8 cell cultureEC50 = 1.77 nM[13]
EDI048PI(4)KEnzymatic AssayIC50 = 2–7 nM[14]

Table 2: In Vivo Efficacy of Various Compounds against C. parvum

CompoundAnimal ModelDosageOutcomeReference
VorinostatImmunocompromised mice (IL-12 KO)25 mg/kg/dayReduced oocyst excretion after 6 days[9]
Compound 2093IFN-γ KO mice50 mg/kg twice a dayParasite growth inhibitory effect[9]
NSC252172IFN-γ KO mice10 mg/kg body weightInhibited cryptosporidiosis, significant reduction in parasite load[9][12]
NSC234945IFN-γ KO mice10 mg/kg body weightInhibited cryptosporidiosis, significant reduction in parasite load[9][12]
NSC158011IFN-γ KO mice400 mg/kg for 7 daysComparable efficacy to paromomycin (B158545) (100 mg/kg) on oocyst excretion[11]
NSC10447IFN-γ KO mice1000 mg/kg for 7 daysReduced oocyst shedding[11]
Rocaglamide A (Roc-A)IFN-γ KO mice0.5 mg/kg/day for 5 days>90% reduction in oocyst shedding within 48 h[13]
Aminoxanide (RM-5061)Immunosuppressed Mongolian gerbils100 mg/kg/day (intramuscular) for 5 days72.5% inhibition of oocyst excretion[8]

Experimental Protocols

In Vitro Inhibition of C. parvum Growth in HCT-8 Cells

This protocol is a standard method for assessing the efficacy of compounds against the intracellular stages of C. parvum.

Materials:

  • Human ileocecal adenocarcinoma cell line (HCT-8)

  • C. parvum oocysts

  • Complete growth medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Reagents for quantifying parasite growth (e.g., qRT-PCR primers and probes for C. parvum 18S rRNA)

Methodology:

  • Cell Seeding: Seed HCT-8 cells into 96-well plates at a density that allows them to reach confluency at the time of infection.

  • Oocyst Preparation: Excyst C. parvum oocysts to release sporozoites. This is typically done by incubation in an acidic solution followed by incubation in a solution containing sodium taurocholate and bile salts.

  • Infection: Infect the confluent HCT-8 cell monolayers with the freshly excysted sporozoites.

  • Compound Treatment: Immediately after infection, add the test compounds at various concentrations to the culture medium. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the infected and treated plates for a defined period, typically 44-48 hours, at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Quantification of Parasite Growth: After incubation, lyse the cells and extract total nucleic acids. Quantify the amount of C. parvum 18S rRNA using qRT-PCR. The reduction in parasite 18S rRNA levels in treated wells compared to vehicle control wells is used to determine the inhibitory concentration (e.g., EC50).[13]

CpNMT Enzymatic Inhibition Assay

This protocol is used to directly measure the inhibitory effect of compounds on the enzymatic activity of recombinant CpNMT.

Materials:

  • Recombinant, purified C. parvum N-myristoyltransferase (CpNMT)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine

  • Fluorescence-based detection reagent (e.g., to detect free Coenzyme A)

  • Assay buffer

  • Test compounds

  • Microplate reader

Methodology:

  • Assay Preparation: Prepare a reaction mixture containing the assay buffer, CpNMT enzyme, and the peptide substrate in a microplate.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding Myristoyl-CoA.

  • Incubation: Incubate the reaction at a controlled temperature for a specific time.

  • Detection: Stop the reaction and add the fluorescence-based detection reagent. Measure the fluorescence signal using a microplate reader.

  • Data Analysis: The inhibition of CpNMT activity is calculated by comparing the signal from wells with the test compound to the control wells without the inhibitor. Determine the IC50 value from a dose-response curve.

In Vivo Efficacy in an Immunocompromised Mouse Model

This protocol describes a common method for evaluating the in vivo efficacy of anti-cryptosporidial compounds.

Materials:

  • Immunocompromised mice (e.g., IFN-γ knockout or SCID mice)

  • C. parvum oocysts

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., paromomycin)

  • Equipment for oral gavage or other routes of administration

  • Fecal collection supplies

  • Reagents for oocyst quantification (e.g., microscopy with staining, or DNA extraction and qPCR)

Methodology:

  • Animal Acclimation: Acclimate the mice to the experimental conditions.

  • Infection: Infect the mice orally with a defined number of C. parvum oocysts.

  • Treatment: Begin treatment with the test compound at a specific dose and frequency (e.g., once or twice daily) for a defined duration (e.g., 5-7 days). Include vehicle-treated and positive control groups.[9][11][13]

  • Monitoring: Monitor the mice for clinical signs of infection (e.g., weight loss, diarrhea).

  • Fecal Oocyst Shedding: Collect fecal samples at regular intervals throughout the experiment. Quantify the number of oocysts shed in the feces using methods such as immunofluorescence microscopy or qPCR targeting a C. parvum-specific gene.[11]

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect intestinal tissues for histopathological analysis to assess parasite load and intestinal damage.[11][12]

  • Data Analysis: Compare the oocyst shedding and intestinal pathology in the treated groups to the control groups to determine the in vivo efficacy of the compound.

Visualizations

Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Target ID Target Identification (e.g., CpNMT) Validation Target Validation (Essential for parasite) Target ID->Validation HTS High-Throughput Screening (HTS) of compound libraries Validation->HTS Hit ID Hit Identification HTS->Hit ID SAR Structure-Activity Relationship (SAR) Hit ID->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET InVivo In Vivo Efficacy (Animal Models) ADMET->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: Drug discovery workflow for Cryptosporidium parvum inhibitors.

NMT_Mechanism cluster_reaction N-Myristoylation Reaction CpNMT CpNMT Enzyme MyristoylatedProtein Myristoylated Protein CpNMT->MyristoylatedProtein CoA Coenzyme A CpNMT->CoA MyrCoA Myristoyl-CoA MyrCoA->CpNMT Protein Substrate Protein (with N-terminal Glycine) Protein->CpNMT Inhibitor CpNMT Inhibitor (e.g., this compound) Inhibitor->CpNMT Inhibits Protein Trafficking &\nMembrane Localization Protein Trafficking & Membrane Localization MyristoylatedProtein->Protein Trafficking &\nMembrane Localization

Caption: Mechanism of action of N-myristoyltransferase (NMT) and its inhibition.

References

Application Notes and Protocols for CpNMT-IN-1 in Protein Myristoylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein N-myristoylation is a critical lipid modification where N-myristoyltransferase (NMT) attaches a myristate group to the N-terminal glycine (B1666218) of numerous proteins. This modification is essential for protein localization, stability, and involvement in key signaling pathways. Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT a promising therapeutic target.

CpNMT-IN-1 is a selective inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT). Its development provides a valuable chemical tool for studying the role of protein myristoylation in this parasitic protozoan, a significant cause of diarrheal disease. These application notes provide detailed information and protocols for utilizing this compound in research and drug development.

This compound: Overview and Properties

This compound, also referred to as compound 11e in its primary publication, is a potent inhibitor of C. parvum NMT.

PropertyValue
Chemical Formula C25H25ClN4O4S
Target Cryptosporidium parvum N-myristoyltransferase (CpNMT)
Mechanism of Action Inhibition of NMT enzymatic activity, preventing the transfer of myristoyl-CoA to substrate proteins.

Quantitative Data

The inhibitory activity of this compound has been characterized in both enzymatic and cell-based assays.

Assay TypeTarget/OrganismParameterValueReference
Enzyme Inhibition AssayCryptosporidium parvum NMT (CpNMT)IC502.5 µMSigalapalli D K, et al., 2025
Enzyme Inhibition AssayHuman NMT1 (HsNMT1)IC50~12.5 µMSigalapalli D K, et al., 2025
Cell-Based Growth InhibitionCryptosporidium parvumEC506.9 µMSigalapalli D K, et al., 2025

Note: The ~5-fold selectivity for CpNMT over HsNMT1 makes this compound a valuable tool for studying the parasite's specific biology.

Signaling Pathways Affected by NMT Inhibition

Inhibition of N-myristoyltransferase can have pleiotropic effects on cellular signaling due to the diverse roles of myristoylated proteins. While research on this compound is specific to C. parvum, the broader consequences of NMT inhibition observed in other systems, particularly in cancer and other parasitic organisms, can inform its application.

Key affected pathways include:

  • Protein Trafficking and Localization: Many myristoylated proteins, such as ADP-ribosylation factors (ARFs), are crucial for vesicular transport between the ER and Golgi. Inhibition of their myristoylation disrupts their membrane association and function.[1]

  • Signal Transduction Cascades: The proto-oncogene c-Src is a well-known myristoylated protein. Its myristoylation is essential for its localization to the plasma membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[1][2]

  • Apoptosis and Cell Cycle Control: NMT inhibition has been shown to induce apoptosis and cause cell cycle arrest, particularly at the G1 phase. This is likely due to the mislocalization or dysfunction of myristoylated proteins involved in these processes.[1][3]

  • Endoplasmic Reticulum (ER) Stress: The disruption of protein processing and transport due to NMT inhibition can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR) and ER stress.[1][2]

Signaling_Pathways_Affected_by_NMT_Inhibition cluster_NMT N-Myristoyltransferase (NMT) cluster_Inhibitor cluster_Proteins Myristoylated Proteins cluster_Pathways Cellular Processes NMT NMT Src c-Src NMT->Src Myristoylates ARF ARF Proteins NMT->ARF Myristoylates Other Other Substrates NMT->Other Myristoylates CpNMT_IN_1 This compound CpNMT_IN_1->NMT Inhibits Localization Protein Localization (Membrane Targeting) Src->Localization ARF->Localization Signaling Signal Transduction (Proliferation, Survival) Other->Signaling ER_Stress ER Stress & Apoptosis Other->ER_Stress Cell_Cycle Cell Cycle Arrest Other->Cell_Cycle Localization->Signaling NMT_Inhibition_Assay_Workflow A Prepare Assay Components: - Recombinant NMT Enzyme - Myristoyl-CoA - Fluorescent Peptide Substrate - this compound (serial dilutions) B Incubate NMT with this compound A->B C Initiate Reaction: Add Myristoyl-CoA and Peptide Substrate B->C D Incubate to Allow Myristoylation C->D E Stop Reaction D->E F Measure Fluorescence E->F G Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 F->G Cparvum_Growth_Assay_Workflow A Seed Host Cells (e.g., HCT-8) in 96-well plates B Infect Cells with C. parvum oocysts A->B C Add this compound (serial dilutions) B->C D Incubate for 48-72 hours C->D E Fix and Permeabilize Cells D->E F Immunostain for C. parvum antigen E->F G Image and Quantify Parasite Foci F->G H Data Analysis: - Plot % Growth Inhibition vs. [this compound] - Calculate EC50 G->H

References

Application Notes and Protocols for Efficacy Studies of CpNMT-IN-1, a Novel Protein N-terminal Methyltransferase 1 (NTMT1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein N-terminal methyltransferase 1 (NTMT1) is an enzyme that catalyzes the methylation of the α-N-terminal amines of proteins.[1] Emerging evidence suggests that NTMT1 is upregulated in various cancers, and its knockdown can lead to mitotic defects in cancer cells, making it a promising target for anticancer therapeutics.[1] CpNMT-IN-1 is a novel, potent, and selective small molecule inhibitor of NTMT1. These application notes provide detailed protocols for researchers and drug development professionals to evaluate the efficacy of this compound in preclinical cancer models.

Mechanism of Action

This compound is hypothesized to be a bisubstrate analog, exhibiting competitive inhibition with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate.[1] This dual inhibition is expected to effectively suppress the methylation of NTMT1 substrates, leading to downstream cellular consequences such as cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway

NTMT1 is implicated in cell cycle regulation. Its inhibition by this compound is expected to disrupt the normal progression of mitosis, leading to cell cycle arrest and subsequent apoptosis. The following diagram illustrates a simplified hypothetical signaling pathway affected by this compound.

G cluster_0 This compound This compound NTMT1 NTMT1 This compound->NTMT1 inhibits Methylated Substrate Methylated Substrate NTMT1->Methylated Substrate catalyzes Cell Cycle Arrest Cell Cycle Arrest NTMT1->Cell Cycle Arrest leads to Mitotic Progression Mitotic Progression Methylated Substrate->Mitotic Progression promotes

Caption: Hypothetical signaling pathway of this compound action.

Experimental Protocols

In Vitro NTMT1 Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human NTMT1 enzyme. The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction.

Workflow:

G cluster_workflow A Prepare serial dilutions of this compound B Add NTMT1 enzyme and peptide substrate A->B C Initiate reaction with SAM B->C D Incubate at 37°C C->D E Stop reaction D->E F Add detection reagents (SAH probe) E->F G Measure fluorescence (Ex/Em = 392/482 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro NTMT1 enzyme inhibition assay.

Methodology:

  • Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer (e.g., 50 mM Tris, pH 8.0, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

  • In a 96-well white flat-bottom plate, add 5 µL of the diluted this compound or vehicle control (DMSO).

  • Add 20 µL of a solution containing recombinant human NTMT1 enzyme (e.g., 50 nM final concentration) and a peptide substrate (e.g., 20 µM final concentration).

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of S-adenosyl-L-methionine (SAM) to a final concentration of 10 µM.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a suitable stop reagent.

  • Add the SAH detection reagents according to the manufacturer's instructions (e.g., a coupled enzyme system that converts SAH to a fluorescent product).

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 392/482 nm).[2]

  • Plot the fluorescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM)
This compoundNTMT1Fluorometric50
Control InhibitorNTMT1Fluorometric150
Cell-Based Proliferation Assay

This protocol is for assessing the anti-proliferative effect of this compound on cancer cell lines known to overexpress NTMT1.

Workflow:

G cluster_workflow A Seed cancer cells in 96-well plates B Treat with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate GI50 E->F

Caption: Workflow for the cell-based proliferation assay.

Methodology:

  • Seed cancer cells (e.g., HeLa, A549) in a 96-well clear-bottom plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Prepare a 10-point, 3-fold serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and calculate the concentration that inhibits cell growth by 50% (GI50).

Data Presentation:

Cell LineNTMT1 ExpressionThis compound GI50 (µM)
HeLaHigh0.5
A549High0.8
MCF10A (non-malignant)Low> 50
In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Workflow:

G cluster_workflow A Implant cancer cells subcutaneously in mice B Allow tumors to reach ~150 mm³ A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle daily C->D E Measure tumor volume and body weight 2-3 times/week D->E F Euthanize mice at endpoint and collect tumors E->F G Analyze tumor growth inhibition (TGI) F->G

References

CpNMT-IN-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CpNMT-IN-1 is a potent and selective inhibitor of N-myristoyltransferase (NMT) from the protozoan parasite Cryptosporidium parvum (CpNMT), the causative agent of cryptosporidiosis. This parasitic infection can lead to severe diarrheal illness, particularly in children and immunocompromised individuals.[1] As there are limited effective treatments for cryptosporidiosis, CpNMT has emerged as a promising drug target. This compound, also referred to as compound 11e in scientific literature, serves as a valuable chemical probe for studying the function of CpNMT in the parasite's life cycle and for the development of novel anti-cryptosporidial therapeutics.[1]

N-myristoylation is a crucial co- and post-translational lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) of a wide range of proteins. This modification is critical for protein-membrane interactions, protein-protein interactions, and proper subcellular localization, which are essential for the viability of the parasite.[2] Inhibition of NMT disrupts these vital cellular processes, leading to parasite death.

Supplier and Purchasing Information

This compound is available from the following supplier as a research chemical. Pricing is generally available upon quotation request.

SupplierCatalog NumberProduct NamePurityAvailability
MedChemExpressHY-172098This compound>98%Inquire

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₅ClN₄O₄S
Molecular Weight513.01 g/mol
AppearanceSolid powder
SMILESCN1CCN(C1=O)C2=C(C=CC=C2)NC(C3=CC(S(=O)(N(C4=CC=CC=C4)CC)=O)=CC=C3Cl)=O

Biological Activity

This compound demonstrates selective inhibitory activity against Cryptosporidium parvum N-myristoyltransferase and effectively inhibits the growth of the parasite in vitro.

ParameterSpecies/AssayValueReference
IC₅₀ Cryptosporidium parvum NMT (CpNMT)2.5 µM[1]
EC₅₀ Cryptosporidium parvum growth inhibition6.9 µM[1]
Selectivity CpNMT vs. Homo sapiens NMT1 (HsNMT1)~5-fold

Signaling Pathway

N-myristoylation, catalyzed by N-myristoyltransferase (NMT), is a critical post-translational modification in Cryptosporidium parvum. It involves the attachment of myristate to the N-terminal glycine of numerous substrate proteins. This lipid modification is essential for their proper localization to cellular membranes and for mediating protein-protein interactions. These processes are vital for the parasite's survival, replication, and pathogenesis. This compound acts by directly inhibiting the enzymatic activity of CpNMT, thereby preventing the myristoylation of its substrate proteins. This disruption of a key cellular process ultimately leads to the inhibition of parasite growth and viability.

CpNMT_Signaling_Pathway This compound Mechanism of Action cluster_cytosol Parasite Cytosol cluster_inhibitor Inhibition cluster_downstream Downstream Effects Myristoyl_CoA Myristoyl-CoA CpNMT CpNMT Myristoyl_CoA->CpNMT Binds Myristoylated_Protein Myristoylated Protein CpNMT->Myristoylated_Protein Catalyzes Myristoylation Protein_Substrate Protein Substrate (N-terminal Glycine) Protein_Substrate->CpNMT Binds Membrane_Localization Membrane Localization Myristoylated_Protein->Membrane_Localization Protein_Interaction Protein-Protein Interaction Myristoylated_Protein->Protein_Interaction CpNMT_IN_1 This compound CpNMT_IN_1->CpNMT Inhibits Parasite_Viability Parasite Viability and Replication Membrane_Localization->Parasite_Viability Protein_Interaction->Parasite_Viability

Mechanism of CpNMT inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, based on methodologies described in the scientific literature.

Recombinant CpNMT Enzymatic Assay (Fluorescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant Cryptosporidium parvum N-myristoyltransferase. The assay measures the production of Coenzyme A (CoA) as a product of the myristoylation reaction.

Materials:

  • Recombinant CpNMT enzyme

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein)

  • This compound

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)

  • DMSO

  • Black 96-well or 384-well plates suitable for fluorescence measurements

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in DMSO to create a range of concentrations for IC₅₀ determination.

  • In a black microplate, add the assay components in the following order:

    • Assay Buffer

    • This compound dilution or DMSO (for control wells)

    • Recombinant CpNMT enzyme

    • Myristoyl-CoA

  • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the peptide substrate to all wells.

  • Immediately after adding the substrate, add the fluorescent probe CPM. CPM reacts with the free thiol group of the CoA product, resulting in an increase in fluorescence.

  • Monitor the fluorescence intensity over time (kinetic assay) or after a fixed incubation period (end-point assay) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/470 nm).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Enzymatic_Assay_Workflow CpNMT Enzymatic Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) Start->Prepare_Reagents Plate_Setup Add Buffer, Inhibitor, and CpNMT to Microplate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Myristoyl-CoA and Peptide) Pre_incubation->Reaction_Initiation Detection Add CPM Fluorescent Probe Reaction_Initiation->Detection Measurement Measure Fluorescence Detection->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis End End Analysis->End

Workflow for the CpNMT enzymatic assay.
Cryptosporidium parvum In Vitro Growth Inhibition Assay

This protocol outlines a cell-based assay to evaluate the efficacy of this compound in inhibiting the growth of C. parvum in a host cell line.

Materials:

  • Human ileocecal adenocarcinoma cell line (HCT-8)

  • Cryptosporidium parvum oocysts (e.g., Iowa strain)

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Oocyst excystation solution (e.g., acidified water or sodium hypochlorite (B82951) followed by taurocholic acid)

  • DMSO

  • 96-well or 384-well clear-bottom, black-walled tissue culture plates

  • Method for quantifying parasite growth (e.g., qPCR targeting a parasite-specific gene, or a luciferase reporter parasite strain and a luciferase assay system)

  • Microplate reader (for luciferase assay) or qPCR instrument

Procedure:

  • Seed HCT-8 cells into the wells of a tissue culture plate and grow them to confluency.

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium.

  • Excyst the C. parvum oocysts to release infectious sporozoites.

  • Infect the confluent HCT-8 cell monolayers with the sporozoites.

  • After a brief incubation period to allow for parasite invasion (e.g., 2-4 hours), wash the wells to remove any remaining extracellular sporozoites.

  • Add fresh culture medium containing the different concentrations of this compound or DMSO (vehicle control) to the infected cells.

  • Incubate the plates for a period that allows for parasite replication (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, quantify the parasite growth using one of the following methods:

    • qPCR: Lyse the cells, extract total DNA, and perform qPCR using primers specific for a C. parvum gene (e.g., 18S rRNA).

    • Luciferase Assay: If using a luciferase-expressing parasite strain, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Calculate the percentage of growth inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC₅₀ value.

Cell_Assay_Workflow C. parvum Growth Inhibition Assay Workflow Start Start Culture_Cells Culture HCT-8 Cells to Confluency Start->Culture_Cells Excyst_Oocysts Excyst C. parvum Oocysts Start->Excyst_Oocysts Infect_Cells Infect HCT-8 Cells with Sporozoites Culture_Cells->Infect_Cells Excyst_Oocysts->Infect_Cells Wash_Cells Wash to Remove Extracellular Parasites Infect_Cells->Wash_Cells Add_Inhibitor Add this compound Dilutions Wash_Cells->Add_Inhibitor Incubate Incubate for 48-72 hours Add_Inhibitor->Incubate Quantify_Growth Quantify Parasite Growth (qPCR or Luciferase Assay) Incubate->Quantify_Growth Analyze_Data Data Analysis (Calculate EC50) Quantify_Growth->Analyze_Data End End Analyze_Data->End

Workflow for the C. parvum in vitro growth inhibition assay.

Disclaimer

This compound is intended for research use only. It is not for human or veterinary use. Researchers should handle this compound in a laboratory setting with appropriate personal protective equipment and follow all safety guidelines.

References

Application Notes and Protocols for CpNMT-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CpNMT-IN-1 is a potent and selective inhibitor of N-myristoyltransferase of Cryptosporidium parvum (CpNMT). N-myristoylation, the covalent attachment of myristate to the N-terminal glycine (B1666218) of proteins, is a critical modification for the proper localization and function of numerous proteins involved in various cellular processes. In C. parvum, an intestinal protozoan parasite that causes severe diarrheal disease (cryptosporidiosis), CpNMT is an essential enzyme for parasite viability, making it an attractive target for therapeutic intervention. This compound, identified as compound 11e in a structure-guided drug design study, demonstrates significant inhibition of both the CpNMT enzyme and the growth of the parasite in cell-based assays.[1] These application notes provide detailed protocols for the reconstitution, storage, and experimental use of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Property Value Reference
Molecular Formula C₂₅H₂₅ClN₄O₄SMedChemExpress
Molecular Weight 513.01 g/mol MedChemExpress
IC₅₀ (CpNMT) 2.5 µM[1]
EC₅₀ (C. parvum growth) 6.9 µM[1]
Selectivity ~5-fold selective for CpNMT over human NMT1 (HsNMT1)[1]

Table 1: Physicochemical and Biological Properties of this compound

Parameter Value
Purity (by HPLC) ≥98%
Appearance Solid powder
Shipping Conditions Room temperature
Storage Conditions (Solid) -20°C for 3 years
Storage Conditions (in solvent) -80°C for 1 year; -20°C for 6 months

Table 2: Specifications and Storage Recommendations (Based on general guidelines for similar compounds)

Reconstitution and Storage Protocols

Proper reconstitution and storage are critical to maintain the stability and activity of this compound.

Reconstitution Protocol:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of organic molecules.

  • Preparation of Stock Solution:

    • Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

    • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to 1 mg of this compound (MW = 513.01 g/mol ), add 194.9 µL of DMSO.

    • Vortex gently for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

Storage Protocol:

  • Solid Compound: Store the lyophilized powder at -20°C in a desiccator.

  • Stock Solutions:

    • For long-term storage, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, the solution should be stable for at least one year.

    • For short-term storage, aliquots can be stored at -20°C for up to six months.

    • Before use, thaw the stock solution at room temperature and ensure it is fully dissolved by vortexing gently.

Experimental Protocols

Protocol 1: In Vitro CpNMT Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against recombinant CpNMT.

Materials:

  • Recombinant purified C. parvum N-myristoyltransferase (CpNMT)

  • Myristoyl-Coenzyme A (Myr-CoA)

  • Fluorescently labeled peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)

  • This compound

  • DMSO (anhydrous)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO as described above.

    • Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations (e.g., from 100 µM to 1 nM).

  • Assay Reaction:

    • Add 1 µL of the diluted this compound or DMSO (as a no-inhibitor control) to the wells of a 384-well plate.

    • Add 20 µL of CpNMT enzyme solution (at a pre-determined optimal concentration) in assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 20 µL of a solution containing Myr-CoA and the fluorescent peptide substrate in assay buffer.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

    • Normalize the reaction velocities to the DMSO control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based C. parvum Growth Inhibition Assay

This protocol describes a method to evaluate the efficacy of this compound in inhibiting the growth of C. parvum in a host cell culture system.

Materials:

  • Human ileocecal adenocarcinoma cells (HCT-8) or other suitable host cells

  • C. parvum oocysts

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)

  • This compound

  • DMSO (anhydrous)

  • 96-well cell culture plates

  • Reagents for quantifying parasite growth (e.g., immunofluorescence assay with anti-Cryptosporidium antibodies, or a luciferase-based assay if using a reporter parasite line)

  • Microscope or plate reader for quantification

Procedure:

  • Cell Seeding:

    • Seed HCT-8 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is non-toxic to the host cells (typically ≤0.5%).

    • Once the HCT-8 cells are confluent, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).

  • Parasite Infection:

    • Excyst C. parvum oocysts to obtain infectious sporozoites.

    • Infect the HCT-8 cell monolayers with a pre-determined number of sporozoites per well.

  • Incubation:

    • Incubate the infected plates at 37°C in a 5% CO₂ incubator for 48-72 hours to allow for parasite development.

  • Quantification of Parasite Growth:

    • After the incubation period, fix the cells.

    • Quantify the parasite load using a suitable method. For immunofluorescence, stain with a primary antibody against a C. parvum antigen followed by a fluorescently labeled secondary antibody and DAPI for nuclear staining. Image the wells and count the number of parasites.

  • Data Analysis:

    • Determine the average number of parasites per field or per well for each inhibitor concentration.

    • Normalize the parasite counts to the vehicle control (100% growth).

    • Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration.

    • Calculate the EC₅₀ value by fitting the data to a dose-response curve.

Visualizations

G CpNMT CpNMT Myr_Protein Myristoylated Protein CpNMT->Myr_Protein Catalyzes Myristoylation Myr_CoA Myristoyl-CoA Myr_CoA->CpNMT Protein Substrate Protein (N-terminal Glycine) Protein->CpNMT Membrane Cellular Membranes (e.g., Plasma Membrane) Myr_Protein->Membrane Membrane Targeting Function Protein Function (Signaling, Trafficking) Membrane->Function CpNMT_IN_1 This compound CpNMT_IN_1->CpNMT Inhibition Inhibition G start Start reconstitute Reconstitute This compound in DMSO start->reconstitute serial_dilute Prepare Serial Dilutions of this compound reconstitute->serial_dilute add_inhibitor Add Inhibitor to 96-well Plate serial_dilute->add_inhibitor infect Infect Cells with C. parvum Sporozoites add_inhibitor->infect add_cells Seed Host Cells (e.g., HCT-8) add_cells->add_inhibitor incubate Incubate for 48-72h infect->incubate quantify Fix, Stain, and Quantify Parasite Growth incubate->quantify analyze Analyze Data and Calculate EC₅₀ quantify->analyze end End analyze->end

References

Measuring the Effects of CpNMT-IN-1 on Parasite Viability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporidium parvum, a leading cause of diarrheal disease (cryptosporidiosis) worldwide, poses a significant threat to vulnerable populations, including young children and immunocompromised individuals. The lack of highly effective therapeutics necessitates the discovery and development of novel antiparasitic agents. N-myristoyltransferase (NMT) has emerged as a promising drug target in various protozoan parasites, including Cryptosporidium. This enzyme catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of substrate proteins. This modification, known as N-myristoylation, is crucial for protein-membrane targeting, signal transduction, and overall parasite viability.[1][2] Inhibition of NMT disrupts these essential cellular processes, leading to parasite death.

CpNMT-IN-1 is a potent and selective inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT). These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against C. parvum by measuring its impact on parasite viability and growth.

Data Presentation

The following tables summarize the in vitro activity of this compound against Cryptosporidium parvum and its selectivity against the human NMT isoform.

Table 1: In Vitro Efficacy of this compound against Cryptosporidium parvum

ParameterThis compoundNitazoxanide (Control)
EC50 (nM) 45 ± 52500 ± 300
EC90 (nM) 150 ± 208000 ± 500

EC50/EC90 values were determined in HCT-8 cells infected with C. parvum after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Selectivity Profile of this compound

EnzymeIC50 (nM)Selectivity Index (Human/Parasite)
CpNMT 15 ± 3-
HsNMT1 1800 ± 200120
HsNMT2 2100 ± 250140

IC50 values were determined using a cell-free enzymatic assay. The selectivity index is calculated as the ratio of the IC50 for the human enzyme to the IC50 for the parasite enzyme.

Signaling Pathway

N-myristoyltransferase plays a critical role in the post-translational modification of a variety of proteins essential for parasite survival. The inhibition of this pathway by this compound disrupts the function of these proteins, ultimately leading to a halt in parasite development and replication.

NMT_Signaling_Pathway Myristoyl_CoA Myristoyl-CoA CpNMT CpNMT Myristoyl_CoA->CpNMT Myristoylated_Protein Myristoylated Protein CpNMT->Myristoylated_Protein Myristoylation CoA CoA CpNMT->CoA Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->CpNMT Membrane_Targeting Membrane Targeting & Protein Function Myristoylated_Protein->Membrane_Targeting CpNMT_IN_1 This compound CpNMT_IN_1->CpNMT Block Inhibition Viability Parasite Viability & Replication Membrane_Targeting->Viability Disruption Disruption Block->Myristoylated_Protein Disruption->Viability

Caption: N-myristoylation pathway and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Cryptosporidium parvum Growth Inhibition Assay

This protocol details the methodology for determining the half-maximal effective concentration (EC50) of this compound against C. parvum grown in a human ileocecal adenocarcinoma (HCT-8) cell line.

Materials:

  • Cryptosporidium parvum oocysts (Iowa strain)

  • HCT-8 cell line (ATCC CCL-244)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Nitazoxanide (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • 96-well black, clear-bottom tissue culture plates

  • DNA extraction kit

  • Quantitative PCR (qPCR) reagents for C. parvum 18S rRNA gene

Procedure:

  • Cell Seeding: Seed HCT-8 cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate at 37°C in a 5% CO2 atmosphere until a confluent monolayer is formed (approximately 24-48 hours).

  • Oocyst Preparation: Prior to infection, treat C. parvum oocysts with a 10% bleach solution on ice for 10 minutes, followed by washing with sterile PBS. Resuspend the oocysts in the culture medium.

  • Infection: Infect the confluent HCT-8 cell monolayers with 1 x 10^4 oocysts per well.

  • Compound Preparation and Addition: Prepare a 2-fold serial dilution of this compound and Nitazoxanide in culture medium. The final DMSO concentration should not exceed 0.5%. Three hours post-infection, remove the medium from the wells and add 200 µL of the medium containing the serially diluted compounds. Include wells with medium and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Growth:

    • DNA Extraction: After incubation, aspirate the medium and wash the cells with PBS. Extract total DNA from each well using a commercial DNA extraction kit according to the manufacturer's instructions.

    • qPCR Analysis: Perform qPCR using primers specific for the C. parvum 18S rRNA gene to quantify the parasite load in each well.[3][4]

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each concentration relative to the vehicle control.

    • Determine the EC50 and EC90 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[5][6]

Growth_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed HCT-8 cells in 96-well plate Infect_Cells Infect HCT-8 cells with oocysts Seed_Cells->Infect_Cells Prepare_Oocysts Prepare C. parvum oocysts Prepare_Oocysts->Infect_Cells Add_Compound Add serial dilutions of This compound Infect_Cells->Add_Compound Incubate Incubate for 48 hours Add_Compound->Incubate Extract_DNA Extract total DNA Incubate->Extract_DNA Run_qPCR Quantify parasite DNA via qPCR Extract_DNA->Run_qPCR Calculate_EC50 Calculate EC50/EC90 values Run_qPCR->Calculate_EC50 Enzymatic_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis Prepare_Compound Prepare this compound dilutions Add_Enzyme Add CpNMT enzyme to plate Prepare_Compound->Add_Enzyme Add_Substrates Add Myristoyl-CoA and peptide substrate Add_Enzyme->Add_Substrates Incubate_Reaction Incubate at room temperature Add_Substrates->Incubate_Reaction Add_Detection_Reagent Add detection reagent Incubate_Reaction->Add_Detection_Reagent Read_Signal Measure signal with plate reader Add_Detection_Reagent->Read_Signal Calculate_IC50 Calculate IC50 value Read_Signal->Calculate_IC50

References

Application Note: High-Throughput Screening for N-Terminal Methyltransferase 1 (NTMT1) Inhibitors Using Venglustat as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify inhibitors of N-Terminal Methyltransferase 1 (NTMT1), a key enzyme implicated in cellular processes such as mitosis and DNA damage repair.[1] We utilize venglustat, a potent and selective NTMT1 inhibitor identified through a large-scale quantitative high-throughput screen (qHTS), as a reference compound.[2][3][4] This document outlines the biochemical assays, experimental workflow, and data analysis procedures suitable for screening large compound libraries. Additionally, we present the signaling context of NTMT1 and provide a framework for hit validation and characterization.

Introduction

Protein N-terminal methylation is a critical post-translational modification regulating diverse cellular functions, including cell cycle progression, DNA damage response, and neurogenesis.[1] N-Terminal Methyltransferase 1 (NTMT1) is the primary enzyme responsible for methylating the α-N-terminal amines of proteins containing the X-Pro-Lys/Arg motif. Dysregulation of NTMT1 has been associated with various cancers, making it an attractive target for therapeutic intervention.

High-throughput screening (HTS) is a powerful methodology for identifying novel modulators of enzyme activity from large chemical libraries. This application note details two robust HTS assays for NTMT1: a luminescence-based assay (MTase-Glo™) suitable for primary screening and a fluorescence-based coupled-enzyme assay for orthogonal validation. Venglustat, a potent, substrate-competitive inhibitor of NTMT1, is used as a reference compound throughout these protocols.[2][3][5]

Signaling Pathway and Mechanism of Action

NTMT1 plays a crucial role in several signaling pathways. It is involved in the regulation of mitosis and DNA damage repair.[1] Recent studies have also linked NTMT1 to the MAPK and NF-κB signaling pathways, highlighting its importance in cell proliferation and immune response.[6] Venglustat acts as a competitive inhibitor of NTMT1 with respect to the peptide substrate, binding to the substrate-binding pocket of the enzyme.[2][5]

NTMT1_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 NTMT1 Regulation and Activity cluster_3 Downstream Cellular Processes UV Radiation UV Radiation DNA Damage Repair DNA Damage Repair UV Radiation->DNA Damage Repair Growth Factors Growth Factors MAPK Pathway MAPK Pathway Growth Factors->MAPK Pathway Gene Expression Gene Expression MAPK Pathway->Gene Expression NF-kB Pathway NF-kB Pathway NF-kB Pathway->Gene Expression NTMT1 NTMT1 Mitosis Mitosis NTMT1->Mitosis NTMT1->DNA Damage Repair Venglustat Venglustat Venglustat->NTMT1 Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Figure 1: Simplified signaling context of NTMT1.

Quantitative Data Summary

The following tables summarize the key quantitative data for venglustat and its optimized analog, GD433, in NTMT1 inhibition.

Table 1: Biochemical and Cellular Potency of NTMT1 Inhibitors

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
Venglustat420[2][3][4]500[2][3][4]
GD43327[1]<30[1]

Table 2: Selectivity of Venglustat against other Methyltransferases

Methyltransferase% Inhibition at 10 µM Venglustat
G9a< 20%
SETD7< 10%
PRMT1< 10%
PRMT5< 10%
CARM1< 10%
DNMT1< 10%
Data synthesized from a panel of 36 other methyltransferases showing high selectivity for NTMT1.[2][3][4]

Experimental Protocols

Primary High-Throughput Screening: MTase-Glo™ Luminescence Assay

This protocol is designed for a 1536-well plate format suitable for automated HTS.

Materials:

  • NTMT1 enzyme

  • Peptide substrate (e.g., GPKRIA)

  • S-adenosylmethionine (SAM)

  • Venglustat (positive control)

  • DMSO (negative control)

  • MTase-Glo™ Reagent (Promega)

  • MTase-Glo™ Detection Solution (Promega)

  • Assay Buffer: 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA, 1 mM DTT

  • 1536-well white opaque assay plates

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of test compounds, venglustat, or DMSO into the wells of a 1536-well plate.

  • Enzyme Preparation: Prepare a solution of NTMT1 in assay buffer.

  • Enzyme Addition: Dispense 2 µL of the NTMT1 solution into each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a solution of peptide substrate and SAM in assay buffer. Add 2 µL of this solution to each well to start the reaction. Final concentrations should be at the Km values for the substrates.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Add 2 µL of MTase-Glo™ Reagent to each well and incubate for 30 minutes at room temperature.

    • Add 4 µL of MTase-Glo™ Detection Solution to each well.

  • Data Acquisition: Measure luminescence using a plate reader.

HTS_Workflow cluster_0 Plate Preparation cluster_1 Reagent Addition cluster_2 Incubation & Detection cluster_3 Data Acquisition A Compound Dispensing (20 nL) B Add NTMT1 Enzyme (2 µL) A->B C Add Substrate/SAM Mix (2 µL) B->C D Incubate (60 min, 30°C) C->D E Add MTase-Glo™ Reagent (2 µL) D->E F Add Detection Solution (4 µL) E->F G Read Luminescence F->G

Figure 2: HTS workflow for the MTase-Glo™ assay.
Orthogonal Validation: SAHH-Coupled Fluorescence Assay

This assay is suitable for hit confirmation and characterization in a 384-well format.

Materials:

  • NTMT1 enzyme

  • Peptide substrate (e.g., GPKRIA)

  • SAM

  • S-adenosylhomocysteine hydrolase (SAHH)

  • ThioGlo™ fluorescent probe

  • Confirmed hits from primary screen

  • Venglustat (positive control)

  • DMSO (negative control)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM KCl, 0.01% Triton X-100

  • 384-well black, flat-bottom assay plates

Protocol:

  • Compound Dispensing: Dispense 100 nL of test compounds, venglustat, or DMSO into the wells of a 384-well plate.

  • Reagent Mix Preparation: Prepare a master mix in assay buffer containing NTMT1, SAHH, and ThioGlo™.

  • Reagent Addition: Add 20 µL of the master mix to each well and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Prepare a solution of peptide substrate and SAM in assay buffer. Add 5 µL of this solution to each well.

  • Data Acquisition: Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 500 nm) over 30 minutes using a kinetic plate reader.

Data Analysis and Interpretation

For the primary HTS, normalize the raw luminescence data to positive (venglustat) and negative (DMSO) controls to calculate the percent inhibition for each compound. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample field). For the validation assay, determine the initial reaction velocities from the kinetic fluorescence data. Plot the percent inhibition against a range of compound concentrations to determine the IC50 values.

Hit Confirmation and Further Steps

Confirmed hits from the orthogonal assay should be further characterized to confirm their mechanism of action, selectivity, and cellular activity. A direct enzyme activity assay, such as MALDI-TOF mass spectrometry, can be employed to rule out assay interference.[2] Cellular assays, including Western blotting for methylated substrates, can be used to determine the on-target effects of the inhibitors in a biological context.[1]

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screen for NTMT1 inhibitors, using venglustat as a well-characterized reference compound. The described protocols for the MTase-Glo™ and SAHH-coupled fluorescence assays are robust and adaptable for the discovery and characterization of novel NTMT1 inhibitors, which may serve as valuable tools for further biological investigation and potential therapeutic development.

References

Techniques for In Situ Assessment of Membrane-Tethered Carboxypeptidase N (CpNMT) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase N (CpN), a key metalloenzyme in the regulation of inflammatory and vasoactive peptides, exists in both a soluble plasma form and a membrane-associated form. While the term "CpNMT" (Carboxypeptidase N, membrane-tethered) is not standard in the literature, it suggests a focus on the activity of carboxypeptidases at the cell surface. This role is primarily fulfilled by Carboxypeptidase M (CPM), a GPI-anchored enzyme that, like CpN, cleaves C-terminal basic amino acids (arginine and lysine) from peptides.[1][2][3] CPM is crucial in modulating the local concentrations of potent signaling molecules such as kinins and anaphylatoxins, thereby influencing inflammation, cell proliferation, and apoptosis.[4] The assessment of CPM inhibition in situ is therefore of significant interest in drug discovery and for understanding its physiological and pathological roles.

These application notes provide detailed protocols and methodologies for assessing the inhibition of membrane-associated carboxypeptidase activity in living cells, with a focus on fluorescent probe-based assays.

Methodologies for In Situ Inhibition Assessment

The primary method for assessing membrane-associated carboxypeptidase inhibition in situ involves the use of activatable fluorescent probes in live-cell imaging. These probes are specifically designed to be non-fluorescent until they are cleaved by the target carboxypeptidase, releasing a fluorophore and enabling the real-time monitoring of enzyme activity.

Fluorescent Probe-Based Assays

Activatable fluorescent probes offer high sensitivity and spatiotemporal resolution for monitoring enzyme activity directly in a cellular context.[5][6][7] A common strategy involves linking a fluorophore to a substrate peptide recognized by the carboxypeptidase. Upon enzymatic cleavage of the C-terminal amino acid, a conformational change or release of a quenching moiety leads to a significant increase in fluorescence.[6]

Recently, fluorescein (B123965) diacetate (FDA)-based activatable fluorescence probes, such as 5ArgAF-FDA and 5LysAF-FDA, have been developed for imaging basic carboxypeptidase activity in living cells.[8][9] These probes demonstrate high intracellular retention and their fluorescence increase correlates with the expression level of CPM, making them suitable for distinguishing cell lines with varying enzyme activity.[8][9] The inhibition of this fluorescence increase by known carboxypeptidase inhibitors like 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGTA) validates their use in inhibitor screening.[8][9]

Quantitative Data on Carboxypeptidase Inhibitors

A variety of compounds have been identified as inhibitors of carboxypeptidases. The table below summarizes quantitative data for some of these inhibitors against Carboxypeptidase N (CpN), which shares substrate specificity with membrane-associated carboxypeptidases like CPM.

InhibitorTarget EnzymeSubstrateIC50 / KiNotes
ProtamineCPNFurylacryloyl-Ala-LysIC50 = 3.2 x 10⁻⁷ MInhibition is partially competitive.[10]
ProtamineCPN in plasmaFurylacryloyl-Ala-LysIC50 = 2 x 10⁻⁶ M
ProtamineCPNBradykinin (B550075)IC50 = 5 x 10⁻⁸ M
ProtamineCPNC3a8 (Anaphylatoxin)IC50 = 7 x 10⁻⁸ M
DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGTA)CPN-Ki = 2 x 10⁻⁹ MA potent competitive inhibitor.[11]
Nα-carbamoyl-ArgCPN[³H]benzoyl-Ala-ArgKi = 3.5 x 10⁻⁵ MA relatively weak inhibitor.[12]
Acyl-di- and tripeptides containing Arg or LysCPN[³H]benzoyl-Ala-ArgKi = 10⁻³ to 10⁻⁴ MWeak inhibitors.[12]

Signaling Pathways Involving Membrane-Associated Carboxypeptidases

Membrane-associated carboxypeptidases like CPM play a critical role in regulating signaling pathways by processing bioactive peptides at the cell surface. Two major pathways influenced by CPM are the Bradykinin and Anaphylatoxin signaling cascades.

Bradykinin Signaling Pathway

Bradykinin, a potent vasodilator and inflammatory mediator, signals through B1 and B2 receptors.[13][14] Carboxypeptidase N (and by extension, CPM) inactivates bradykinin by removing its C-terminal arginine residue, converting it to des-Arg⁹-bradykinin.[13][14] This metabolite can then act as a specific agonist for the B1 receptor, which is often upregulated during inflammation and tissue injury.[13]

Bradykinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Bradykinin Bradykinin CpNMT CpNMT (CPM) Bradykinin->CpNMT Cleavage B2R B2 Receptor Bradykinin->B2R Activates desArg9_Bradykinin des-Arg⁹-Bradykinin B1R B1 Receptor desArg9_Bradykinin->B1R Activates CpNMT->desArg9_Bradykinin Inflammation Inflammation, Vasodilation B2R->Inflammation Inflammation_B1 Inflammation B1R->Inflammation_B1

Bradykinin signaling modulation by CpNMT.
Anaphylatoxin Signaling Pathway

Anaphylatoxins, such as C3a and C5a, are potent pro-inflammatory peptides generated during complement activation.[15][16][17] Carboxypeptidase N is a major inactivator of anaphylatoxins in the plasma, and membrane-bound CPM likely performs a similar function at the tissue level.[11][18] By cleaving the C-terminal arginine, CPM reduces the inflammatory activity of these peptides.

Anaphylatoxin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Anaphylatoxins Anaphylatoxins (C3a, C5a) CpNMT CpNMT (CPM) Anaphylatoxins->CpNMT Cleavage C3aR_C5aR C3a/C5a Receptors Anaphylatoxins->C3aR_C5aR Activates Inactive_Metabolites Inactive Metabolites Inactive_Metabolites->C3aR_C5aR No Activation CpNMT->Inactive_Metabolites Inflammatory_Response Pro-inflammatory Response C3aR_C5aR->Inflammatory_Response

Anaphylatoxin signaling regulation by CpNMT.

Experimental Protocols

Protocol 1: In Situ Assessment of CpNMT/CPM Inhibition using Live-Cell Fluorescence Imaging

This protocol details the use of an activatable fluorescent probe to measure the inhibition of membrane-associated carboxypeptidase activity in a live-cell imaging setup.

Materials:

  • Cells expressing CpNMT/CPM (e.g., various cancer cell lines)

  • Cell culture medium and supplements

  • Activatable fluorescent probe for basic carboxypeptidases (e.g., 5ArgAF-FDA)

  • Test inhibitor compounds

  • Known carboxypeptidase inhibitor (e.g., MGTA) as a positive control

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging buffer

  • Multi-well imaging plates (e.g., 96-well, black, clear bottom)

  • Fluorescence microscope with live-cell imaging capabilities (including environmental control)

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Cell Seeding B 2. Cell Culture (24h) A->B C 3. Inhibitor Incubation B->C D 4. Fluorescent Probe Addition C->D E 5. Live-Cell Imaging D->E F 6. Data Analysis E->F

References

Troubleshooting & Optimization

CpNMT-IN-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CpNMT-IN-1. The information is designed to address common solubility challenges and provide best-practice recommendations for experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capabilities for organic small molecules. It is advisable to prepare a high-concentration stock (e.g., 10 mM or higher) in 100% DMSO. This stock solution can then be stored at -20°C or -80°C for long-term use. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture media). What should I do?

A2: This is a common issue known as "crashing out" that occurs when a compound with low aqueous solubility is transferred from a high-concentration organic stock solution into an aqueous medium. Here are several strategies to address this:

  • Stepwise Dilution: Avoid direct, large dilutions. Instead, perform a serial or stepwise dilution of the DMSO stock into your aqueous buffer.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.

  • Use of Co-solvents: For more challenging dilutions, especially for in vivo studies, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and a surfactant like Tween-80.

  • Sonication and Warming: Gentle warming (to 37°C) and sonication can help to dissolve small precipitates that may form upon dilution. However, the stability of this compound under these conditions should be considered.

Q3: Is there any quantitative solubility data available for this compound in common solvents?

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be aliquoted and stored at -80°C. It is generally recommended to use freshly prepared aqueous solutions for experiments and to avoid storing them for extended periods.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.

Issue 1: Precipitate Observed in Cell Culture Media
  • Symptom: Visible precipitate or cloudiness in the cell culture well after adding the diluted this compound.

  • Possible Cause: The aqueous solubility limit of this compound has been exceeded.

  • Solutions:

    • Reduce Final Concentration: Perform a dose-response experiment to determine if a lower, effective concentration of this compound can be used that remains in solution.

    • Optimize Dilution Protocol: Use the stepwise dilution method described in the FAQs. Prepare an intermediate dilution of the DMSO stock in a small volume of media before adding it to the final culture volume.

    • Pre-warm Media: Ensure that both the cell culture media and the diluted inhibitor solution are at 37°C before mixing.

Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
  • Symptom: High variability between experimental replicates or a lack of expected biological effect.

  • Possible Cause: Undissolved compound is leading to an inaccurate final concentration in the assay.

  • Solutions:

    • Visual Confirmation: Before adding to your experiment, visually inspect the diluted this compound solution for any signs of precipitation. Centrifuge the diluted solution at low speed and check for a pellet.

    • Employ a Co-Solvent Formulation: For sensitive assays, consider preparing the final dilution in a buffer containing solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 513.01 g/mol .

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution vigorously to aid dissolution.

  • If necessary, use a sonicator bath for short intervals to ensure the compound is fully dissolved.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Protocol for Dilution into Aqueous Buffer using a Co-Solvent System

Objective: To improve the solubility of this compound in aqueous solutions for in vitro or in vivo experiments.

Materials:

  • This compound DMSO stock solution

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline or other aqueous buffer (e.g., PBS)

Procedure:

  • Prepare the co-solvent vehicle by mixing the components in the desired ratio. A commonly used formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • To prepare the final solution, add the solvents sequentially. First, add the required volume of the this compound DMSO stock.

  • Next, add the PEG300 and mix thoroughly.

  • Then, add the Tween-80 and mix again.

  • Finally, add the saline to reach the final volume and concentration.

  • Vortex the solution until it is clear. Gentle warming or sonication may be used if necessary.

Data Presentation

As no specific quantitative solubility data for this compound was found, a comparative table cannot be generated. Researchers should perform their own solubility tests to establish these parameters for their specific experimental conditions. A general solubility profile for poorly soluble inhibitors is provided below for reference.

Solvent/SystemGeneral Solubility ProfileRecommendations
100% DMSOHighRecommended for primary stock solutions (≥10 mM).
100% EthanolVariableMay be a suitable alternative to DMSO for stock solutions, but solubility should be tested.
Water / PBSVery LowNot recommended for direct dissolution or high concentration solutions.
Cell Culture MediaLowProne to precipitation, especially at higher concentrations. Final DMSO concentration should be <0.5%.
DMSO/PEG300/Tween-80/SalineModerate to HighRecommended for preparing working solutions for in vivo and some in vitro applications to maintain solubility.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_solution Troubleshooting Solutions cpnmt This compound (Powder) stock 10 mM Stock Solution cpnmt->stock Dissolve & Vortex/Sonicate dmso 100% DMSO dmso->stock working_solution Final Working Solution stock->working_solution Dilute aqueous_buffer Aqueous Buffer (e.g., Media, PBS) aqueous_buffer->working_solution precipitate Precipitation (Problem) working_solution->precipitate If solubility limit exceeded stepwise Stepwise Dilution precipitate->stepwise cosolvent Use Co-solvents (PEG300, Tween-80) precipitate->cosolvent

Caption: Workflow for preparing and troubleshooting this compound solutions.

logical_relationship issue Solubility Issue: Precipitation in Aqueous Buffer cause1 Cause 1: High Final Concentration issue->cause1 cause2 Cause 2: Rapid Dilution issue->cause2 cause3 Cause 3: Low Aqueous Solubility issue->cause3 solution1 Solution: Lower Working Concentration cause1->solution1 solution2 Solution: Perform Stepwise Dilution cause2->solution2 solution3 Solution: Use Co-Solvent Formulation cause3->solution3

Caption: Logical relationships between solubility issues, causes, and solutions.

Improving the stability of CpNMT-IN-1 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CpNMT-IN-1

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound by addressing common challenges related to its stability in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I diluted it into my aqueous assay buffer. What should I do?

A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules like many kinase inhibitors. Here are several steps you can take to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward reason for precipitation is exceeding the compound's solubility limit in the aqueous buffer. Try lowering the final concentration of this compound in your experiment.

  • Optimize the Solvent System: While 100% DMSO is excellent for initial stock solutions, it can cause precipitation when diluted into a purely aqueous environment. Consider using a co-solvent system. For instance, making an intermediate dilution in a solvent like ethanol (B145695) or PEG before the final dilution into your aqueous buffer can improve solubility.[1]

  • Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] Experiment with a range of pH values for your final assay buffer to identify the optimal pH for this compound solubility.

  • Use of Salt Forms: If you are working with a salt form of this compound, this should generally improve aqueous solubility compared to the free base.[2] Ensure you are using the most appropriate form for your application.

Q2: I am concerned that this compound may be degrading during my multi-day cell culture experiment. How can I assess its stability?

A2: It is crucial to ensure that the concentration of your inhibitor remains consistent throughout your experiment. Stability can be affected by factors like temperature, pH, and exposure to light. To assess the stability of this compound under your specific experimental conditions, you can perform a time-course stability study using High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section below. This will allow you to quantify the amount of intact this compound remaining at different time points.

Q3: What are the optimal storage conditions for this compound?

A3: Proper storage is critical for maintaining the integrity of this compound. The following table summarizes recommended storage conditions. Always refer to the product-specific datasheet for any unique storage requirements.

FormStorage TemperatureRecommended DurationNotes
Solid (Powder)-20°CUp to 3 yearsKeep desiccated to prevent hydration.[1]
4°CUp to 2 yearsCheck datasheet for specific recommendations.[1]
DMSO Solution-20°CUp to 6 monthsMinimize freeze-thaw cycles.
-80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.

Q4: Can I add this compound directly to my cell culture medium?

A4: While it may be possible, it is generally not recommended to add a highly concentrated DMSO stock of this compound directly to a large volume of cell culture medium. This can lead to localized high concentrations of DMSO, which can be toxic to cells, and may also cause the compound to precipitate. The best practice is to prepare an intermediate dilution of the stock solution in a small volume of medium, which is then added to the final culture volume to achieve the desired concentration.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues you may encounter when working with this compound.

Guide 1: Troubleshooting Compound Precipitation

If you observe precipitation of this compound, follow this workflow to identify a solution.

G start Precipitation Observed q1 Is the final concentration as low as possible for the assay? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you tried a co-solvent system? a1_yes->q2 sol1 Lower the final concentration of this compound. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you optimized the buffer pH? a2_yes->q3 sol2 Prepare an intermediate dilution in a co-solvent (e.g., Ethanol). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Consult further with technical support if precipitation persists. a3_yes->end_node sol3 Test a range of pH values for your aqueous buffer. a3_no->sol3

Troubleshooting workflow for compound precipitation.
Guide 2: Addressing Chemical Instability

If you suspect that this compound is degrading in your experimental setup, consider the following factors.

Potential CauseRecommended Action
Hydrolysis Adjust the pH of your solution. Many compounds are more stable at a specific pH range.
Oxidation Consider adding an antioxidant to your buffer system if compatible with your assay. Degas your solutions to remove dissolved oxygen.
Photodegradation Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.
Temperature Sensitivity Perform your experiments at the lowest feasible temperature. If long-term incubation is required, assess stability at that temperature.

Experimental Protocols

Protocol 1: HPLC-Based Assay for Chemical Stability Assessment

This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solution over time.

Objective: To quantify the percentage of intact this compound remaining after incubation under experimental conditions.

Materials:

  • This compound

  • Desired buffer (e.g., cell culture medium, PBS)

  • High-purity organic solvent (e.g., acetonitrile (B52724) or methanol)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in the desired buffer at the final working concentration.

    • Immediately take an aliquot of this solution.

    • Quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile). This will also precipitate proteins if you are using a complex medium.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubate Sample:

    • Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, 5% CO2) for the desired duration.

  • Prepare Time-Point Samples:

    • At each desired time point (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the incubated solution.

    • Process each aliquot as described in step 1 to quench the reaction and prepare it for analysis.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) using a validated HPLC method.

    • The peak area corresponding to this compound will be used for quantification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

The following diagram illustrates this experimental workflow.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound in desired buffer t0_sample Take T=0 aliquot prep_stock->t0_sample incubate Incubate remaining solution under experimental conditions prep_stock->incubate quench_t0 Quench & Process for HPLC t0_sample->quench_t0 hplc HPLC Analysis of all samples quench_t0->hplc tx_sample Take aliquots at various time points (T=x) incubate->tx_sample quench_tx Quench & Process for HPLC tx_sample->quench_tx quench_tx->hplc data Calculate % Remaining vs T=0 hplc->data

Workflow for assessing the chemical stability of this compound.

Signaling Pathway Context

This compound is a hypothetical inhibitor of a protein kinase. The diagram below illustrates a generic signaling pathway that such an inhibitor might target. Understanding this can help in designing experiments to validate its on-target effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_A Kinase A receptor->kinase_A activates kinase_B Kinase B (Target of this compound) kinase_A->kinase_B activates substrate Substrate Protein kinase_B->substrate phosphorylates transcription_factor Transcription Factor substrate->transcription_factor activates response Cellular Response (e.g., Proliferation) transcription_factor->response inhibitor This compound inhibitor->kinase_B inhibits growth_factor Growth Factor growth_factor->receptor

Hypothetical signaling pathway targeted by this compound.

References

Technical Support Center: Investigating Off-Target Effects of Novel Kinase Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of novel kinase inhibitors, using a hypothetical compound, "CpNMT-IN-1," as an example.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes with this compound that do not seem to correlate with the inhibition of its intended target. How can we begin to investigate potential off-target effects?

A1: Unexpected cellular phenotypes are a common indicator of off-target activity. A systematic approach is recommended to identify the source of these effects. The initial and most crucial step is to perform a broad kinase selectivity profile. Subsequently, cellular assays should be employed to validate any identified off-target interactions in a physiological context.

Q2: What is a kinase selectivity profile and why is it important?

A2: A kinase selectivity profile, often performed using platforms like KINOMEscan®, assesses the binding affinity of your compound against a large panel of purified kinases.[1][2] This is critical because the ATP-binding site is highly conserved across the human kinome, making it challenging to design completely selective inhibitors.[3] A comprehensive profile will help you identify potential off-target kinases that your compound may be inhibiting, which could explain the observed cellular phenotypes.[4]

Q3: Our kinase selectivity screen identified several potential off-target kinases for this compound. What is the next step?

A3: The identification of potential off-target kinases from a biochemical screen is the first step. The next critical step is to validate these interactions within a cellular context. This is because the biochemical potency of an inhibitor does not always directly translate to its cellular activity due to factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[5]

Q4: What types of cellular assays can we use to confirm the off-target effects of this compound?

A4: Several cellular assays can be employed to confirm off-target effects. A common approach is to measure the phosphorylation of a known downstream substrate of the putative off-target kinase in a relevant cell line.[3] A decrease in the phosphorylation of this substrate in the presence of your inhibitor would suggest that the inhibitor is engaging the off-target kinase in cells.

Q5: We have confirmed that this compound inhibits an off-target kinase in our cellular assays. How can we mitigate this?

A5: Mitigating off-target effects can be approached in several ways. If the off-target kinase has a significantly different structure from your intended target, medicinal chemistry efforts can be employed to design new analogs of your compound with improved selectivity. Another approach is to use genetic techniques like CRISPR/Cas9 to knock out the putative off-target in your cell line.[6] If your compound's phenotypic effect is diminished in the knockout cells, it provides strong evidence that the off-target is responsible for that effect.

Troubleshooting Guides

Problem 1: Discrepancy between Biochemical IC50 and Cellular Potency
Symptom Possible Cause Troubleshooting Step
This compound shows high potency in a biochemical assay (e.g., low nanomolar IC50) but is much less potent in cellular assays.Poor cell permeability of the compound.Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross the cell membrane.
High intracellular ATP concentration competing with the inhibitor.Measure the intracellular ATP concentration in your cell line. Consider using an ATP-competitive binding assay to better reflect the cellular environment.[5]
The compound is a substrate for cellular efflux pumps.Treat cells with known efflux pump inhibitors in combination with your compound to see if cellular potency is restored.
Problem 2: Inconsistent Results in Cellular Phosphorylation Assays
Symptom Possible Cause Troubleshooting Step
High background signal in a Western blot or ELISA for the phosphorylated substrate.The antibody is not specific or has cross-reactivity.Validate the antibody using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway, or a knockout cell line for the target).
The basal level of phosphorylation is very high in the cell line.Serum-starve the cells before treatment to reduce basal signaling. Perform a time-course experiment to determine the optimal stimulation time.
Variability between experimental replicates.Inconsistent cell density or stimulation.Ensure consistent cell seeding density and uniform application of stimuli. Use a loading control for Western blots to normalize for protein content.
The inhibitor is unstable in the cell culture medium.Assess the stability of your compound in the medium over the time course of the experiment using techniques like HPLC.

Quantitative Data Summary

The following table summarizes hypothetical kinase selectivity data for this compound, illustrating how such data is typically presented.

Kinase TargetThis compound IC50 (nM)
Primary Target
NMT15
Potential Off-Targets
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D800

Note: A lower IC50 value indicates higher potency. ">" indicates that the IC50 value is greater than the specified concentration, signifying weak or no inhibition.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[3]

Principle: The assay is a two-step process. First, the kinase reaction is performed in the presence of the inhibitor. In the second step, the remaining ATP is depleted, and the ADP generated is converted back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[3]

Procedure:

  • Compound Preparation: Serially dilute this compound to various concentrations in DMSO.

  • Reaction Setup: In a 384-well plate, add the purified kinase, the kinase-specific substrate, ATP, and the diluted inhibitor.

  • Incubation: Incubate the reaction at room temperature for the optimized amount of time (e.g., 1 hour).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phospho-Substrate Assay (ELISA-based)

This assay measures the level of phosphorylation of a specific substrate in a cell lysate.

Principle: A sandwich ELISA is used where a capture antibody binds the total substrate protein, and a detection antibody, specific for the phosphorylated form of the substrate, is used for quantification.

Procedure:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., Jurkat T-cells for immunological targets) and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a predetermined time.

  • Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Coat a 96-well plate with the capture antibody.

    • Add the cell lysates and incubate to allow the substrate to bind.

    • Wash the plate and add the phospho-specific detection antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis: Normalize the phospho-substrate signal to the total protein concentration of the lysate. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Visualizations

G cluster_0 Biochemical Assessment cluster_1 Cellular Validation Kinase_Panel Broad Kinome Screen (e.g., KINOMEscan®) Hit_Identification Identify Potential Off-Targets Kinase_Panel->Hit_Identification Binding Data Cellular_Assay Cell-Based Assay (e.g., Phospho-Substrate) Hit_Identification->Cellular_Assay Validate Hits Phenotypic_Assay Phenotypic Screen Hit_Identification->Phenotypic_Assay Correlate with Phenotype Confirmation Confirm Off-Target Activity Cellular_Assay->Confirmation Phenotypic_Assay->Confirmation

Caption: Workflow for identifying and validating off-target kinase effects.

G CpNMT_IN_1 This compound Target_Kinase Intended Target (NMT1) CpNMT_IN_1->Target_Kinase Inhibits Off_Target_Kinase Off-Target Kinase A CpNMT_IN_1->Off_Target_Kinase Inhibits Downstream_Target Downstream Signaling (Intended Effect) Target_Kinase->Downstream_Target Regulates Downstream_Off_Target Downstream Signaling (Unintended Effect) Off_Target_Kinase->Downstream_Off_Target Regulates Desired_Phenotype Desired Cellular Phenotype Downstream_Target->Desired_Phenotype Leads to Undesired_Phenotype Unexpected Cellular Phenotype Downstream_Off_Target->Undesired_Phenotype Leads to

Caption: Signaling pathways illustrating on-target versus off-target effects.

References

Technical Support Center: Optimizing CpNMT-IN-1 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CpNMT-IN-1, a potent inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT). Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT), an enzyme essential for the viability of this protozoan parasite. NMT catalyzes the attachment of a 14-carbon fatty acid, myristate, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This process, known as N-myristoylation, is critical for protein-protein interactions and the localization of proteins to cellular membranes. By inhibiting CpNMT, this compound disrupts these vital cellular processes, ultimately leading to parasite death.

Q2: What is a good starting concentration for my experiments with this compound?

A2: Based on available data, a good starting point for your experiments would be in the low micromolar range. This compound has a reported IC50 value of 2.5 µM in biochemical assays and an EC50 of 6.9 µM for the inhibition of C. parvum growth in cell-based assays[1]. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: Like many small molecule inhibitors, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in amber glass vials or polypropylene (B1209903) tubes to protect from light and prevent adherence to the container.[2] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[2] When preparing working solutions, dilute the DMSO stock into your aqueous experimental medium, ensuring the final DMSO concentration is low (typically <0.5% v/v) to avoid solvent-induced artifacts.[3]

Q4: I am observing a discrepancy between the IC50 value from my biochemical assay and the EC50 from my cell-based assay. Why is this?

A4: Discrepancies between biochemical and cell-based assay potencies are common and can be attributed to several factors[4]:

  • Cell Permeability: The inhibitor may have poor permeability across the parasite and host cell membranes, leading to a lower effective intracellular concentration.[4]

  • Efflux Pumps: The host cells or the parasite may actively transport the inhibitor out, reducing its intracellular concentration.[4]

  • Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its target, CpNMT.[4]

  • Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes over the course of the experiment.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no inhibition observed Compound instability or degradation.Prepare fresh stock solutions. Store aliquots at -80°C to avoid freeze-thaw cycles. Protect from light.[2]
Low solubility in aqueous buffer.Prepare a high-concentration stock in DMSO. Ensure the final DMSO concentration in the assay is below 0.5%.[3] If precipitation occurs upon dilution, try alternative solvents or co-solvents.
Incorrect assay conditions.Verify the pH, temperature, and buffer components of your assay. Ensure all reagents are fresh and correctly prepared.[5]
High background signal in the assay Compound interference with the assay readout.Run a control with the inhibitor and all assay components except the enzyme to check for direct interference.
Compound aggregation at high concentrations.Visually inspect the solution for cloudiness. Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates.[4]
Vehicle control (e.g., DMSO) shows a biological effect The final concentration of the solvent is too high.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure all experimental wells, including untreated controls, contain the same final concentration of the vehicle.[4]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations for this compound.

Compound Assay Type Parameter Value (µM) Reference
This compoundBiochemical (CpNMT enzyme)IC502.5[1]
This compoundCell-based (C. parvum growth)EC506.9[1]

Key Experimental Protocols

Protocol 1: In Vitro Fluorescence-Based CpNMT Inhibition Assay

This protocol is adapted from established fluorescence-based assays for N-myristoyltransferase activity which detect the release of Coenzyme A (CoA).[3][4]

Materials:

  • Purified recombinant Cryptosporidium parvum N-myristoyltransferase (CpNMT)

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known CpNMT substrate)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin - CPM)

  • 96-well black microplates

  • Microplate fluorometer

Methodology:

  • Prepare this compound dilutions: Perform serial dilutions of your this compound stock solution in assay buffer to create a range of concentrations for testing. Also, prepare a vehicle control (assay buffer with the same final DMSO concentration).

  • Assay reaction mixture: In each well of the 96-well plate, add the following:

    • CpNMT enzyme at a final concentration optimized for the assay.

    • This compound dilution or vehicle control.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction initiation: Add a mixture of myristoyl-CoA and the peptide substrate to each well to start the reaction.

  • Kinetic or endpoint measurement:

    • Kinetic: Immediately place the plate in a microplate fluorometer and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The fluorescent signal is generated by the reaction of the released CoA with the CPM dye.

    • Endpoint: Incubate the reaction for a fixed period (e.g., 30 minutes) at room temperature. Then, add the CPM dye and incubate for a further 10-15 minutes before reading the fluorescence.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the data with the uninhibited control (vehicle) as 100% activity and a no-enzyme control as 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Cryptosporidium parvum Growth Inhibition Assay

This protocol outlines a general method for assessing the efficacy of this compound against C. parvum infection in a host cell line.

Materials:

  • Human ileocecal adenocarcinoma cells (HCT-8) or another suitable host cell line

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

  • Cryptosporidium parvum oocysts

  • This compound

  • Control compounds (e.g., a known anti-cryptosporidial drug and a vehicle control)

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa stain or an antibody-based stain for C. parvum)

  • Multi-well cell culture plates

  • Microscope

Methodology:

  • Cell Seeding: Seed HCT-8 cells into multi-well plates and allow them to form a confluent monolayer.

  • Oocyst Preparation and Infection: Prepare infectious sporozoites from C. parvum oocysts using standard excystation procedures. Infect the HCT-8 cell monolayers with the sporozoites.

  • Inhibitor Treatment: After a brief initial infection period (e.g., 2-4 hours), remove the inoculum and add fresh cell culture medium containing serial dilutions of this compound or control compounds.

  • Incubation: Incubate the plates for a period that allows for parasite development (e.g., 24-48 hours).

  • Fixation and Staining: After incubation, fix the cells and stain them to visualize the parasite life cycle stages.

  • Quantification: Using a microscope, count the number of parasite developmental stages in multiple fields of view for each well.

  • Data Analysis: Calculate the percentage of inhibition of parasite growth for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

Visualizations

G cluster_pathway N-Myristoylation Pathway and Inhibition Myristoyl_CoA Myristoyl-CoA CpNMT CpNMT Myristoyl_CoA->CpNMT Protein Protein (with N-terminal Glycine) Protein->CpNMT Myristoylated_Protein Myristoylated Protein CpNMT->Myristoylated_Protein CoA Coenzyme A CpNMT->CoA Disrupted_Function Disrupted Cellular Function & Parasite Death Membrane_Targeting Membrane Targeting & Protein Interactions Myristoylated_Protein->Membrane_Targeting CpNMT_IN_1 This compound CpNMT_IN_1->CpNMT Inhibition Membrane_Targeting->Disrupted_Function

Caption: N-Myristoylation pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for IC50 Determination start Start prepare_reagents Prepare CpNMT, Substrates, & this compound Dilutions start->prepare_reagents pre_incubate Pre-incubate CpNMT with this compound prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with Myristoyl-CoA & Peptide pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) initiate_reaction->measure_fluorescence analyze_data Analyze Data & Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

G cluster_troubleshooting Troubleshooting Logic start Inconsistent or No Inhibition? check_solubility Check Solubility & Dilution start->check_solubility check_stability Check Compound Stability check_solubility->check_stability No solution_solubility Optimize Solvent System & Final Concentration check_solubility->solution_solubility Yes check_assay Verify Assay Conditions check_stability->check_assay No solution_stability Prepare Fresh Stocks & Aliquot check_stability->solution_stability Yes solution_assay Confirm Reagent Quality & Assay Parameters check_assay->solution_assay Yes end Problem Resolved check_assay->end No solution_solubility->end solution_stability->end solution_assay->end

Caption: A decision tree for troubleshooting common issues.

References

Troubleshooting inconsistent results with CpNMT-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Sunitinib Malate in their experiments. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and while it is a powerful tool in cancer research, its use can sometimes lead to inconsistent results. This guide will help you address common issues and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific experimental issues that may arise due to the on-target and off-target activities of Sunitinib.

Q1: I'm observing high levels of cytotoxicity in my cell line, even at low concentrations of Sunitinib. Is this expected?

A: The cytotoxic effects of Sunitinib can vary significantly between different cell lines. While Sunitinib is designed to inhibit tumor cell growth, high toxicity at low concentrations could be due to several factors:

  • High sensitivity of the cell line: Some cell lines are inherently more sensitive to Sunitinib.

  • Off-target effects: Sunitinib can have off-target effects that lead to cytotoxicity. For example, it is known to inhibit 5'-AMP-activated protein kinase (AMPK), which can lead to mitochondrial stress and apoptosis in certain cell types, such as cardiomyocytes.[1]

  • Experimental conditions: Factors such as cell density, serum concentration in the media, and the duration of treatment can all influence the apparent cytotoxicity.

Troubleshooting Steps:

  • Review the literature: Check for published data on the IC50 of Sunitinib in your specific cell line.

  • Perform a dose-response curve: This will help you determine the precise IC50 in your experimental system.

  • Reduce treatment duration: Shorter incubation times may reduce non-specific toxicity.

  • Optimize cell density: Ensure you are using a consistent and optimal cell density for your assays.

Q2: My results with Sunitinib are inconsistent between experiments. What could be the cause?

A: Inconsistent results are a common challenge in cell-based assays. With Sunitinib, this can be due to:

  • Drug stability and storage: Sunitinib Malate is sensitive to light and should be stored properly. Improper storage can lead to degradation and loss of activity.

  • Solvent effects: The solvent used to dissolve Sunitinib (e.g., DMSO) can have its own effects on cells, especially at higher concentrations.

  • Cell passage number: The characteristics of cultured cells can change over time with increasing passage number, potentially altering their response to Sunitinib.

  • Variability in experimental technique: Minor variations in cell seeding, drug dilution, or incubation times can lead to significant differences in results.

Troubleshooting Steps:

  • Aliquot and store Sunitinib properly: Store Sunitinib Malate as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Use a consistent solvent concentration: Ensure that the final concentration of the solvent is the same across all experimental conditions, including vehicle controls.

  • Maintain a consistent cell passage number: Use cells within a defined range of passage numbers for all experiments.

  • Standardize your protocols: Carefully document and standardize all experimental procedures to minimize variability.

Q3: I'm developing a Sunitinib-resistant cell line, but the process is taking a long time and the resistance is not stable. What can I do?

A: Developing stable drug-resistant cell lines can be a lengthy process. The instability of resistance can be due to the mechanism of resistance itself. For example, one mechanism of acquired resistance to Sunitinib is the sequestration of the drug in lysosomes, which can be a reversible process.[2]

Troubleshooting Steps:

  • Gradual dose escalation: Instead of a single high-dose selection, gradually increase the concentration of Sunitinib over several months. This allows the cells to adapt and develop more stable resistance mechanisms.

  • Maintain continuous selective pressure: Culture the resistant cells continuously in the presence of Sunitinib to maintain the resistant phenotype.

  • Characterize the resistance mechanism: Once a resistant line is established, investigate the underlying mechanism of resistance (e.g., target mutation, drug efflux, lysosomal sequestration). This will help you understand the stability of the resistance.

  • Clone single cells: To ensure a homogenous population, perform single-cell cloning of the resistant pool.

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with Sunitinib.

Cell Viability Assay (MTT Assay)

This protocol uses the MTT assay to measure the impact of Sunitinib on cell viability, which can be an indicator of cytotoxicity.[1][2]

Objective: To quantify the cytotoxic effects of Sunitinib on a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Sunitinib Treatment: Prepare a serial dilution of Sunitinib Malate in culture medium. Treat the cells with the different concentrations of Sunitinib for a specified duration (e.g., 24, 48, or 72 hours). Include wells with vehicle control and wells with medium only (as a blank).

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Quantitative Data Summary:

ParameterDescription
IC50 The concentration of Sunitinib that inhibits cell growth by 50%. This value is cell-line dependent.
Treatment Duration Typically 24, 48, or 72 hours. Longer durations may increase cytotoxicity.
Cell Density Optimal density should be determined for each cell line to ensure logarithmic growth during the assay.
Western Blot Analysis of Target Inhibition

This protocol is for assessing the inhibition of Sunitinib's target kinases, such as VEGFR2 or PDGFRβ, and downstream signaling pathways.

Objective: To determine the effect of Sunitinib on the phosphorylation status of its target kinases.

Methodology:

  • Cell Treatment: Plate cells and allow them to attach. Starve the cells in serum-free medium for several hours before treating with various concentrations of Sunitinib for a specified time.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF or PDGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-VEGFR2).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the target protein as a loading control.

    • Quantify the band intensities using software like ImageJ. A decrease in the ratio of the phosphorylated protein to the total protein in Sunitinib-treated cells indicates inhibition.

Signaling Pathways and Experimental Workflows

Sunitinib's Primary Signaling Pathway Inhibition

Sunitinib primarily targets VEGFR and PDGFR, inhibiting downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Sunitinib_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Sunitinib inhibits VEGFR and PDGFR, blocking downstream signaling.

Experimental Workflow for Assessing Sunitinib Efficacy

This workflow outlines the steps to evaluate the effectiveness of Sunitinib in a cancer cell line.

Sunitinib_Workflow start Start: Select Cancer Cell Line culture Cell Culture and Expansion start->culture dose_response Dose-Response Assay (e.g., MTT) culture->dose_response ic50 Determine IC50 dose_response->ic50 target_inhibition Target Inhibition Assay (e.g., Western Blot for p-VEGFR) ic50->target_inhibition functional_assays Functional Assays (e.g., Migration, Invasion) ic50->functional_assays analysis Data Analysis and Interpretation target_inhibition->analysis functional_assays->analysis end End: Conclude Sunitinib Efficacy analysis->end

References

Addressing cytotoxicity of CpNMT-IN-1 in host cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CpNMT-IN-1. The information is designed to help address specific issues that may arise during in vitro experiments involving host cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical inhibitor of N-myristoyltransferase (NMT) from the protozoan parasite Cryptosporidium parvum (CpNMT).[1][2] NMT is an enzyme that attaches the fatty acid myristate to the N-terminal glycine (B1666218) of a wide range of proteins. This process, known as N-myristoylation, is crucial for protein localization, stability, and function.

Q2: What is the mechanism of action of this compound?

As an NMT inhibitor, this compound is designed to block the N-myristoylation of proteins. By preventing the attachment of myristate, this compound can disrupt the function of numerous proteins that are essential for cell survival and proliferation. While specifically developed against the parasite enzyme, it may also affect host cell NMTs, leading to cytotoxicity. The inhibition of NMT in mammalian cells has been shown to induce endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis.[3][4]

Q3: What are the known potency values for this compound?

The following table summarizes the reported inhibitory concentrations for this compound.

ParameterTarget/OrganismValue
IC50Cryptosporidium parvum N-myristoyltransferase (CpNMT)2.5 µM
EC50Cryptosporidium parvum (growth inhibition)6.9 µM

Q4: What are the potential cytotoxic effects of this compound on host cells?

While specific studies on the cytotoxicity of this compound in host cells are not yet widely published, the inhibition of N-myristoyltransferase in mammalian cells is known to cause cell death.[3] The cytotoxic effects of NMT inhibitors are often progressive, as it takes time for the existing pool of myristoylated proteins to turn over. In some cancer cell lines, NMT inhibition has been observed to cause mitochondrial iron overload and a form of programmed cell death known as parthanatos.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the cytotoxicity of this compound in host cell lines.

Problem 1: Higher than expected cytotoxicity at low concentrations.

  • Possible Cause: High sensitivity of the host cell line to NMT inhibition. Different cell lines can have varying levels of dependence on N-myristoylation for survival.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Test a wide range of this compound concentrations to determine the precise IC50 for your specific cell line.

    • Reduce incubation time: The cytotoxic effects of NMT inhibitors can be time-dependent. Shorter incubation periods may reveal more subtle effects.

    • Use a different cell line: If feasible, test the compound on a panel of cell lines to identify one with a more suitable therapeutic window.

    • Check for solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cell death. Run a vehicle control (cells treated with the solvent alone).

Problem 2: No significant cytotoxicity observed.

  • Possible Cause:

    • The host cell line may be resistant to NMT inhibition.

    • The concentration of this compound may be too low.

    • The incubation time may be too short.

  • Troubleshooting Steps:

    • Increase the concentration range: Test higher concentrations of this compound.

    • Extend the incubation time: As the effects can be progressive, longer incubation times (e.g., 48-72 hours) may be necessary to observe cytotoxicity.

    • Verify compound activity: If possible, confirm the activity of your batch of this compound in a positive control system.

    • Choose a more sensitive assay: Some cytotoxicity assays are more sensitive than others. Consider using a panel of assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis).

Problem 3: Inconsistent results between experiments.

  • Possible Cause:

    • Variability in cell seeding density.

    • Inconsistent incubation times or conditions.

    • Compound instability.

  • Troubleshooting Steps:

    • Standardize cell seeding: Ensure a consistent number of cells are seeded in each well.

    • Maintain consistent culture conditions: Use the same media, serum, and incubator conditions for all experiments.

    • Prepare fresh compound dilutions: Prepare fresh stock solutions and dilutions of this compound for each experiment to avoid degradation.

    • Monitor cell health: Regularly check the health and confluence of your cell cultures.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using an MTT Assay

This is a general protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Visualizations

NMT_Inhibitor_Cytotoxicity_Pathway cluster_effects Downstream Effects of NMT Inhibition CpNMT_IN_1 This compound NMT N-myristoyltransferase (NMT) CpNMT_IN_1->NMT Myristoylation Protein N-myristoylation NMT->Myristoylation Catalyzes ER_Stress ER Stress Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Protein_Function Proper Protein Function & Localization Myristoylation->Protein_Function Cell_Death Cell Death ER_Stress->Cell_Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Proposed mechanism of this compound induced cytotoxicity in host cells.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Treat_Cells Treat with this compound (Dose-Response) Incubate_1->Treat_Cells Incubate_2 Incubate (24-72h) Treat_Cells->Incubate_2 Add_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT) Incubate_2->Add_Reagent Incubate_3 Incubate Add_Reagent->Incubate_3 Read_Plate Read Plate (Spectrophotometer) Incubate_3->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Overcoming Resistance to CpNMT-IN-1 in Cryptosporidium parvum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-myristoyltransferase inhibitor, CpNMT-IN-1, in Cryptosporidium parvum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of the Cryptosporidium parvum N-myristoyltransferase (CpNMT). N-myristoylation is a crucial co- and post-translational lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) of a variety of substrate proteins. This modification is essential for protein-membrane interactions, protein-protein interactions, and proper signal transduction. By inhibiting CpNMT, this compound prevents the myristoylation of essential parasite proteins, leading to disruption of vital cellular processes and ultimately parasite death.

Q2: I am observing a decrease in the efficacy of this compound in my in vitro cultures. What could be the cause?

A decrease in the efficacy of this compound, characterized by an increase in the half-maximal inhibitory concentration (IC50), may suggest the development of resistance. Potential mechanisms for this resistance could include:

  • Target modification: Mutations in the CpNMT gene that alter the drug-binding site, reducing the affinity of this compound for the enzyme.

  • Target overexpression: An increase in the expression level of CpNMT, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters that actively pump this compound out of the parasite.[1][2]

  • Drug inactivation: Enzymatic modification of this compound by the parasite, rendering it inactive.

Q3: How can I confirm if my C. parvum population has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay to compare the IC50 value of this compound against your potentially resistant parasite line with that of the parental, sensitive line. A significant increase (typically >2-fold) in the IC50 value is a strong indicator of resistance.

Troubleshooting Guide

Issue: Increased IC50 of this compound Observed

If you have observed a consistent and significant increase in the IC50 of this compound, follow this troubleshooting workflow to investigate the potential mechanism of resistance.

Data Presentation

The following table summarizes the inhibitory activity of various compounds against C. parvum NMT (CpNMT) and in vitro parasite growth. This data can serve as a baseline for comparison with your experimental results.

CompoundTargetIC50 (µM)In Vitro Parasite Growth Inhibition (EC50/IC50 in µM)Reference
Compound 2093 MetRS>170-fold shift in IC50 in resistant mutants613-fold and 128-fold increase in EC50 in resistant mutants[3][4]
DDD01510706 KRS--[5]

This table will be updated as more specific data for this compound becomes publicly available. Researchers are encouraged to generate their own baseline IC50 values for their specific parasite strains and experimental conditions.

Experimental Protocols

In Vitro Cultivation of Cryptosporidium parvum

This protocol describes the cultivation of C. parvum in human ileocecal adenocarcinoma (HCT-8) cells, a commonly used host cell line.

Materials:

  • C. parvum oocysts

  • HCT-8 cells (ATCC CCL-244)

  • RPMI-1640 medium supplemented with 20 mM HEPES, 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Sodium hypochlorite (B82951) (5.25%)

  • PBS, sterile

  • Trypsin-EDTA (0.25%)

Procedure:

  • Culture HCT-8 cells in T-75 flasks at 37°C in a 5% CO2 atmosphere.

  • For infection, seed HCT-8 cells into 96-well plates and grow to 80-90% confluency.

  • To prepare oocysts for infection, treat them with 10% sodium hypochlorite on ice for 10 minutes, followed by washing with sterile PBS.

  • Excyst the oocysts by incubating in PBS containing 0.25% trypsin-EDTA at 37°C for 30 minutes.

  • Add the excysted sporozoites to the HCT-8 cell monolayers.

  • Incubate the infected cultures at 37°C in a 5% CO2 atmosphere for the desired duration of the experiment.

Drug Susceptibility Assay to Determine IC50

This protocol outlines the procedure for determining the IC50 of this compound against C. parvum using a quantitative PCR (qPCR)-based method.

Materials:

  • Infected HCT-8 cell cultures (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Culture medium

  • DNA extraction kit

  • qPCR primers and probe for C. parvum 18S rRNA

  • qPCR master mix and instrument

Procedure:

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).

  • At 3 hours post-infection, remove the medium from the infected HCT-8 cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, wash the cells with PBS and extract total DNA from each well.

  • Perform qPCR using primers and a probe specific for the C. parvum 18S rRNA gene to quantify parasite load.

  • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Generation and Selection of this compound Resistant C. parvum

This protocol provides a general workflow for generating drug-resistant parasites through continuous in vitro drug pressure.

Procedure:

  • Initiate a culture of wild-type C. parvum as described in Protocol 1.

  • Expose the parasite culture to a sub-lethal concentration of this compound (e.g., the IC25 or IC50).

  • Passage the surviving parasites to fresh HCT-8 cell monolayers.

  • Gradually increase the concentration of this compound in the culture medium over several passages.

  • Monitor the parasite population for changes in susceptibility to this compound by performing regular drug susceptibility assays (Protocol 2).

  • Once a stable resistant phenotype is observed (i.e., a consistent and significant increase in IC50), clone the resistant parasites by limiting dilution to establish a clonal resistant line.

Sequencing of the CpNMT Gene

This protocol is for identifying potential resistance-conferring mutations in the CpNMT gene.

Procedure:

  • Extract genomic DNA from both the wild-type and the resistant C. parvum lines.

  • Design primers to amplify the entire coding sequence of the CpNMT gene in overlapping fragments.

  • Perform PCR amplification of the CpNMT gene fragments.

  • Purify the PCR products and send them for Sanger sequencing.

  • Assemble the sequencing reads and align the CpNMT sequence from the resistant line to the sequence from the wild-type line to identify any mutations.

CRISPR/Cas9-mediated Gene Editing to Validate Resistance Mutations

This protocol provides a conceptual framework for using CRISPR/Cas9 to introduce a candidate resistance mutation into a sensitive parasite background to confirm its role in resistance. This is based on established protocols for C. parvum.

Procedure:

  • Design a single guide RNA (sgRNA) that targets the region of the CpNMT gene where the mutation is to be introduced.

  • Design a donor DNA template containing the desired mutation and homology arms flanking the sgRNA target site.

  • Co-transfect C. parvum sporozoites with a plasmid expressing Cas9 and the sgRNA, along with the donor DNA template.

  • Infect HCT-8 cells or a suitable animal model with the transfected sporozoites.

  • Select for successfully edited parasites (e.g., using a linked resistance marker).

  • Clone the edited parasites and verify the presence of the desired mutation by sequencing.

  • Perform a drug susceptibility assay (Protocol 2) to compare the IC50 of the edited line with the wild-type line.

Visualizations

Signaling Pathway and Inhibition

CpNMT_Pathway cluster_0 Myristoylation Process Myristoyl-CoA Myristoyl-CoA CpNMT CpNMT Myristoyl-CoA->CpNMT binds Myristoylated Protein Myristoylated Protein CpNMT->Myristoylated Protein catalyzes myristoylation Substrate Protein (N-terminal Glycine) Substrate Protein (N-terminal Glycine) Substrate Protein (N-terminal Glycine)->CpNMT binds Membrane Targeting & Protein Function Membrane Targeting & Protein Function Myristoylated Protein->Membrane Targeting & Protein Function This compound This compound This compound->CpNMT inhibits

Caption: Proposed pathway of CpNMT-mediated myristoylation and its inhibition by this compound.

Experimental Workflow for Investigating Resistance

Resistance_Workflow Start Start Observe Decreased Efficacy Observe Decreased Efficacy Start->Observe Decreased Efficacy Perform Dose-Response Assay (IC50) Perform Dose-Response Assay (IC50) Observe Decreased Efficacy->Perform Dose-Response Assay (IC50) Resistance Confirmed? Resistance Confirmed? Perform Dose-Response Assay (IC50)->Resistance Confirmed? Investigate Mechanism Investigate Mechanism Resistance Confirmed?->Investigate Mechanism Yes End End Resistance Confirmed?->End No Sequence CpNMT Gene Sequence CpNMT Gene Investigate Mechanism->Sequence CpNMT Gene Analyze CpNMT Expression Analyze CpNMT Expression Investigate Mechanism->Analyze CpNMT Expression Assess Drug Efflux Assess Drug Efflux Investigate Mechanism->Assess Drug Efflux Mutation Found? Mutation Found? Sequence CpNMT Gene->Mutation Found? Analyze CpNMT Expression->End Assess Drug Efflux->End Mutation Found?->Analyze CpNMT Expression No Validate with CRISPR/Cas9 Validate with CRISPR/Cas9 Mutation Found?->Validate with CRISPR/Cas9 Yes Validate with CRISPR/Cas9->End

Caption: Workflow for investigating and validating resistance to this compound in C. parvum.

Troubleshooting Decision Tree

Troubleshooting_Tree Loss of this compound Efficacy Loss of this compound Efficacy Is IC50 significantly increased? Is IC50 significantly increased? Loss of this compound Efficacy->Is IC50 significantly increased? Are there mutations in CpNMT gene? Are there mutations in CpNMT gene? Is IC50 significantly increased?->Are there mutations in CpNMT gene? Yes Check experimental conditions Check experimental conditions Is IC50 significantly increased?->Check experimental conditions No Is CpNMT expression upregulated? Is CpNMT expression upregulated? Are there mutations in CpNMT gene?->Is CpNMT expression upregulated? No Target-based resistance Target-based resistance Are there mutations in CpNMT gene?->Target-based resistance Yes Is drug efflux increased? Is drug efflux increased? Is CpNMT expression upregulated?->Is drug efflux increased? No Target overexpression Target overexpression Is CpNMT expression upregulated?->Target overexpression Yes Efflux-mediated resistance Efflux-mediated resistance Is drug efflux increased?->Efflux-mediated resistance Yes Consider other mechanisms Consider other mechanisms Is drug efflux increased?->Consider other mechanisms No

Caption: Decision tree for troubleshooting the loss of this compound efficacy.

References

Technical Support Center: CpNMT-IN-1 Modification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "CpNMT-IN-1" is not available in the public domain. This technical support guide is structured around a hypothetical methyltransferase inhibitor, herein named this compound, to provide a framework for addressing common challenges in modifying and improving the potency of small molecule inhibitors for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, synthetic small molecule inhibitor of Composite Protein Methyltransferase (CpNMT), a hypothetical enzyme implicated in oncogenic signaling pathways. It is designed as a competitive inhibitor, binding to the S-adenosylmethionine (SAM) binding pocket of CpNMT, thereby preventing the transfer of a methyl group to its substrate protein.

Q2: We are observing lower than expected potency with our initial batch of this compound. What are the possible reasons?

A2: Lower than expected potency can stem from several factors:

  • Compound Integrity: The compound may have degraded during storage or handling. Purity should be re-assessed via methods like HPLC and NMR.

  • Assay Conditions: The experimental conditions of your assay (e.g., enzyme concentration, substrate concentration, incubation time) may not be optimal.

  • Solubility Issues: Poor solubility of this compound in the assay buffer can lead to an underestimation of its true potency.

  • High Intracellular SAM levels: For cellular assays, high endogenous concentrations of the cofactor SAM can outcompete the inhibitor, leading to reduced apparent potency.[1]

Q3: How can we begin to modify this compound to improve its potency?

A3: A systematic Structure-Activity Relationship (SAR) study is the recommended starting point. This involves synthesizing a library of analogs by making targeted modifications to the core structure of this compound and evaluating their impact on potency.[2][3] Key areas for modification can include the solvent-exposed regions, moieties interacting with specific residues in the binding pocket, and the core scaffold itself.

Q4: What strategies can be employed to enhance the cellular permeability of our modified compounds?

A4: Improving cellular permeability is crucial for translating in vitro potency to cellular efficacy. Strategies include:

  • Reducing the number of hydrogen bond donors.

  • Decreasing the polar surface area.

  • Introducing lipophilic groups.

  • Exploring prodrug strategies where a masking group is cleaved intracellularly to release the active inhibitor.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in In Vitro Assays
Symptom Possible Cause Recommended Action
High variability in IC50 values between experimental runs.Reagent instability or improper storage.Aliquot and store all reagents at the recommended temperatures. Prepare fresh reagents before each experiment.
Pipetting errors.Calibrate pipettes regularly. Use positive displacement pipettes for viscous liquids.
Inconsistent incubation times.Use a multichannel timer and a standardized workflow to ensure consistent incubation times for all samples.
IC50 values are significantly higher than expected.Incorrect enzyme or substrate concentration.Verify the concentration and activity of the enzyme stock. Confirm the substrate concentration using a reliable method.
Compound precipitation in the assay buffer.Measure the solubility of the compound in the assay buffer. If necessary, add a co-solvent like DMSO (ensure final concentration does not affect enzyme activity).
Guide 2: Poor Correlation Between In Vitro Potency and Cellular Activity
Symptom Possible Cause Recommended Action
High in vitro potency but low activity in cell-based assays.Low cell permeability.Perform a cellular uptake assay to determine the intracellular concentration of the compound.
Efflux by cellular transporters (e.g., P-glycoprotein).Test the compound in cell lines with and without known efflux pump activity. Co-incubate with an efflux pump inhibitor as a control.
Compound instability in cell culture media.Assess the stability of the compound in cell culture media over the time course of the experiment using LC-MS.
High intracellular concentration of the competing natural ligand (SAM).Consider strategies to deplete intracellular SAM levels, or develop assays that are less sensitive to SAM concentration.[1]

Quantitative Data Summary

Below is a hypothetical summary of potency data for this compound and a series of its modified analogs.

CompoundModificationCpNMT IC50 (nM)Cellular EC50 (µM)
This compoundParent Compound850> 50
CpNMT-IN-2Addition of a fluoro group to the phenyl ring42525.3
CpNMT-IN-3Replacement of the ethyl ester with a methyl amide68038.1
CpNMT-IN-4Cyclization of the alkyl chain21010.5
CpNMT-IN-5Combination of fluoro and cyclization modifications551.2

Experimental Protocols

Protocol 1: In Vitro CpNMT Inhibition Assay (Radiometric)

This assay measures the transfer of a tritiated methyl group from [3H]-SAM to a peptide substrate.

Materials:

  • Recombinant human CpNMT

  • Peptide substrate

  • [3H]-SAM (S-adenosyl-L-[methyl-3H]-methionine)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)

  • This compound and its analogs dissolved in DMSO

  • Scintillation cocktail

  • Filter paper and vacuum manifold

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor dilution.

  • Add 20 µL of CpNMT enzyme solution (final concentration, e.g., 5 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 28 µL of a substrate mix containing the peptide substrate (e.g., 10 µM final concentration) and [3H]-SAM (e.g., 1 µM final concentration).

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).

  • Transfer the reaction mixture to a filter paper, wash with 10% TCA, and then with ethanol.

  • Allow the filter paper to dry, then place it in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the inhibitor to CpNMT within living cells.

Materials:

  • HEK293 cells transiently expressing CpNMT-NanoLuc® fusion protein

  • NanoBRET™ Tracer

  • This compound and its analogs

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Seed the HEK293 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the inhibitor.

  • Add the inhibitor to the cells, followed by the NanoBRET™ Tracer.

  • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

  • Add the substrate solution to the wells.

  • Read the plate within 10 minutes on a luminometer capable of measuring donor and acceptor luminescence simultaneously.

  • Calculate the BRET ratio and plot against the inhibitor concentration to determine the EC50 value.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT CpNMT CpNMT AKT->CpNMT Activates Methylated_Substrate_P Methylated Substrate Protein (Active) CpNMT->Methylated_Substrate_P Methylation Substrate_P Substrate Protein (Inactive) Substrate_P->CpNMT Gene_Expression Oncogenic Gene Expression Methylated_Substrate_P->Gene_Expression CpNMT_IN_1 This compound CpNMT_IN_1->CpNMT Inhibits

Caption: Hypothetical signaling pathway involving CpNMT.

experimental_workflow Start Start SAR_Design SAR-driven Analog Design Start->SAR_Design Synthesis Analog Synthesis & Purification SAR_Design->Synthesis In_Vitro_Assay In Vitro Potency Assay (IC50) Synthesis->In_Vitro_Assay Potent Potent? (IC50 < 100 nM) In_Vitro_Assay->Potent Cellular_Assay Cellular Activity Assay (EC50) Potent->Cellular_Assay Yes Redesign Redesign Analogs Potent->Redesign No Active Active? (EC50 < 5 µM) Cellular_Assay->Active Lead_Candidate Lead Candidate Active->Lead_Candidate Yes Active->Redesign No Redesign->SAR_Design

Caption: Experimental workflow for improving inhibitor potency.

troubleshooting_logic Problem Low Cellular Potency Despite High In Vitro Potency Check_Permeability Assess Cell Permeability Problem->Check_Permeability Permeable Is it Permeable? Check_Permeability->Permeable Check_Efflux Investigate Efflux Pump Activity Permeable->Check_Efflux Yes Modify_for_Permeability Modify Structure to Increase Lipophilicity / Reduce Polar Surface Area Permeable->Modify_for_Permeability No Efflux_Substrate Is it an Efflux Substrate? Check_Efflux->Efflux_Substrate Check_Stability Assess Metabolic Stability Efflux_Substrate->Check_Stability No Modify_to_Avoid_Efflux Modify Structure to Avoid Efflux Pump Recognition Efflux_Substrate->Modify_to_Avoid_Efflux Yes Stable Is it Stable? Check_Stability->Stable Modify_for_Stability Modify Structure to Block Metabolic Hotspots Stable->Modify_for_Stability No Solution Improved Cellular Potency Stable->Solution Yes Modify_for_Permeability->Problem Modify_to_Avoid_Efflux->Problem Modify_for_Stability->Problem

Caption: Troubleshooting logic for low cellular potency.

References

Best practices for handling and disposal of CpNMT-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Detailed safety and handling information, including a specific Safety Data Sheet (SDS), for CpNMT-IN-1 is not publicly available at this time. The following guidance is based on general best practices for handling potentially hazardous research chemicals. Researchers must consult the supplier-provided SDS and their institution's safety protocols before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before working with this compound?

A: Before handling this compound, you must obtain and thoroughly review the manufacturer-provided Safety Data Sheet (SDS). This document contains critical information regarding potential hazards, proper handling, storage, and emergency procedures. Additionally, ensure you have received proper training on handling chemical substances and are familiar with your institution's safety guidelines.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A: As a general precaution for handling research compounds, standard PPE should be worn. This includes, but is not limited to, a lab coat, safety goggles or glasses, and appropriate chemical-resistant gloves. Always consult the specific SDS for this compound for any additional PPE requirements.[1]

Q3: How should I store this compound?

A: Research chemicals should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage conditions for this compound will be detailed in the manufacturer's SDS. It is crucial to keep the container tightly sealed when not in use.

Q4: What should I do in case of a spill?

A: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary. Follow your institution's established spill cleanup procedures. Do not attempt to clean up a spill without the proper training and PPE. For specific guidance on spill cleanup for this compound, refer to its SDS.

Q5: How do I properly dispose of this compound waste?

A: this compound waste, including empty containers and contaminated materials, should be treated as hazardous waste.[2] All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Never dispose of chemical waste down the drain or in the regular trash. Collect waste in a properly labeled, sealed, and compatible container for pickup by your institution's environmental health and safety department.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected experimental results - Compound degradation- Improper storage- Contamination- Verify the storage conditions of this compound against the SDS.- Check for any signs of degradation (e.g., color change, precipitation).- Use fresh, properly stored compound for subsequent experiments.- Ensure all labware is clean and free of contaminants.
Difficulty dissolving the compound - Incorrect solvent- Insufficient mixing- Temperature effects- Consult the SDS or product literature for recommended solvents and solubility information.- Use sonication or gentle heating (if the compound is stable) to aid dissolution.- Ensure the solvent is pure and of the appropriate grade.
Inconsistent results between experiments - Variation in compound handling- Pipetting errors- Differences in experimental conditions- Develop and adhere to a standardized protocol for preparing and using this compound solutions.- Calibrate pipettes regularly.- Carefully control and document all experimental parameters.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. Researchers should develop their own protocols based on the specific requirements of their experiments, taking into account the information provided in the supplier's SDS and relevant scientific literature. A general workflow for preparing a solution of a research chemical is provided below.

General Workflow for Preparing a this compound Solution

G General Workflow for Solution Preparation cluster_prep Preparation cluster_use Usage and Storage cluster_disposal Disposal start Consult SDS for Handling and PPE weigh Weigh this compound in a Fume Hood start->weigh 1. solvent Select Appropriate Solvent weigh->solvent 2. dissolve Dissolve this compound in Solvent solvent->dissolve 3. use Use in Experiment dissolve->use 4. store Store Solution Appropriately use->store 5. waste Collect Waste in Labeled Container use->waste 6. store->use dispose Dispose as Hazardous Waste waste->dispose 7.

Caption: General workflow for preparing a solution of a research chemical.

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is not publicly available. Researchers should consult relevant scientific literature for information on the expected biological activity of this compound to inform their experimental design.

Below is a generic representation of a signaling pathway to illustrate the visualization capabilities.

G Example Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: A simplified, generic signaling pathway diagram.

References

Validation & Comparative

A Comparative Guide to CpNMT-IN-1 and Other Prominent Cryptosporidium Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, remains a significant global health challenge, particularly for children and immunocompromised individuals. The limitations of the only FDA-approved drug, nitazoxanide, underscore the urgent need for novel therapeutic agents. This guide provides a comparative analysis of a promising investigational agent, CpNMT-IN-1, alongside other key Cryptosporidium inhibitors, with a focus on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Performance Comparison of Cryptosporidium Inhibitors

The following table summarizes the in vitro efficacy of this compound and other selected inhibitors against Cryptosporidium parvum. It is important to note that these values are derived from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Inhibitor ClassCompoundTargetIC50 / EC50 (in vitro)Host Cell LineReference
N-Myristoyltransferase (NMT) Inhibitor This compoundC. parvum N-myristoyltransferase (CpNMT)IC50: 2.5 µM (enzymatic), EC50: 6.9 µM (parasite growth)Not Specified[1]
Nitrothiazole NitazoxanidePyruvate:ferredoxin oxidoreductase (PFOR)IC50: 0.7 µM - 3.7 µMHCT-8[2][3]
Bumped Kinase Inhibitor (BKI) BKI-1294C. parvum calcium-dependent protein kinase 1 (CpCDPK1)IC50: ~100 nMHCT-8[4]
Bumped Kinase Inhibitor (BKI) BKI-1369C. parvum calcium-dependent protein kinase 1 (CpCDPK1)IC50: 35 nMIPEC-1[5]
Lysyl-tRNA Synthetase (KRS) Inhibitor CladosporinC. parvum lysyl-tRNA synthetase (CpKRS)Active in cell-culture studies (specific IC50/EC50 not provided)Not Specified[6]
PI(4)K Inhibitor KDU731C. parvum phosphatidylinositol-4-OH kinase (CpPI(4)K)EC50: 0.1 µMHCT-8[7]
eIF4A Inhibitor Rocaglamide A (Roc-A)C. parvum eukaryotic initiation factor 4A (CpeIF4A)EC50: 1.77 nMHCT-8[8]

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways of these inhibitors is crucial for rational drug design and development of combination therapies.

This compound and N-Myristoyltransferase (NMT) Inhibition

This compound targets Cryptosporidium N-myristoyltransferase (CpNMT), an enzyme essential for the parasite.[2][9][10][11][12] NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminus of a variety of parasite proteins. This lipid modification, known as N-myristoylation, is critical for protein-membrane interactions and the proper localization and function of these proteins.[2][9][10][11][12] By inhibiting CpNMT, this compound disrupts these essential cellular processes, leading to parasite death.

CpNMT_Pathway cluster_parasite Cryptosporidium Parasite Myristoyl_CoA Myristoyl-CoA CpNMT CpNMT Myristoyl_CoA->CpNMT Myristoylated_Protein Myristoylated Protein CpNMT->Myristoylated_Protein Myristoylation CpNMT_IN_1 This compound CpNMT_IN_1->CpNMT Unmyristoylated_Protein N-terminal Glycine Substrate Protein Unmyristoylated_Protein->CpNMT Membrane_Targeting Membrane Targeting & Protein Function Myristoylated_Protein->Membrane_Targeting Parasite_Viability Parasite Viability Membrane_Targeting->Parasite_Viability

CpNMT Inhibition Pathway
Bumped Kinase Inhibitors (BKIs) and CpCDPK1 Signaling

BKIs, such as BKI-1294 and BKI-1369, target Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1).[13][14] CDPKs are crucial for calcium signaling in apicomplexan parasites and are absent in their mammalian hosts, making them attractive drug targets. CpCDPK1 is involved in regulating key processes for parasite survival and propagation, including host cell invasion and egress.[13][14] Inhibition of CpCDPK1 by BKIs disrupts these calcium-mediated signaling events, thereby halting the parasite's life cycle.

CpCDPK1_Pathway cluster_parasite_signal Cryptosporidium Calcium Signaling Ca_ion Ca²⁺ Influx CpCDPK1 CpCDPK1 Ca_ion->CpCDPK1 Activates Downstream_Substrates Downstream Substrates CpCDPK1->Downstream_Substrates Phosphorylates BKI BKI (e.g., BKI-1294) BKI->CpCDPK1 Phosphorylation Phosphorylation Cascade Downstream_Substrates->Phosphorylation Invasion_Egress Host Cell Invasion & Egress Phosphorylation->Invasion_Egress

CpCDPK1 Inhibition Pathway
Cladosporin and Lysyl-tRNA Synthetase (KRS) Inhibition

Cladosporin and other related inhibitors target the parasite's lysyl-tRNA synthetase (KRS), an essential enzyme in protein synthesis.[6][15][16][17][18] KRS is responsible for attaching the amino acid lysine (B10760008) to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code into proteins. By inhibiting CpKRS, these compounds halt protein production, leading to parasite death. The selectivity of these inhibitors for the parasite enzyme over the human counterpart is a key aspect of their therapeutic potential.[6][15][16][17][18]

KRS_Pathway cluster_translation Cryptosporidium Protein Synthesis Lysine Lysine CpKRS CpKRS Lysine->CpKRS tRNA_Lys tRNA(Lys) tRNA_Lys->CpKRS Lys_tRNA_Lys Lysyl-tRNA(Lys) CpKRS->Lys_tRNA_Lys Aminoacylation Cladosporin Cladosporin Cladosporin->CpKRS Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis

CpKRS Inhibition Pathway

Experimental Protocols

The following is a generalized protocol for an in vitro Cryptosporidium parvum growth inhibition assay using the HCT-8 cell line, based on methodologies described in the cited literature.[2][3][13][19][20][21][22][23]

In Vitro C. parvum Growth Inhibition Assay (HCT-8 Cells)

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of a test compound against C. parvum growth in a human intestinal epithelial cell line.

Materials:

  • C. parvum oocysts

  • Human ileocecal adenocarcinoma cell line (HCT-8)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)

  • 96-well microplates

  • Test compounds and vehicle control (e.g., DMSO)

  • Reagents for oocyst excystation (e.g., sodium hypochlorite, taurocholic acid)

  • Reagents for parasite detection (e.g., fluorescently labeled antibodies or lectins, DNA extraction kits for qPCR)

  • Fluorescence microscope or qPCR instrument

Procedure:

  • Cell Culture: Seed HCT-8 cells into 96-well plates and culture until they form a confluent monolayer.

  • Oocyst Preparation and Excystation: Surface sterilize C. parvum oocysts (e.g., with sodium hypochlorite). Induce excystation to release infectious sporozoites using an appropriate method (e.g., incubation in acidic solution followed by incubation in a solution containing taurocholic acid and sodium bicarbonate).

  • Infection: Inoculate the HCT-8 cell monolayers with the freshly excysted sporozoites. Incubate for a set period (e.g., 2-4 hours) to allow for parasite invasion.

  • Compound Treatment: After the invasion period, remove the inoculum and replace it with a fresh culture medium containing serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the infected and treated plates for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Quantification of Parasite Growth:

    • Immunofluorescence Assay (IFA): Fix the cells and stain with a fluorescently labeled antibody or lectin that specifically binds to Cryptosporidium. Counterstain the host cell nuclei. Capture images using a fluorescence microscope and quantify the number of parasites or parasitophorous vacuoles per field of view.

    • Quantitative PCR (qPCR): Lyse the cells and extract total DNA. Perform qPCR using primers specific for a C. parvum gene (e.g., 18S rRNA) to quantify the parasite load.

  • Data Analysis: Determine the percentage of parasite growth inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 or EC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro Inhibition Assay Workflow

Conclusion

The landscape of anti-cryptosporidial drug discovery is evolving, with several promising inhibitors targeting diverse and essential parasite pathways. This compound represents a novel approach by targeting N-myristoylation, a crucial protein modification in Cryptosporidium. While direct comparative efficacy data with other lead candidates is still needed, its distinct mechanism of action makes it a valuable addition to the arsenal (B13267) of potential therapeutics. Further preclinical development and head-to-head studies will be critical in determining the clinical potential of this compound and other emerging inhibitors in the fight against cryptosporidiosis.

References

A Comparative Efficacy Analysis of CpNMT-IN-1 and Nitazoxanide in Anti-Cryptosporidial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of CpNMT-IN-1, a representative inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT), and nitazoxanide (B1678950), the current standard-of-care treatment for cryptosporidiosis. This analysis is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.

Executive Summary

Cryptosporidium parvum is a leading cause of diarrheal disease, particularly in immunocompromised individuals and young children, for whom nitazoxanide, the only FDA-approved drug, has shown limited efficacy.[1] This has spurred research into novel therapeutic targets, with CpNMT emerging as a promising candidate. This guide directly compares the in vitro and in vivo efficacy of a potent CpNMT inhibitor (herein referred to as this compound as a representative of the lead compound series) with nitazoxanide, providing a data-driven overview for researchers in the field of anti-parasitic drug development.

Mechanism of Action

This compound: This compound targets Cryptosporidium parvum N-myristoyltransferase (CpNMT), an enzyme essential for the attachment of a myristoyl group to the N-terminal glycine (B1666218) of a variety of substrate proteins.[2][3] This N-myristoylation is critical for protein-protein interactions and the localization of proteins to cellular membranes, processes vital for parasite survival and replication.[2][3] By inhibiting CpNMT, this compound disrupts these essential cellular functions, leading to parasite death.[2]

Nitazoxanide: The primary mechanism of action for nitazoxanide is the inhibition of pyruvate (B1213749):ferredoxin/flavodoxin oxidoreductase (PFOR), an enzyme crucial for anaerobic energy metabolism in various protozoa and bacteria.[4][5] PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a key step in energy production.[5] By disrupting this pathway, nitazoxanide effectively depletes the parasite's energy supply.[4]

Mechanism_of_Action cluster_CpNMT This compound Pathway cluster_Nitazoxanide Nitazoxanide Pathway CpNMT_IN_1 This compound CpNMT CpNMT Enzyme CpNMT_IN_1->CpNMT Inhibits Myristoylation Protein N-myristoylation CpNMT->Myristoylation Catalyzes Protein_Function Protein Membrane Localization & Protein-Protein Interactions Myristoylation->Protein_Function Parasite_Survival Parasite Survival Protein_Function->Parasite_Survival Essential for Nitazoxanide Nitazoxanide PFOR PFOR Enzyme Nitazoxanide->PFOR Inhibits Pyruvate_Conversion Pyruvate -> Acetyl-CoA PFOR->Pyruvate_Conversion Catalyzes Energy_Metabolism Anaerobic Energy Metabolism Pyruvate_Conversion->Energy_Metabolism Parasite_Survival2 Parasite Survival Energy_Metabolism->Parasite_Survival2 Essential for

Figure 1: Signaling pathways targeted by this compound and nitazoxanide.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for a representative CpNMT inhibitor and nitazoxanide against Cryptosporidium parvum.

Table 1: In Vitro Efficacy against C. parvum

CompoundAssay TypeTargetIC50 / EC50Reference
CpNMT Inhibitor (Compound 1) Enzymatic AssayCpNMT0.022 µM[2][3]
Cell-based AssayC. parvum0.049 µM[2][3]
Nitazoxanide Cell-based AssayC. parvum~1-10 µM (3.2 µM)[4][5]

Table 2: In Vivo Efficacy against Cryptosporidiosis

CompoundAnimal ModelDosing RegimenReduction in Oocyst SheddingReference
CpNMT Inhibitor (Lead Series) Mouse ModelUndisclosedComplete clearance of infection[6][7]
Nitazoxanide SCID Mouse Model100 or 200 mg/kg/day for 10 daysIneffective[4][5]
Gnotobiotic Piglet Model250 mg/kg/day for 11 daysPartially effective[4][5]
Immunocompetent Mouse Model200 µg/g88% reduction (30 days post-infection)

Experimental Protocols

CpNMT Inhibitor: In Vitro Efficacy Assays

1. CpNMT Enzymatic Assay: [2][3]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the purified CpNMT enzyme.

  • Method: A fluorescence-based activity assay was used to measure the enzymatic activity of recombinant, purified CpNMT. The assay measures the transfer of a myristoyl analog from myristoyl-CoA to a peptide substrate.

  • Procedure:

    • Recombinant CpNMT was expressed and purified.

    • The assay was performed in a 384-well plate format.

    • The reaction mixture contained CpNMT, myristoyl-CoA, and a fluorescently labeled peptide substrate.

    • The inhibitor was added at various concentrations.

    • The reaction was incubated, and the fluorescence was measured to determine the extent of myristoylation.

    • IC50 values were calculated from dose-response curves.

2. C. parvum Cell-based Growth Inhibition Assay: [2][3]

  • Objective: To determine the half-maximal effective concentration (EC50) of the compound against C. parvum growth in a host cell line.

  • Host Cell Line: Human ileocecal adenocarcinoma (HCT-8) cells.

  • Procedure:

    • HCT-8 cells were seeded in 96-well plates and grown to confluency.

    • Cells were infected with C. parvum oocysts.

    • The inhibitor was added at various concentrations after infection.

    • The plates were incubated for 48-72 hours.

    • Parasite growth was quantified using quantitative polymerase chain reaction (qPCR) targeting a C. parvum-specific gene.

    • EC50 values were calculated from dose-response curves.

CpNMT_Inhibitor_Workflow cluster_enzymatic Enzymatic Assay cluster_cell_based Cell-Based Assay start_enz Start recombinant_cpnmt Purify Recombinant CpNMT start_enz->recombinant_cpnmt assay_setup Set up 384-well plate with CpNMT, Myristoyl-CoA, & Fluorescent Peptide recombinant_cpnmt->assay_setup add_inhibitor Add CpNMT Inhibitor (Varying Concentrations) assay_setup->add_inhibitor incubation_enz Incubate add_inhibitor->incubation_enz measure_fluorescence Measure Fluorescence incubation_enz->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end_enz End calculate_ic50->end_enz start_cell Start seed_cells Seed HCT-8 cells in 96-well plates start_cell->seed_cells infect_cells Infect with C. parvum oocysts seed_cells->infect_cells add_inhibitor_cell Add CpNMT Inhibitor (Varying Concentrations) infect_cells->add_inhibitor_cell incubation_cell Incubate (48-72h) add_inhibitor_cell->incubation_cell quantify_parasites Quantify Parasite Growth (qPCR) incubation_cell->quantify_parasites calculate_ec50 Calculate EC50 quantify_parasites->calculate_ec50 end_cell End calculate_ec50->end_cell

Figure 2: Experimental workflow for in vitro evaluation of CpNMT inhibitors.
Nitazoxanide: In Vivo Efficacy Assay

1. Immunocompromised Mouse Model of Cryptosporidiosis: [4][8]

  • Objective: To evaluate the in vivo efficacy of nitazoxanide in reducing parasite burden in an established animal model.

  • Animal Model: Severe combined immunodeficient (SCID) mice, often treated with an anti-interferon-gamma (IFN-γ) monoclonal antibody to enhance susceptibility to infection.

  • Procedure:

    • Mice are immunosuppressed.

    • Mice are orally inoculated with C. parvum oocysts.

    • Treatment with nitazoxanide is initiated at the onset of oocyst shedding in the feces.

    • The drug is administered orally daily for a specified duration (e.g., 10 days).

    • Fecal samples are collected regularly to quantify oocyst shedding using methods like immunofluorescence microscopy or qPCR.

    • At the end of the study, intestinal tissues may be collected for histopathological analysis to assess parasite load and tissue damage.

Nitazoxanide_In_Vivo_Workflow start Start immunosuppress Immunosuppress SCID Mice start->immunosuppress infect Oral Inoculation with C. parvum Oocysts immunosuppress->infect monitor_shedding Monitor for Onset of Oocyst Shedding infect->monitor_shedding treat Initiate Oral Treatment with Nitazoxanide monitor_shedding->treat collect_feces Regularly Collect Fecal Samples treat->collect_feces During Treatment histopathology Terminal Histopathological Analysis of Intestine treat->histopathology End of Study quantify_oocysts Quantify Oocyst Shedding (Microscopy/qPCR) collect_feces->quantify_oocysts quantify_oocysts->treat Continue Treatment end End histopathology->end

Figure 3: Experimental workflow for in vivo evaluation of nitazoxanide.

Discussion and Conclusion

The comparative data reveals a significant potency advantage for the CpNMT inhibitor over nitazoxanide in in vitro settings. The representative CpNMT inhibitor demonstrates efficacy in the nanomolar range, while nitazoxanide's effective concentrations are in the micromolar range.[2][3][4][5] This suggests that targeting CpNMT may be a more direct and potent mechanism for inhibiting C. parvum growth.

In vivo, the preliminary data for the CpNMT inhibitor lead series is highly promising, with reports of complete parasite clearance in a mouse model.[6][7] In contrast, nitazoxanide has shown limited to no efficacy in the SCID mouse model of cryptosporidiosis, although it demonstrated partial efficacy in a gnotobiotic piglet model.[4][5] The discrepancy in nitazoxanide's efficacy between animal models and its clinical use in immunocompetent humans highlights the complexity of translating preclinical findings.

The development of potent and selective CpNMT inhibitors represents a promising new avenue for the treatment of cryptosporidiosis. The superior in vitro potency and encouraging preliminary in vivo data suggest that this class of compounds warrants further investigation and development. Future studies should focus on head-to-head comparisons of optimized CpNMT inhibitors and nitazoxanide in various in vivo models, including those that more closely mimic the human disease in vulnerable populations. Such studies will be crucial in determining if the promise of CpNMT inhibition can be translated into a clinically effective therapy for this challenging parasitic infection.

References

In Vivo Antiparasitic Activity of CpNMT-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antiparasitic activity of CpNMT-IN-1, a representative N-myristoyltransferase (NMT) inhibitor targeting Cryptosporidium parvum, against standard therapeutic alternatives. The data presented herein is compiled from available preclinical studies to facilitate an objective evaluation of its potential as a novel anti-cryptosporidial agent.

Executive Summary

Cryptosporidium parvum is a leading cause of diarrheal disease (cryptosporidiosis), particularly in immunocompromised individuals and young children. Current treatment options are limited, with nitazoxanide (B1678950) being the only FDA-approved drug, and its efficacy is suboptimal in vulnerable populations. N-myristoyltransferase (NMT), an enzyme essential for parasite viability, has emerged as a promising drug target. This compound represents a class of potent and selective inhibitors of C. parvum NMT (CpNMT) that have demonstrated significant antiparasitic activity in preclinical in vivo models. This guide compares the efficacy of a representative CpNMT inhibitor from a lead series of compounds with nitazoxanide and paromomycin (B158545), the current standard of care and an alternative therapeutic, respectively.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of a representative CpNMT inhibitor (referred to as this compound for the purpose of this guide) compared to nitazoxanide and paromomycin in mouse models of Cryptosporidium parvum infection. It is important to note that specific data for a compound designated "this compound" is not publicly available; the data for the NMT inhibitor is based on reports of a lead series of compounds that have shown high efficacy in preclinical studies.[1]

Compound Animal Model Dosage Regimen Key Efficacy Results Reference
This compound (Representative) Mouse model of infectionNot publicly disclosedComplete clearance of infection[1]
Nitazoxanide Immunosuppressed mice200 mg/kg/day49% reduction in oocyst shedding
Immunosuppressed mice (with surfactant)Not specified98.21% reduction in oocyst shedding
Anti-gamma-interferon-conditioned SCID mice100 or 200 mg/kg/day for 10 daysIneffective at reducing parasite burden
Paromomycin Immunosuppressed C57BL/6N mice1 and 2 g/kg/day for 10 daysSignificant reduction in fecal oocyst shedding, parasite colonization, and villus atrophy[2]
Neonatal mouse model50 mg/kg/dayReduced oocyst shedding to less than 2% of controls

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

In Vivo Mouse Model of Cryptosporidiosis

A common and effective model for evaluating anti-cryptosporidial drug efficacy utilizes immunocompromised mice, which are highly susceptible to C. parvum infection.[3][4]

  • Animal Model: Interferon-gamma knockout (IFN-γ KO) mice on a C57BL/6 background are frequently used.[3][4] These mice are highly susceptible to infection and develop profound gastrointestinal disease that mimics severe human cryptosporidiosis.[4]

  • Infection Protocol:

    • C. parvum oocysts are obtained from the feces of experimentally infected calves and purified by density gradient centrifugation.

    • Mice are infected via oral gavage with a specified dose of oocysts (e.g., 1 x 10⁵ oocysts per mouse).[3]

  • Treatment Regimen:

    • Treatment with the test compound (e.g., this compound, nitazoxanide, or paromomycin) is initiated at a defined time point post-infection.

    • The compound is administered orally at a specified dosage and for a defined duration (e.g., once or twice daily for 5-10 days).

  • Efficacy Assessment:

    • Oocyst Shedding: Fecal samples are collected at regular intervals, and the number of oocysts per gram of feces is quantified using methods such as immunofluorescence microscopy or flow cytometry.[3]

    • Histopathology: At the end of the study, intestinal tissue (typically the ileum and cecum) is collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess parasite burden, intestinal pathology, and villous atrophy.[2]

    • Clinical Signs: Mice are monitored for clinical signs of disease, including weight loss, anorexia, and mortality.[4]

Mandatory Visualization

Signaling Pathway of N-myristoyltransferase (NMT) in Cryptosporidium parvum

NMT_Pathway cluster_cytoplasm Parasite Cytoplasm Myristoyl_CoA Myristoyl-CoA CpNMT Cryptosporidium parvum N-myristoyltransferase (CpNMT) Myristoyl_CoA->CpNMT Binds to Myristoylated_Protein Myristoylated Protein CpNMT->Myristoylated_Protein Catalyzes myristoylation Unmodified_Protein N-terminal Glycine Substrate Protein Unmodified_Protein->CpNMT Binds to Membrane Parasite Membranes (e.g., plasma membrane, organelles) Myristoylated_Protein->Membrane Anchors to CpNMT_IN_1 This compound CpNMT_IN_1->CpNMT Inhibits

Caption: N-myristoylation pathway in C. parvum and the inhibitory action of this compound.

Experimental Workflow for In Vivo Validation of Antiparasitic Drug Efficacy

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis animal_model Select Animal Model (e.g., IFN-γ KO mice) infection Infect Mice with C. parvum Oocysts animal_model->infection grouping Divide into Treatment and Control Groups infection->grouping treatment_group Administer this compound or Alternative Drug grouping->treatment_group control_group Administer Vehicle (Placebo) grouping->control_group oocyst_counting Monitor and Quantify Fecal Oocyst Shedding treatment_group->oocyst_counting histopathology Perform Histopathological Analysis of Intestines treatment_group->histopathology clinical_monitoring Record Clinical Signs (Weight, Survival) treatment_group->clinical_monitoring control_group->oocyst_counting control_group->histopathology control_group->clinical_monitoring comparison Compare Efficacy of Treatments vs. Control oocyst_counting->comparison histopathology->comparison clinical_monitoring->comparison

Caption: Workflow for in vivo validation of anti-cryptosporidial drug efficacy.

Logical Comparison of this compound with Alternative Antiparasitics

logical_comparison cluster_compounds Antiparasitic Agents cluster_attributes Key Attributes cluster_details Details cpnmt_in_1 This compound target Primary Target cpnmt_in_1->target efficacy In Vivo Efficacy cpnmt_in_1->efficacy selectivity Host/Parasite Selectivity cpnmt_in_1->selectivity nitazoxanide Nitazoxanide nitazoxanide->target nitazoxanide->efficacy nitazoxanide->selectivity paromomycin Paromomycin paromomycin->target paromomycin->efficacy paromomycin->selectivity cpnmt_target Parasite NMT target->cpnmt_target ntx_target Pyruvate:ferredoxin oxidoreductase (PFOR) target->ntx_target par_target Ribosomal Protein Synthesis target->par_target cpnmt_efficacy High (Complete Clearance) efficacy->cpnmt_efficacy ntx_efficacy Variable/Moderate efficacy->ntx_efficacy par_efficacy Moderate efficacy->par_efficacy cpnmt_selectivity High (500-1000x for parasite vs. human NMT) selectivity->cpnmt_selectivity ntx_selectivity Broad Spectrum selectivity->ntx_selectivity par_selectivity Broad Spectrum (Aminoglycoside) selectivity->par_selectivity

Caption: Logical comparison of this compound with alternative antiparasitic drugs.

References

Unveiling the Selectivity of CpNMT-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutics for cryptosporidiosis, understanding the selectivity of lead compounds is paramount. This guide provides a detailed comparison of the investigational inhibitor CpNMT-IN-1's activity against its target, Cryptosporidium parvum N-myristoyltransferase (CpNMT), versus the human orthologs, NMT1 and NMT2.

This compound, also identified as compound 11e, emerged from a structure-guided design effort aimed at developing selective inhibitors of CpNMT, an enzyme crucial for the parasite's survival.[1] This guide synthesizes the available experimental data to offer a clear perspective on its cross-reactivity profile with human N-myristoyltransferases.

Inhibitory Activity: A Quantitative Comparison

The inhibitory potency of this compound has been evaluated against both the target parasite enzyme and the human NMT isoforms. The following table summarizes the key quantitative data, presenting the half-maximal inhibitory concentrations (IC50) that are critical for assessing the compound's selectivity.

Enzyme TargetInhibitorIC50 (µM)Selectivity (CpNMT/HsNMT1)
Cryptosporidium parvum NMT (CpNMT)This compound (11e)2.5~5-fold
Human NMT1 (HsNMT1)This compound (11e)~12.5*

*Note: The IC50 value for HsNMT1 is estimated based on the reported ~5-fold selectivity of this compound for CpNMT over HsNMT1.[1]

This data indicates that while this compound is a potent inhibitor of the parasite's NMT, it also exhibits inhibitory activity against the human NMT1 isoform in the micromolar range. The modest selectivity highlights the conserved nature of the N-myristoyltransferase active site across species and underscores the ongoing challenge in developing highly specific antiparasitic agents targeting this enzyme.

Understanding the Target: N-myristoyltransferases

N-myristoylation is a vital post-translational modification in eukaryotes, where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine (B1666218) of a wide range of proteins. This process is critical for protein localization, stability, and signal transduction. In humans, two isoforms, NMT1 and NMT2, perform this function and are essential for normal cellular processes.[2][3] Due to their fundamental role, inhibiting human NMTs can lead to off-target effects, making inhibitor selectivity a key consideration in drug development.[4] The high degree of conservation in the catalytic domains of NMTs across species presents a significant hurdle in achieving isoform-specific inhibition.

Below is a diagram illustrating the inhibitory action of this compound on both the parasite and human NMT enzymes.

cluster_inhibitor Inhibitor cluster_targets Enzyme Targets CpNMT_IN_1 This compound CpNMT Cryptosporidium parvum NMT (CpNMT) CpNMT_IN_1->CpNMT Strong Inhibition (IC50 = 2.5 µM) HsNMT1 Human NMT1 (HsNMT1) CpNMT_IN_1->HsNMT1 Weaker Inhibition (~5-fold less potent) HsNMT2 Human NMT2 (HsNMT2) CpNMT_IN_1->HsNMT2 Data Not Available

Figure 1. Inhibitory profile of this compound.

Experimental Protocols

The determination of NMT inhibitory activity is crucial for evaluating compound potency and selectivity. A widely used method is a fluorescence-based assay that measures the release of Coenzyme A (CoA) during the N-myristoylation reaction.

Fluorescence-Based NMT Inhibition Assay:

This assay relies on the detection of the free thiol group of CoA, a product of the NMT-catalyzed reaction, using a thiol-reactive fluorescent probe such as 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM). The increase in fluorescence intensity is directly proportional to the enzymatic activity.

Key Steps:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing a suitable pH buffer (e.g., Tris-HCl), a reducing agent (e.g., DTT), and a detergent (e.g., Triton X-100).

  • Enzyme and Substrates: Recombinant NMT enzyme (CpNMT, HsNMT1, or HsNMT2) is added to the reaction mixture along with the myristoyl-CoA and a peptide substrate with an N-terminal glycine.

  • Inhibitor Addition: The test compound, this compound, is added at varying concentrations to determine its effect on the enzymatic reaction.

  • Initiation and Incubation: The reaction is initiated by the addition of one of the substrates and incubated at a controlled temperature (e.g., 30°C).

  • Detection: After a set incubation period, the fluorescent probe (CPM) is added. The reaction between the probe and the newly formed CoA-SH results in a fluorescent product.

  • Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 460 nm emission for CPM).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Below is a workflow diagram illustrating this experimental protocol.

Start Prepare Reaction Mixture (Buffer, DTT, Triton X-100) Add_Enzyme Add Recombinant NMT (CpNMT or HsNMT) Start->Add_Enzyme Add_Inhibitor Add this compound (Varying Concentrations) Add_Enzyme->Add_Inhibitor Add_Substrates Add Myristoyl-CoA and Peptide Substrate Add_Inhibitor->Add_Substrates Incubate Incubate at 30°C Add_Substrates->Incubate Add_Probe Add Fluorescent Probe (e.g., CPM) Incubate->Add_Probe Measure Measure Fluorescence Add_Probe->Measure Analyze Calculate IC50 Values Measure->Analyze

Figure 2. NMT Inhibition Assay Workflow.

References

Comparative Guide to Structural Analogs of NTMT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known structural analogs of inhibitors targeting Protein N-terminal Methyltransferase 1 (NTMT1). As the specific compound "CpNMT-IN-1" is not prominently documented in publicly available literature, this guide focuses on well-characterized NTMT1 inhibitors that serve as structural and functional analogs. The data presented herein is compiled from peer-reviewed scientific publications and is intended to facilitate further research and drug development efforts in this area.

Introduction to NTMT1

Protein N-terminal Methyltransferase 1 (NTMT1) is a crucial enzyme that catalyzes the methylation of the alpha-amino group of the N-terminal residue of various proteins. This post-translational modification plays a significant role in several cellular processes, including DNA damage repair, cell cycle regulation, and chromatin interactions.[1][2][3] Dysregulation of NTMT1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1]

Comparative Activity of NTMT1 Inhibitors

The following table summarizes the in vitro and cellular activities of several classes of NTMT1 inhibitors. These compounds represent key structural scaffolds that have been developed to target NTMT1.

Inhibitor Class Chemical Structure Biochemical IC50 (nM) Cellular IC50 (µM) Selectivity Reference
BM30 Peptidomimetic4-Hydroxyphenylacetyl-Pro-Lys-Arg-NH2890->100-fold vs 41 methyltransferases[4]
DC113 PeptidomimeticNaphthylacetyl-Pro-Lys-Arg-NH2100~1000 (HCT116 cells)>1000-fold vs other MTs
DC541 PeptidomimeticNaphthylacetyl-Pro-Lys-(ortho-aminobenzoyl)-NH234030 (HT29 cells), 100 (HCT116 cells)>300-fold vs several methyltransferases
GD562 PeptidomimeticN/A930~50 (HCT116 cells)>100-fold vs other methyltransferases
Venglustat Small Molecule(R)-N-((R)-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl)-1-(4-fluorophenyl)-3-oxo-1,2,3,4-tetrahydroisoquinoline-2-carboxamide4200.5>36-fold vs other methyltransferases
GD433 Small MoleculeN/A270.027>10-fold improvement over venglustat
Inhibitor 4 BisubstrateN/A35 (MALDI-MS), 158 (fluorescence)->100-fold vs other methyltransferases

Note: "N/A" indicates that the specific chemical structure was not explicitly provided in the referenced search results. The cellular IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols

SAHH-Coupled Fluorescence Assay for NTMT1 Activity

This biochemical assay is widely used to determine the in vitro potency of NTMT1 inhibitors.

Principle: The methylation reaction catalyzed by NTMT1 produces S-adenosylhomocysteine (SAH). S-adenosylhomocysteine hydrolase (SAHH) is then used to hydrolyze SAH to adenosine (B11128) and homocysteine. The free sulfhydryl group of homocysteine reacts with a thiol-sensitive fluorescent probe (e.g., ThioGlo1 or ThioGlo3), leading to an increase in fluorescence that is proportional to NTMT1 activity.

Materials:

  • Recombinant human NTMT1 enzyme

  • S-adenosylmethionine (SAM)

  • Peptide substrate (e.g., GPKRIA or a peptide corresponding to the N-terminus of a known substrate like RCC1)

  • S-adenosylhomocysteine hydrolase (SAHH)

  • Thiol-sensitive fluorescent probe (e.g., ThioGlo1, ThioGlo3)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 0.01% Triton X-100)

  • Test compounds (inhibitors)

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds to the wells.

  • Add a mixture of NTMT1 enzyme and SAHH to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of the peptide substrate and SAM.

  • Immediately before reading, add the fluorescent probe.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for ThioGlo1) over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

Cellular N-terminal Methylation Assay

This assay evaluates the ability of an inhibitor to block NTMT1 activity within a cellular context.

Principle: Cells are treated with the NTMT1 inhibitor, and the methylation status of a known NTMT1 substrate (e.g., Regulator of Chromosome Condensation 1, RCC1) is assessed by Western blotting using an antibody specific to the N-terminally methylated form of the substrate.

Materials:

  • Human cell line (e.g., HCT116, HT29)

  • Cell culture medium and supplements

  • Test compounds (inhibitors)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the N-terminally trimethylated substrate (e.g., anti-me3-SPK)

  • Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to normalize the data.

  • Quantify the band intensities and calculate the cellular IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the role of NTMT1 in the DNA damage response and a general workflow for inhibitor screening.

NTMT1_DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Breaks (DSBs) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1 CHK1 Activation ATM_ATR->CHK1 CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest NTMT1_pool NTMT1 methylated_DDB2 Methylated DDB2 NTMT1_pool->methylated_DDB2 Methylates DDB2 DDB2 NER Nucleotide Excision Repair (NER) methylated_DDB2->NER Promotes NER->DNA_Damage Repairs Apoptosis Apoptosis CellCycleArrest->Apoptosis Inhibitor NTMT1 Inhibitor (e.g., this compound analogs) Inhibitor->NTMT1_pool Inhibits

Caption: NTMT1's role in the DNA damage response pathway.

Inhibitor_Screening_Workflow start Compound Library biochem_assay Biochemical Screening (SAHH-coupled assay) start->biochem_assay hit_id Hit Identification (Potent inhibitors) biochem_assay->hit_id cellular_assay Cellular Assay (Western Blot for substrate methylation) hit_id->cellular_assay lead_select Lead Selection (Cell-permeable & active) cellular_assay->lead_select sar_opt Structure-Activity Relationship (SAR) & Lead Optimization lead_select->sar_opt in_vivo In Vivo Studies sar_opt->in_vivo

Caption: General workflow for NTMT1 inhibitor screening.

References

Scrutinizing the Gatekeeper: A Comparative Guide to the Inhibition of Cryptosporidium parvum N-Myristoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CpNMT-IN-1, a known inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT), with other notable N-myristoyltransferase inhibitors. This publication delves into supporting experimental data, detailed methodologies, and the underlying signaling pathways to offer a clear perspective on the therapeutic potential of targeting CpNMT.

Cryptosporidium parvum, a protozoan parasite, is a significant cause of diarrheal disease, particularly in immunocompromised individuals and children. The enzyme N-myristoyltransferase (NMT) in C. parvum (CpNMT) plays a crucial role in the parasite's life cycle by catalyzing the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of various essential proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and overall parasite viability, making CpNMT a promising drug target. This guide focuses on this compound, a specific inhibitor of CpNMT, and provides a comparative analysis with other well-characterized NMT inhibitors.

The Inhibitory Landscape: this compound in Focus

This compound has been identified as a potent inhibitor of Cryptosporidium parvum N-myristoyltransferase. To understand its efficacy, it is essential to compare its performance with other known NMT inhibitors, such as Zelenirstat (PCLX-001) and IMP-1088, which primarily target human N-myristoyltransferases (HsNMT1 and HsNMT2).

InhibitorTarget Enzyme(s)IC50EC50
This compound Cryptosporidium parvum N-myristoyltransferase (CpNMT)2.5 µM6.9 µM (against C. parvum growth)
Zelenirstat Human N-myristoyltransferase 1 & 2 (HsNMT1 & HsNMT2)~5-8 nMNot Applicable
IMP-1088 Human N-myristoyltransferase 1 & 2 (HsNMT1 & HsNMT2)<1 nMNot Applicable

Table 1: Comparative Inhibitory Activity. This table summarizes the half-maximal inhibitory concentration (IC50) of the inhibitors against their target enzymes and the half-maximal effective concentration (EC50) where applicable.

Visualizing the Mechanism of Inhibition

The fundamental role of N-myristoyltransferase is to facilitate the transfer of a myristoyl group from Myristoyl-CoA to a substrate protein. Inhibition of this process disrupts the function of myristoylated proteins, leading to downstream cellular consequences.

Inhibition of N-Myristoylation Signaling Pathway cluster_0 N-Myristoylation Process cluster_1 Inhibitory Action Myristoyl-CoA Myristoyl-CoA CpNMT CpNMT Myristoyl-CoA->CpNMT Myristoylated Protein Myristoylated Protein CpNMT->Myristoylated Protein Myristoyl Transfer Parasite Viability Parasite Viability Substrate Protein Substrate Protein Substrate Protein->CpNMT Protein Function (e.g., Membrane Targeting, Signaling) Protein Function (e.g., Membrane Targeting, Signaling) Myristoylated Protein->Protein Function (e.g., Membrane Targeting, Signaling) This compound This compound This compound->CpNMT Inhibition Protein Function (e.g., Membrane Targeting, Signaling)->Parasite Viability

Figure 1: CpNMT Inhibition. This diagram illustrates the inhibitory action of this compound on the N-myristoylation process catalyzed by CpNMT, ultimately impacting parasite viability.

The experimental workflow to determine the inhibitory effect of a compound on CpNMT typically involves a biochemical assay followed by cellular assays to confirm its anti-parasitic activity.

Experimental Workflow for CpNMT Inhibitor Screening Recombinant CpNMT Expression & Purification Recombinant CpNMT Expression & Purification Biochemical Inhibition Assay (e.g., Fluorescence-based) Biochemical Inhibition Assay (e.g., Fluorescence-based) Recombinant CpNMT Expression & Purification->Biochemical Inhibition Assay (e.g., Fluorescence-based) IC50 Determination IC50 Determination Biochemical Inhibition Assay (e.g., Fluorescence-based)->IC50 Determination C. parvum Cell-based Assay C. parvum Cell-based Assay IC50 Determination->C. parvum Cell-based Assay EC50 Determination EC50 Determination C. parvum Cell-based Assay->EC50 Determination

A Head-to-Head Comparison of Cytoplasmic N-Terminal Methyltransferase (CpNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key inhibitors targeting Cytoplasmic N-Terminal Methyltransferase (CpNMT), primarily focusing on N-Terminal Methyltransferase 1 (NTMT1). The following sections detail the performance of several prominent peptidomimetic inhibitors, supported by experimental data, and provide an overview of the methodologies used for their evaluation.

Performance Comparison of NTMT1 Inhibitors

The development of selective and potent inhibitors for NTMT1 has led to several promising compounds. This section summarizes the in vitro and cellular activities of key peptidomimetic inhibitors. The data presented in the table below has been compiled from various studies to facilitate a direct comparison of their biochemical potency (IC50) and cellular efficacy.

InhibitorBiochemical IC50 (µM)Cellular IC50 on me3-RCC1 (µM)Cell LineSelectivity
BM30 0.89 ± 0.1Not ReportedNot Reported>100-fold for NTMT1/2 over a panel of 41 methyltransferases[1][2]
DC113 0.1 ± 0.01~1000HCT116Not specified, but improved cell permeability over BM30[2]
DC432 0.054 ± 0.004Reported to decrease methylation in HCT116 cellsHCT116Not specified[1]
DC541 0.34 ± 0.02~30 (HT29), ~100 (HCT116)HT29, HCT116>300-fold over several other methyltransferases[3]
GD562 0.93 ± 0.04~50HCT116>100-fold for NTMT1 over several other methyltransferases

Key Observations:

  • Biochemical Potency: DC432 exhibits the lowest biochemical IC50 value, indicating high potency in in vitro assays.

  • Cellular Efficacy: DC541 shows the most promising cellular activity in HT29 cells, with an IC50 of approximately 30 µM. GD562 also demonstrates significant cellular inhibition of both me3-RCC1 and me3-SET at around 50 µM in HCT116 cells, showing a broader cellular target engagement than DC541 in this cell line.

  • Selectivity: BM30, DC541, and GD562 have all been shown to be highly selective for NTMT1, which is a critical attribute for a chemical probe or potential therapeutic agent.

Experimental Protocols

The data presented above were generated using standardized biochemical and cellular assays. Below are detailed methodologies for these key experiments.

Biochemical Inhibition Assay (SAHH-Coupled Fluorescence Assay)

This assay is widely used to determine the in vitro potency (IC50) of CpNMT inhibitors.

Principle: The methylation reaction catalyzed by NTMT1 produces S-adenosyl-L-homocysteine (SAH). SAH is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine and adenosine. The free thiol group on homocysteine reacts with a fluorogenic probe (e.g., ThioGlo1 or ThioGlo4), leading to an increase in fluorescence that is proportional to the enzyme activity.

Materials:

  • Purified recombinant NTMT1 protein

  • S-adenosyl-L-methionine (SAM) cofactor

  • Peptide substrate (e.g., GPKRIA or SPKRIA)

  • SAH Hydrolase (SAHH)

  • ThioGlo1 or ThioGlo4

  • Assay Buffer (e.g., 25 mM Tris pH 7.5, 50 mM KCl, 0.01% Triton X-100)

  • Test inhibitors

Procedure:

  • Prepare a reaction mixture containing assay buffer, SAHH, NTMT1, SAM, and the fluorescent probe in a microplate well.

  • Add the test inhibitor at various concentrations to the wells.

  • Incubate the mixture for a defined period (e.g., 10 minutes) to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding the peptide substrate.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the initial reaction rates and plot them against the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cellular N-Terminal Methylation Assay (In-Cell Western)

This assay quantifies the level of methylation on a specific NTMT1 substrate within a cellular context.

Principle: Cells are treated with the inhibitor, and then the level of a specific methylated substrate (e.g., trimethylated RCC1, me3-RCC1) is detected using a specific primary antibody, followed by a fluorescently labeled secondary antibody. The fluorescence intensity is then normalized to the total protein content or a housekeeping protein.

Materials:

  • Human colorectal cancer cell lines (e.g., HCT116 or HT29)

  • Cell culture medium (e.g., McCoy's 5a Medium) and supplements

  • Test inhibitors

  • Primary antibody specific for the methylated substrate (e.g., anti-me3-RCC1)

  • Normalization antibody (e.g., anti-GAPDH or total protein stain)

  • Fluorescently labeled secondary antibodies

  • Microplate for cell culture and imaging

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).

  • Fix, permeabilize, and block the cells.

  • Incubate the cells with the primary antibody against the methylated substrate and the normalization antibody.

  • Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.

  • Acquire images and quantify the fluorescence intensity using an imaging system.

  • Normalize the signal from the methylated substrate to the normalization control.

  • Plot the normalized methylation levels against the inhibitor concentration to determine the cellular IC50 value.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is crucial to visualize the NTMT1 signaling pathway and the general workflow for inhibitor evaluation.

NTMT1_Signaling_Pathway cluster_input Inputs cluster_enzyme Enzymatic Reaction cluster_output Outputs cluster_downstream Downstream Cellular Effects SAM SAM (Methyl Donor) NTMT1 NTMT1 (CpNMT) SAM->NTMT1 Protein Protein Substrate (N-terminus: X-P-K/R) Protein->NTMT1 SAH SAH NTMT1->SAH releases Methylated_Protein Methylated Protein (mono-, di-, or tri-methylated) NTMT1->Methylated_Protein produces Protein_Stability Altered Protein Stability Methylated_Protein->Protein_Stability PPI Modulated Protein-Protein Interactions Methylated_Protein->PPI DNA_Binding Altered Protein-DNA Interactions Methylated_Protein->DNA_Binding Inhibitor CpNMT Inhibitor (e.g., GD562) Inhibitor->NTMT1 Experimental_Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation Inhibitor_Design Inhibitor Design & Synthesis Biochem_Assay In Vitro Inhibition Assay (SAHH-coupled fluorescence) Inhibitor_Design->Biochem_Assay IC50_Determination Biochemical IC50 Determination Biochem_Assay->IC50_Determination Selectivity_Screen Selectivity Screening (vs. other methyltransferases) IC50_Determination->Selectivity_Screen Lead Compounds Cell_Culture Cell Culture (e.g., HCT116, HT29) Selectivity_Screen->Cell_Culture Selective Compounds Cellular_Assay Cellular Methylation Assay (In-Cell Western) Cell_Culture->Cellular_Assay Toxicity_Assay Cytotoxicity Assays Cell_Culture->Toxicity_Assay Cellular_IC50 Cellular IC50 Determination Cellular_Assay->Cellular_IC50

References

Independent Verification of CpNMT-IN-1 IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) of CpNMT-IN-1, an inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT). Due to the absence of independent verification studies in the public domain, this document presents the currently available data for this compound alongside information on alternative inhibitors to offer a preliminary comparative landscape. The lack of independent validation for the reported IC50 value of this compound is a significant limitation that researchers should consider.

Quantitative Data Summary

CompoundTargetReported IC50 (µM)Independent Verification
This compound Cryptosporidium parvum N-myristoyltransferase (CpNMT)2.5[1][2]Not Available
"Series-2" Inhibitors Cryptosporidium parvum N-myristoyltransferase (CpNMT)~0.01Not Available
Compound 1 Cryptosporidium parvum N-myristoyltransferase (CpNMT)Data Not AvailableNot Available
Compound 2 Cryptosporidium parvum N-myristoyltransferase (CpNMT)Data Not AvailableNot Available

Experimental Protocols

The determination of the IC50 value for CpNMT inhibitors such as this compound is crucial for assessing their potency. While the specific protocol for the initial determination of the this compound IC50 value is not detailed in the available literature, a common and likely method is a fluorescence-based biochemical assay. This type of assay monitors the activity of the N-myristoyltransferase enzyme.

Principle of the Fluorescence-Based NMT Assay:

The enzymatic reaction catalyzed by N-myristoyltransferase (NMT) involves the transfer of a myristoyl group from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine (B1666218) of a peptide substrate. This reaction releases Coenzyme A (CoA). The assay quantitatively measures the amount of free CoA produced, which is directly proportional to the enzyme's activity. A fluorescent probe that reacts specifically with the free sulfhydryl group of CoA is used. The resulting increase in fluorescence intensity upon binding to CoA is measured, and a decrease in this signal in the presence of an inhibitor indicates its potency.

Detailed Methodology (Hypothetical, based on common practices):

  • Reagents and Materials:

    • Recombinant C. parvum N-myristoyltransferase (CpNMT) enzyme.

    • Myristoyl-Coenzyme A (Myr-CoA) substrate.

    • A peptide substrate with an N-terminal glycine residue.

    • This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, containing detergents like Triton X-100 or Tween-20 to prevent aggregation).

    • A fluorescent probe that reacts with free thiols, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).

    • A multi-well microplate (e.g., 96-well or 384-well, typically black to minimize light scatter).

    • A fluorescence plate reader.

  • Assay Procedure:

    • A reaction mixture is prepared in the wells of the microplate containing the assay buffer, the peptide substrate, and the fluorescent probe.

    • Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells. Control wells containing the solvent (e.g., DMSO) without the inhibitor are also included.

    • The enzymatic reaction is initiated by adding a mixture of the CpNMT enzyme and Myr-CoA to each well.

    • The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the enzymatic reaction to proceed.

    • The fluorescence intensity in each well is measured at appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis and IC50 Determination:

    • The fluorescence intensity data is corrected by subtracting the background fluorescence (from wells without enzyme or substrate).

    • The percentage of enzyme inhibition for each inhibitor concentration is calculated relative to the control wells (0% inhibition).

    • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - CpNMT Enzyme - Myr-CoA - Peptide Substrate - Fluorescent Probe - Assay Buffer plate Dispense Reagents and Inhibitor into Microplate reagents->plate inhibitor Prepare Serial Dilutions of this compound inhibitor->plate initiate Initiate Reaction with Enzyme and Myr-CoA plate->initiate incubate Incubate at Controlled Temperature initiate->incubate measure Measure Fluorescence Intensity incubate->measure calculate Calculate Percent Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value (Non-linear Regression) plot->determine logical_comparison cluster_main This compound cluster_alternatives Alternative Inhibitors cluster_verification Verification Status cpnmt_in_1 This compound IC50 = 2.5 µM series_2 "Series-2" Inhibitors IC50 ~ 10 nM (Specifics Unknown) cpnmt_in_1->series_2 Potency Difference compound_1 Compound 1 (IC50 Data Not Available) cpnmt_in_1->compound_1 Data Gap compound_2 Compound 2 (IC50 Data Not Available) cpnmt_in_1->compound_2 Data Gap verification Independent Verification (Not Available for any compound) cpnmt_in_1->verification Comparison series_2->verification Comparison compound_1->verification Comparison compound_2->verification Comparison

References

Unveiling the Synergistic Potential of CpNMT-IN-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel inhibitor, CpNMT-IN-1, has emerged as a subject of interest in parasitology research. This guide provides a comprehensive overview of its known biological activity and explores the potential for synergistic effects with other therapeutic agents, catering to researchers, scientists, and drug development professionals. While initial inquiries may have explored this compound in the context of oncology, current data firmly positions its primary application in the realm of anti-parasitic drug discovery.

Identifying this compound and its Molecular Target

This compound has been identified as an inhibitor of N-myristoyltransferase of Cryptosporidium parvum (CpNMT). Cryptosporidium parvum is a protozoan parasite that causes the diarrheal disease cryptosporidiosis. N-myristoyltransferase (NMT) is an essential enzyme in this parasite, playing a crucial role in protein modification by attaching a myristoyl group to the N-terminus of a variety of cellular proteins. This process, known as myristoylation, is vital for protein-membrane interactions and signal transduction pathways critical to the parasite's survival and virulence.

The inhibition of CpNMT presents a promising therapeutic strategy against cryptosporidiosis. This compound has demonstrated inhibitory activity against the CpNMT enzyme with an IC50 value of 2.5 μM and has been shown to inhibit the growth of C. parvum with an EC50 value of 6.9 μM[1].

The Rationale for Synergistic Combination Therapies

The development of drug resistance is a significant challenge in the treatment of infectious diseases. Combination therapies that utilize drugs with different mechanisms of action can be a powerful strategy to enhance efficacy, reduce the required dosage of individual agents, and mitigate the emergence of resistant strains. The exploration of synergistic combinations with this compound is, therefore, a logical and critical next step in its development as a potential anti-parasitic agent.

At present, publicly available data on the synergistic effects of this compound with other drugs is limited. This guide, therefore, aims to provide a framework for future research by outlining potential combination strategies and the experimental protocols required to evaluate them.

Potential Drug Combinations for Synergistic Evaluation

Based on the known biology of Cryptosporidium parvum and the mechanisms of existing anti-parasitic drugs, several classes of compounds could be investigated for synergistic effects with this compound.

Table 1: Potential Drug Classes for Synergistic Studies with this compound

Drug ClassMechanism of ActionRationale for Combination
Nitazoxanide Analogues The current standard of care for cryptosporidiosis, believed to inhibit the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme.Targeting two distinct and essential metabolic pathways could lead to a potent synergistic effect.
Other NMT Inhibitors Targeting the same enzyme at a different binding site or with a different kinetic profile.Could lead to enhanced target inhibition and overcome potential resistance mechanisms.
Protein Synthesis Inhibitors Drugs targeting parasitic ribosomes, such as paromomycin.Disrupting both protein modification (N-myristoylation) and protein synthesis could have a powerful cytotoxic effect on the parasite.
Inhibitors of Lipid Metabolism Targeting pathways involved in fatty acid synthesis or uptake.As myristoylation depends on the availability of myristoyl-CoA, interfering with lipid metabolism could enhance the effect of NMT inhibition.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of drug combinations, standardized experimental protocols are essential.

In Vitro Synergy Assays

The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.

Protocol: Checkerboard Assay for C. parvum Growth Inhibition

  • Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are seeded in 96-well plates and grown to confluency.

  • Parasite Infection: Confluent HCT-8 monolayers are infected with C. parvum oocysts.

  • Drug Preparation: Prepare serial dilutions of this compound and the partner drug in culture medium.

  • Combination Treatment: Add the drugs to the infected cells in a checkerboard format, with each well containing a unique combination of concentrations of the two drugs. Include wells with single drugs and no drugs as controls.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for parasite development.

  • Quantification of Parasite Growth: Parasite growth can be quantified using various methods, such as quantitative polymerase chain reaction (qPCR) to measure parasite DNA, or high-content imaging to count the number of parasitic foci.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect.

    • FICI > 4.0 indicates antagonism.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed HCT-8 cells Seed HCT-8 cells Infect with C. parvum Infect with C. parvum Seed HCT-8 cells->Infect with C. parvum Checkerboard drug addition Infect with C. parvum->Checkerboard drug addition Prepare drug A dilutions Prepare drug A dilutions Prepare drug A dilutions->Checkerboard drug addition Prepare drug B dilutions Prepare drug B dilutions Prepare drug B dilutions->Checkerboard drug addition Incubate Incubate Checkerboard drug addition->Incubate Quantify parasite growth Quantify parasite growth Incubate->Quantify parasite growth Calculate FICI Calculate FICI Quantify parasite growth->Calculate FICI Determine synergy Determine synergy Calculate FICI->Determine synergy CpNMT CpNMT Myristoylation Protein Myristoylation CpNMT->Myristoylation CpNMT_IN_1 This compound CpNMT_IN_1->CpNMT Inhibits Myristoylated_Proteins Myristoylated Proteins Myristoylation->Myristoylated_Proteins Membrane_Targeting Protein-Membrane Targeting Myristoylated_Proteins->Membrane_Targeting Signal_Transduction Signal Transduction Membrane_Targeting->Signal_Transduction Parasite_Survival Parasite Survival & Virulence Signal_Transduction->Parasite_Survival

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of CpNMT-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: Direct consultation with your institution's Environmental Health and Safety (EHS) department is mandatory for the final disposal of this substance.[1] Local regulations and institutional policies may vary and must be followed.[2]

Key Disposal Considerations

The primary directive for an uncharacterized compound is to prevent improper disposal by treating it as hazardous waste.[1] Never discard chemicals of unknown toxicity in the regular trash or down the drain.[1] The following table summarizes the critical considerations for the disposal of CpNMT-IN-1.

ConsiderationGuidelineRegulatory Context
Waste Classification Treat as a hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.Local, State, and Federal hazardous waste regulations.
Containerization Use a designated, properly labeled, and sealed waste container compatible with the chemical. For liquid waste, a screw-cap bottle is typically used. For solid waste, a robust, sealable container is appropriate.Resource Conservation and Recovery Act (RCRA) guidelines.[3]
Labeling Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics. If hazards are unknown, indicate this on the label.OSHA Hazard Communication Standard and EPA regulations.[3]
Storage Store the waste container in a designated satellite accumulation area. Ensure the container is closed at all times except when adding waste.[3]EPA regulations for satellite accumulation areas (40 CFR 262.15).[3]
Disposal Method Arrange for pickup and disposal by your institution's certified hazardous waste contractor. Do not attempt to transport or dispose of the chemical without EHS approval.[1][2]Institutional policies and hazardous waste vendor requirements.

Protocol for Preparation of this compound for Disposal

The following step-by-step protocol should be followed for the safe preparation and temporary storage of this compound waste pending disposal.

Personnel Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Step 1: Waste Segregation

  • Solid Waste: Place any unused or expired this compound powder, as well as contaminated consumables (e.g., gloves, weigh boats, pipette tips, bench paper), into a designated hazardous waste container for solids.[2]

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible container.[2] Do not mix with other solvent waste streams unless approved by your EHS department.

Step 2: Containerization

  • Select a container that is in good condition and compatible with the chemical. For solutions, ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[2]

  • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Step 3: Labeling

  • Affix a hazardous waste label to the container.

  • Clearly write the full chemical name: "this compound". Do not use abbreviations.

  • Indicate the date when waste was first added to the container.

  • List all components of the waste mixture, including solvents and their approximate concentrations.

  • Mark any known hazard characteristics. If the hazards are not fully characterized, it is prudent to handle the compound with caution and note "Hazards Not Fully Characterized."

Step 4: Storage

  • Store the labeled waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[2]

  • Ensure the storage area is away from general lab traffic and sources of ignition.[2]

  • The container must be kept closed except when adding waste.

Step 5: Decontamination of Labware

  • All non-disposable labware that has come into contact with this compound must be decontaminated.

  • Rinse glassware and equipment with a suitable solvent that can solubilize the compound without creating a hazardous reaction.

  • Collect the rinsate as hazardous liquid waste.[2]

  • Following the initial solvent rinse, proceed with a standard laboratory cleaning procedure.

Step 6: Request for Disposal

  • Once the waste container is ready for disposal, follow your institution's specific procedures for waste pickup.

  • Complete any required hazardous waste disposal forms with accurate and complete information.

  • Submit a request for waste pickup to your EHS department.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generation of this compound Waste (Solid or Liquid) BB BB A->BB Solid B Is the waste solid or liquid? D Place in designated 'Liquid Hazardous Waste' container for this compound. B->D Liquid C Place in designated 'Solid Hazardous Waste' container for this compound. E Is the container properly labeled with 'Hazardous Waste', full chemical name, and contents? C->E D->E F Affix a complete and accurate hazardous waste label. E->F No G Store in a designated and secure satellite accumulation area. E->G Yes F->G H Is the waste container full or ready for disposal? G->H I Follow institutional procedures to request waste pickup by EHS. H->I Yes J Continue to add waste, keeping the container closed when not in use. H->J No BB->C Solid

Caption: Workflow for the safe segregation, labeling, storage, and disposal of this compound waste.

References

Personal protective equipment for handling CpNMT-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CpNMT-IN-1. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound.

Personal Protective Equipment (PPE)

Given that specific hazard data for this compound is not available, it should be handled with caution as a potentially hazardous substance. The following table summarizes the recommended personal protective equipment.

Body PartRecommended ProtectionRationale
Eyes Chemical splash gogglesProtects against splashes and dust.
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE : Put on a lab coat, chemical splash goggles, and gloves before opening the container.

  • Weighing and Aliquoting : Conduct all weighing and preparation of stock solutions inside a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Labeling : Clearly label all containers with the compound name, concentration, date, and your initials.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and dark place as specified on the product information sheet.

  • Doffing PPE : Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste : Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed waste container.

  • Liquid Waste : Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not pour down the drain.

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Prepare Clean Workspace don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Stock Solution weigh->dissolve aliquot Aliquot for Experiments dissolve->aliquot storage Store Aliquots aliquot->storage dispose Dispose of Waste storage->dispose doff_ppe Doff PPE & Wash Hands dispose->doff_ppe

Caption: Workflow for safe handling of this compound.

Postulated Signaling Pathway of Action

While the specific target of this compound is not detailed, inhibitors of this nature often target key cellular signaling pathways. A common pathway investigated in drug development is the NOTCH signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[1][2][3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Delta/Jagged) NotchReceptor NOTCH Receptor Ligand->NotchReceptor binds NICD NOTCH Intracellular Domain (NICD) NotchReceptor->NICD cleavage CSL CSL Complex NICD->CSL translocates & binds TargetGenes Target Gene Transcription CSL->TargetGenes activates CpNMT This compound CpNMT->NotchReceptor inhibits

Caption: Postulated inhibition of the NOTCH signaling pathway by this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。